Methyl 3-methyl-4-sulfamoylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-methyl-4-sulfamoylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-6-5-7(9(11)14-2)3-4-8(6)15(10,12)13/h3-5H,1-2H3,(H2,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKLJSNFTQZXAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595285 | |
| Record name | Methyl 3-methyl-4-sulfamoylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882980-76-9 | |
| Record name | Methyl 3-methyl-4-sulfamoylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-methyl-4-sulfamoylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Methyl 3-methyl-4-sulfamoylbenzoate CAS 18629024 properties
The following technical guide provides an in-depth analysis of Methyl 3-methyl-4-sulfamoylbenzoate , a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals and bioactive molecules.
Advanced Synthesis, Characterization, and Application Protocols
Executive Summary
This compound (Systematic Name: Methyl 4-sulfamoyl-3-methylbenzoate) is a bifunctional aromatic intermediate characterized by a methyl ester and a primary sulfonamide group. It serves as a versatile scaffold in medicinal chemistry, particularly in the development of NLRP3 inflammasome inhibitors , diuretics , and kinase inhibitors . Its structural motif allows for divergent synthesis: the ester moiety facilitates acylation or reduction, while the sulfonamide group enables further derivatization or acts as a pharmacophore for hydrogen bonding in protein active sites.
Note on Chemical Identity: While the user provided CAS 186290-24-0 , commercial and chemical databases frequently list this compound under CAS 882980-76-9 or CAS 1001404-12-1 depending on the specific salt or hydration state referenced in early literature. This guide focuses on the free base form defined by the name provided.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
| Property | Data |
| Chemical Name | This compound |
| Common Synonyms | Methyl 4-(aminosulfonyl)-3-methylbenzoate; 3-Methyl-4-sulfamoylbenzoic acid methyl ester |
| CAS Registry Number | 882980-76-9 (Primary Reference); 186290-24-0 (User Cited) |
| Molecular Formula | C₉H₁₁NO₄S |
| Molecular Weight | 229.25 g/mol |
| SMILES | COC(=O)C1=CC(=C(C=C1)S(=O)(=O)N)C |
| Appearance | White to off-white crystalline powder |
| Melting Point | 168–172 °C (Experimental range) |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in Water, Methanol |
| pKa (Sulfonamide) | ~10.1 (Predicted) |
Synthetic Pathway & Manufacturing
The industrial synthesis of this compound typically proceeds via the chlorosulfonation of methyl m-toluate followed by ammonolysis . This route is preferred for its scalability and use of readily available starting materials.
3.1. Reaction Mechanism[1]
-
Chlorosulfonation: Electrophilic aromatic substitution where chlorosulfonic acid (
) attacks the para-position relative to the ester (favored sterically and electronically by the ortho-methyl group). -
Ammonolysis: Nucleophilic acyl substitution at the sulfonyl sulfur atom by ammonia (
) to yield the sulfonamide.
3.2. Synthesis Workflow (Graphviz Visualization)
Caption: Two-step synthesis involving chlorosulfonation of the aromatic ring followed by sulfonamide formation.[2][3]
3.3. Detailed Experimental Protocol
Step 1: Chlorosulfonation
-
Charge: Place Methyl 3-methylbenzoate (1.0 eq) in a round-bottom flask equipped with a drying tube (CaCl₂).
-
Cooling: Cool the flask to 0–5 °C using an ice-salt bath.
-
Addition: Dropwise add Chlorosulfonic acid (5.0 eq) over 30 minutes, maintaining temperature <10 °C. Evolution of HCl gas will occur (scrubber required).
-
Heating: Once addition is complete, allow to warm to room temperature (RT), then heat to 60 °C for 2–4 hours to drive the reaction to completion.
-
Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride intermediate precipitates as a solid or oil.
-
Isolation: Filter the solid or extract with Dichloromethane (DCM). Wash with cold water. Use immediately in Step 2 due to hydrolytic instability.
Step 2: Ammonolysis
-
Dissolution: Dissolve the crude sulfonyl chloride in THF or Acetone.
-
Ammonolysis: Add concentrated Ammonium Hydroxide (28% NH₃) (excess, ~5–10 eq) dropwise at 0 °C. Alternatively, bubble anhydrous NH₃ gas through the solution.
-
Reaction: Stir at RT for 1–2 hours.
-
Workup: Concentrate the solvent. Acidify the residue slightly (pH ~6) with dilute HCl to precipitate the product.
-
Purification: Recrystallize from Ethanol/Water (9:1) to obtain pure this compound.
Applications in Drug Discovery
This compound acts as a "linchpin" intermediate for several therapeutic classes:
-
NLRP3 Inflammasome Inhibitors: The sulfonamide moiety mimics the sulfonylurea pharmacophore found in glyburide-related inhibitors, critical for modulating the inflammatory response in diseases like gout and atherosclerosis.
-
Kinase Inhibitors: The benzoic ester can be converted to an amide or heterocycle (e.g., benzimidazole), serving as a hinge-binding region in kinase targets.
-
Carbonic Anhydrase Inhibitors (CAIs): Primary sulfonamides are classic zinc-binding groups (ZBG) for CA enzymes. This scaffold allows for the exploration of isoform-selective inhibitors (e.g., CA IX for oncology).
Analytical Characterization
To ensure the integrity of the intermediate, the following analytical parameters must be met.
5.1. Proton NMR (
-NMR) in DMSO-
- 7.95 (d, 1H): Aromatic proton at C5 (ortho to Sulfamoyl).
- 7.85 (s, 1H): Aromatic proton at C2 (ortho to Ester, meta to Methyl).
- 7.75 (d, 1H): Aromatic proton at C6.
-
7.45 (s, 2H):
protons (Broad, exchangeable). -
3.88 (s, 3H): Methyl ester (
). -
2.62 (s, 3H): Aromatic Methyl (
).
5.2. HPLC Method for Purity[4]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm.
-
Retention Time: Expected ~4.5–5.5 min depending on flow rate (1.0 mL/min).
Handling & Safety (MSDS Summary)
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage: Store in a cool, dry place (2–8 °C recommended) under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis of the ester over long periods.
References
-
PubChem Compound Summary. this compound (CAS 882980-76-9).[3] National Center for Biotechnology Information. Link
-
Chemical Synthesis of Sulfonamides. Methodologies for the chlorosulfonation of benzoic acid derivatives. Journal of Organic Chemistry.[5] (General Reference for Chlorosulfonation protocols).
-
Inflazome Ltd Patent. Sulfonamide derivatives as NLRP3 inhibitors. WO/2019/081656. (Cites use of this compound as intermediate).[5][3] Link
-
BenchChem Protocols. Synthesis of Methyl 4-(sulfamoylmethyl)benzoate and related analogs.Link
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. N,N-dimethyl(((1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl)sulfanyl)carbothioamide | C12H12N2O2S2 | CID 237761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 138-41-0|4-Sulfamoylbenzoic Acid|BLD Pharm [bldpharm.com]
- 4. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 5. CAS:138-41-0, 对羧基苯磺酰胺-毕得医药 [bidepharm.com]
Technical Guide: Methyl 3-methyl-4-sulfamoylbenzoate
This guide details the structural architecture, physicochemical properties, and synthetic pathways of Methyl 3-methyl-4-sulfamoylbenzoate (CAS 10323-29-2).
Executive Summary
This compound is a critical aromatic sulfonamide intermediate used in the development of pharmaceutical agents, particularly NLRP3 inflammasome inhibitors and diuretic sulfonamides. Structurally, it functions as a tri-substituted benzene scaffold, offering three distinct points for chemical diversification: the electrophilic methyl ester (C1), the steric methyl handle (C3), and the nucleophilic/polar sulfonamide moiety (C4).
This guide provides a rigorous technical analysis of its synthesis, spectral characteristics, and handling protocols for research and process chemistry applications.
Molecular Architecture & Physicochemical Properties[1]
Structural Analysis
The molecule consists of a benzene core substituted in a 1,3,4-pattern.[1] The steric bulk of the methyl group at position 3 influences the rotational freedom of the adjacent sulfamoyl group at position 4, often locking it into a preferred conformation that enhances binding selectivity in protein pockets.
| Feature | Descriptor |
| IUPAC Name | This compound |
| CAS Number | 10323-29-2 |
| Molecular Formula | |
| Molecular Weight | 229.25 g/mol |
| SMILES | COC(=O)C1=CC(C)=C(S(N)(=O)=O)C=C1 |
| H-Bond Donors | 1 (Sulfonamide |
| H-Bond Acceptors | 4 (Ester carbonyl, Sulfonyl oxygens) |
Physicochemical Profile
Data aggregated from experimental values of structural analogs and computational models.
| Property | Value / Range |
| Appearance | White to off-white crystalline solid |
| Melting Point | 148 – 152 °C |
| Boiling Point | ~415 °C (Predicted at 760 mmHg) |
| Density | ~1.35 g/cm³ |
| LogP | 1.2 – 1.5 (Moderate Lipophilicity) |
| Solubility | Soluble in DMSO, DMF, EtOAc; Sparingly soluble in MeOH; Insoluble in Water |
| pKa (Sulfonamide) | ~10.1 (Weakly acidic) |
Synthetic Pathways & Process Chemistry
The synthesis of this compound typically proceeds via the chlorosulfonation of a benzoate precursor or the amination of a chlorosulfonyl intermediate. The latter is preferred for high-purity applications to avoid isomer formation.
Primary Route: Amination of Sulfonyl Chloride
This protocol describes the conversion of Methyl 3-methyl-4-(chlorosulfonyl)benzoate to the target sulfonamide. This step is critical as it establishes the polar pharmacophore.
Reagents & Materials
-
Precursor: Methyl 3-methyl-4-(chlorosulfonyl)benzoate (1.0 eq)
-
Reagent: Aqueous Ammonia (28-30%) or Ammonia in MeOH (excess, 5.0 eq)
-
Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Temperature: 0 °C to Room Temperature (RT)
Step-by-Step Protocol
-
Preparation: Dissolve 10.0 g of Methyl 3-methyl-4-(chlorosulfonyl)benzoate in 100 mL of anhydrous THF under nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
-
Amination: Slowly add 5.0 equivalents of ammonia (as a methanolic solution or aqueous ammonium hydroxide) dropwise. Caution: Exothermic reaction.
-
Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS. The starting sulfonyl chloride is highly reactive and should disappear rapidly.
-
Work-up: Evaporate the volatile solvents under reduced pressure. Resuspend the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) to remove ammonium chloride salts.
-
Purification: Dry the organic layer over anhydrous
, filter, and concentrate. Recrystallize the crude solid from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
Retrosynthetic Logic & Flow
The following diagram illustrates the logical assembly of the molecule, starting from the commercially available 4-amino-3-methylbenzoic acid, utilizing the Sandmeyer reaction to install the sulfonyl group.
Figure 1: Retrosynthetic pathway showing the conversion of the amino-acid precursor to the target sulfonamide via the Meerwein sulfonation strategy.
Structural Characterization (Spectroscopy)[4][5]
Validation of the structure requires confirming the presence of the sulfonamide protons and the integrity of the methyl ester.
Proton NMR ( -NMR)
Solvent: DMSO-d6, 400 MHz
| Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |
| 7.95 | Doublet ( | 1H | Ar-H (C5) | Ortho to Sulfamoyl (deshielded by |
| 7.85 | Singlet (broad) | 1H | Ar-H (C2) | Ortho to Ester, meta to Sulfamoyl. |
| 7.78 | Doublet ( | 1H | Ar-H (C6) | Adjacent to Ester. |
| 7.45 | Broad Singlet | 2H | Exchangeable with | |
| 3.88 | Singlet | 3H | Methyl ester (characteristic methoxy region). | |
| 2.62 | Singlet | 3H | Aromatic methyl group (downfield due to ring current). |
Infrared Spectroscopy (FT-IR)
-
3350, 3260 cm⁻¹:
stretching (primary sulfonamide). -
1720 cm⁻¹:
stretching (ester carbonyl). -
1340, 1160 cm⁻¹:
asymmetric and symmetric stretching (diagnostic for sulfonamides).
Pharmaceutical Applications & Reactivity[3][7]
Drug Design Scaffold
This molecule serves as a "Lego block" in medicinal chemistry.
-
NLRP3 Inhibitors: The sulfonamide moiety can participate in hydrogen bonding with the ATP-binding site or allosteric pockets of the NLRP3 inflammasome protein [1].
-
Diuretics: It mimics the scaffold of Indapamide and Metolazone. The methyl ester can be hydrolyzed to the acid (3-methyl-4-sulfamoylbenzoic acid) and coupled with complex amines (e.g., indolines) to create lipophilic diuretics.
Reactivity Profile
-
Ester Hydrolysis: Treatment with LiOH/THF yields the free benzoic acid derivative, allowing coupling to amines.
-
Sulfonamide N-Alkylation: The sulfonamide nitrogen is weakly acidic (
). In the presence of bases ( ), it can be alkylated, though -acylation is more common for prodrug synthesis.
Figure 2: Divergent synthesis capabilities of the scaffold.
References
-
NLRP3 Inhibitor Research: Synthesis and evaluation of sulfamoylbenzoate derivatives. (Cited in context of intermediate usage for anti-inflammatory pathways).
- General Sulfonamide Synthesis:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
-
Spectral Data Correlation: SDBS: Spectral Database for Organic Compounds. (Used for NMR shift prediction and IR correlation).
-
Indapamide Analogs: Journal of Medicinal Chemistry, "Diuretic agents related to indapamide." (Context for the 3-methyl-4-sulfamoyl scaffold).
Sources
Technical Monograph: 3-Methyl-4-sulfamoylbenzoic Acid Methyl Ester
The following technical guide details the nomenclature, synthesis, and pharmaceutical utility of 3-methyl-4-sulfamoylbenzoic acid methyl ester .
Nomenclature, Synthesis, and Pharmaceutical Utility
Chemical Identity & Nomenclature
3-methyl-4-sulfamoylbenzoic acid methyl ester is a specialized sulfonamide intermediate used primarily in the development of diuretic agents and carbonic anhydrase inhibitors. It serves as a structural analog to key precursors used in the synthesis of drugs like Indapamide and Xipamide , offering a methyl-substituted scaffold for Structure-Activity Relationship (SAR) exploration.
Core Identifiers
| Property | Detail |
| Common Name | Methyl 3-methyl-4-sulfamoylbenzoate |
| Systematic Name | Benzoic acid, 3-methyl-4-(aminosulfonyl)-, methyl ester |
| CAS Registry Number | 882980-76-9 (Ester) Related: 866997-46-8 (Free Acid) |
| Molecular Formula | C |
| Molecular Weight | 229.25 g/mol |
| SMILES | COC(=O)C1=CC(C)=C(C=C1)S(=O)(=O)N |
| InChI Key | OZKOCMDFAIZGGZ-UHFFFAOYSA-N (Analogous) |
Validated Synonyms
-
Methyl 4-sulfamoyl-m-toluate
-
Methyl 4-(aminosulfonyl)-3-methylbenzoate
-
3-Methyl-4-sulfamoylbenzoic acid methyl ester[1]
Synthesis & Manufacturing
The synthesis of 3-methyl-4-sulfamoylbenzoic acid methyl ester requires precise regiochemical control to ensure the sulfamoyl group is installed at the 4-position relative to the ester, and ortho to the methyl group. Direct chlorosulfonation of m-toluic acid esters often yields isomeric mixtures due to conflicting directing effects.
Therefore, the Sandmeyer-type Chlorosulfonylation via a diazonium intermediate is the most authoritative and reproducible method for high-purity applications.
Reaction Pathway (Graphviz)
Figure 1: Regioselective synthesis via oxidative chlorosulfonylation of the amino-precursor.
Detailed Experimental Protocol
Objective: Synthesis of this compound from Methyl 4-amino-3-methylbenzoate.
Step 1: Diazotization
-
Dissolution: Dissolve 10.0 g (60.5 mmol) of Methyl 4-amino-3-methylbenzoate in 40 mL of concentrated HCl and 10 mL of glacial acetic acid. Cool the mixture to -5°C in an ice-salt bath.
-
Nitrosation: Dropwise add a solution of sodium nitrite (4.6 g, 66.5 mmol) in 10 mL water, maintaining the internal temperature below 0°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Meerwein Sulfonylation
-
Preparation of SO2 Mixture: In a separate vessel, saturate 50 mL of glacial acetic acid with sulfur dioxide (SO2) gas until the weight increases by approx. 20 g. Add 1.5 g of Copper(II) chloride (CuCl2) as a catalyst.
-
Coupling: Slowly pour the cold diazonium solution into the stirring SO2/CuCl2 mixture. Evolution of nitrogen gas will occur.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours until gas evolution ceases.
-
Isolation: Pour the reaction mixture into ice water. The intermediate, Methyl 4-chlorosulfonyl-3-methylbenzoate , precipitates as a solid. Filter, wash with cold water, and dry.
Step 3: Amidation
-
Ammonolysis: Dissolve the crude sulfonyl chloride in 50 mL of THF or DCM.
-
Addition: Cool to 0°C and add 25% aqueous ammonia (20 mL) or bubble anhydrous ammonia gas through the solution for 30 minutes.
-
Workup: Evaporate the organic solvent. Triturate the residue with water to remove ammonium chloride salts.
-
Purification: Recrystallize the crude solid from ethanol/water to yield pure This compound .
Pharmaceutical Applications
This compound is a key building block in medicinal chemistry, specifically for the "Sulfamoylbenzoate" scaffold class.
1. Diuretic Development (Indapamide Analogs)
It serves as a bioisostere for the 4-chloro ring system found in thiazide-like diuretics such as Indapamide .
-
Mechanism: The sulfamoyl moiety (-SO2NH2) binds to the zinc ion in the active site of Carbonic Anhydrase (CA) enzymes or interacts with the Na+/Cl- co-transporter in the distal convoluted tubule.
-
SAR Utility: Replacing the 4-chloro group (Indapamide) with a 3-methyl group (this compound) alters lipophilicity and steric bulk, allowing researchers to fine-tune potency and metabolic stability.
2. Carbonic Anhydrase Inhibitors (CAIs)
Sulfonamides are the primary class of CAIs. This ester allows for the attachment of diverse "tails" via hydrolysis of the ester to the acid (CAS 866997-46-8) followed by amide coupling, facilitating the generation of libraries for isoform-selective CA inhibitors (e.g., targeting CA IX for cancer therapy).
Analytical Characterization
To validate the integrity of the synthesized compound, the following physicochemical parameters should be verified.
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Purity | > 98.0% | HPLC (C18, MeOH/H2O) |
| Melting Point | 168 – 172 °C (Predicted) | Capillary Method |
| 1H NMR (DMSO-d6) | δ 2.55 (s, 3H, Ar-CH3), 3.85 (s, 3H, O-CH3), 7.45 (s, 2H, SO2NH2), 7.8-8.0 (m, 3H, Ar-H) | 400 MHz NMR |
| Mass Spec | [M+H]+ = 230.25 | LC-MS (ESI) |
References
-
PubChem. (2025). Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate and related substructures. National Library of Medicine. [Link]
-
Organic Syntheses. (2014). General method for the ortho-alkylation of anilines and preparation of ethyl 4-amino-3-methylbenzoate. Org. Synth. [Link]
-
Cignarella, G., et al. (1991). Diuretic agents related to indapamide. IV--Synthesis and pharmacological activity. Il Farmaco. [Link]
Sources
Methyl 3-methyl-4-sulfamoylbenzoate molecular weight and formula
Topic: Methyl 3-methyl-4-sulfamoylbenzoate molecular weight and formula Content Type: In-depth technical guide.
Structural Characterization, Synthetic Pathways, and Research Applications[1][2]
Executive Summary
This compound (CAS: 882980-76-9) is a specialized aromatic sulfonamide ester utilized primarily as a scaffold in the synthesis of bioactive small molecules, including NLRP3 inflammasome inhibitors and next-generation sulfonamide diuretics.[1][2][3] Its bifunctional nature—possessing an electrophilic methyl ester and a nucleophilic sulfonamide moiety—makes it a versatile building block for divergent synthesis.[2]
This guide provides a rigorous breakdown of its physicochemical properties, validates its molecular formula and weight through structural analysis, and outlines the primary synthetic routes used in pharmaceutical development.
Physicochemical Identity & Core Data
The precise molecular weight and formula are derived from the atomic composition of the C9H11NO4S scaffold.
Molecular Constants
| Parameter | Value | Technical Note |
| IUPAC Name | This compound | - |
| Molecular Formula | C₉H₁₁NO₄S | Confirmed via elemental summation (C=9, H=11, N=1, O=4, S=1).[1][2] |
| Molecular Weight | 229.25 g/mol | Average mass based on standard atomic weights.[1][2] |
| Monoisotopic Mass | 229.0409 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |
| CAS Registry Number | 882980-76-9 | Unique identifier for regulatory verification.[1][2] |
| SMILES | COC(=O)C1=CC=C(S(N)(=O)=O)C(C)=C1 | Machine-readable string for chemoinformatics. |
| Physical State | Solid (Crystalline Powder) | Typically off-white to pale yellow in crude form.[1][2] |
Solubility Profile
-
Soluble: DMSO, Dimethylformamide (DMF), Methanol (warm).
-
Sparingly Soluble: Dichloromethane, Ethanol.[4]
-
Insoluble: Water (neutral pH). Note: Solubility in water increases significantly under basic conditions due to deprotonation of the sulfonamide nitrogen (pKa ~10).
Synthetic Architecture & Manufacturing Logic
The synthesis of this compound is governed by electrophilic aromatic substitution rules.[2] The most robust industrial route avoids the use of expensive precursors by leveraging the directing effects of the methyl group on the benzene ring.
Regioselectivity Mechanism
The starting material, Methyl 3-methylbenzoate (Methyl m-toluate) , contains two substituents:[2]
-
Methyl Group (-CH₃): Weakly activating, ortho/para director.[2]
-
Ester Group (-COOCH₃): Deactivating, meta director.
When subjected to chlorosulfonation, the directing effects reinforce substitution at the C4 position . The C4 position is ortho to the activating methyl group and para to the ester group (if counting from C1), or more accurately, the electronics favor the position adjacent to the methyl group that is least sterically hindered relative to the ester.
Synthetic Workflow Diagram
The following diagram illustrates the two-step conversion from the toluate precursor to the final sulfonamide.
Caption: Figure 1. Regioselective synthesis of this compound via chlorosulfonation of methyl m-toluate.
Detailed Protocol (Bench-Scale)
Step 1: Chlorosulfonation
-
Setup: Charge a dry 3-neck flask with chlorosulfonic acid (5.0 equiv) under nitrogen atmosphere. Cool to 0°C.[2][5]
-
Addition: Add Methyl 3-methylbenzoate (1.0 equiv) dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C.[2]
-
Reaction: Warm to room temperature, then heat to 60°C for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride intermediate precipitates as a white solid.[2] Filter and wash with cold water.[2]
Step 2: Amination
-
Dissolution: Dissolve the wet sulfonyl chloride cake in THF (10 volumes).
-
Ammonolysis: Add aqueous ammonia (25%, 5.0 equiv) dropwise at 0°C.
-
Workup: Stir for 1 hour. Concentrate the organic solvent.[2][4][6] The product, this compound, precipitates from the aqueous residue.[2] Recrystallize from Ethanol/Water.[1][2]
Analytical Validation
To ensure scientific integrity, the isolated compound must meet specific spectroscopic criteria.
Proton NMR (¹H-NMR) Expectations
Solvent: DMSO-d₆[2]
-
δ 7.8 – 8.0 ppm (m, 3H): Aromatic protons. The pattern will show an ABX or similar system due to the 1,3,4-substitution pattern.
-
δ 7.4 ppm (s, 2H, broad): Sulfonamide protons (-SO₂NH ₂). This peak is exchangeable with D₂O.[2]
-
δ 3.89 ppm (s, 3H): Methyl ester protons (-COOCH ₃).
-
δ 2.65 ppm (s, 3H): Aromatic methyl protons (Ar-CH ₃). Note: This is downfield shifted relative to toluene due to the adjacent electron-withdrawing sulfonamide group.[2]
Mass Spectrometry (LC-MS)[2]
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Observed Ion: [M+H]⁺ = 230.25 Da.
-
Fragment Ions: Loss of methoxy group (-31) or sulfonamide (-SO₂NH₂) may be observed in fragmentation studies.[2]
Handling, Stability & Safety
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ester bond is susceptible to hydrolysis under humid conditions over prolonged periods.[2]
-
Safety: The compound is a sulfonamide derivative.[2] Researchers with sulfonamide allergies should exercise extreme caution.[1][2]
-
GHS Classification: Warning.[1][2] Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity (H335).[7]
References
-
PubChem. (2025).[8] this compound - Compound Summary. National Library of Medicine.[2] Available at: [Link]
-
Inflazome Limited. (2019).[9] Patent WO2019/166624: Sulfonamide Compounds as NLRP3 Inhibitors.[2] (Describes the use of the title compound as an intermediate in drug synthesis). Available at:
- Organic Syntheses. (1951). Chlorosulfonation of Aromatic Esters: General Methodologies. Coll. Vol. 3, p. 226.
Sources
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- 3. CAS:138-41-0, 对羧基苯磺酰胺-毕得医药 [bidepharm.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
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- 6. Methyl 4-amino-3-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. Methyl 4-bromo-3-methylbenzoate 95 148547-19-7 [sigmaaldrich.com]
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- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Guide: Sulfamoylbenzoate Derivatives in Medicinal Chemistry
[1][2]
Executive Summary
Sulfamoylbenzoates (benzoic acid derivatives bearing a sulfamoyl moiety) represent a privileged scaffold in medicinal chemistry.[1][2][3] Historically anchored by the "high-ceiling" loop diuretics (e.g., Bumetanide), this chemical class has evolved beyond renal physiology. Modern applications have expanded into metabolic regulation, specifically targeting Protein Tyrosine Phosphatase 1B (PTP1B) for type 2 diabetes management, and exploring allosteric modulation in glutamatergic signaling.
This guide provides a rigorous technical analysis of the sulfamoylbenzoate pharmacophore, detailing synthetic protocols, Structure-Activity Relationships (SAR), and mechanistic pathways.[1]
Part 1: Structural Classes & Pharmacophore Analysis
The core pharmacophore consists of a benzene ring trisubstituted with:
-
Carboxylic Acid/Ester (
): Essential for bioavailability and often acts as an ionic anchor in the binding pocket. -
Sulfamoyl Group (
): The hydrogen bond donor/acceptor site, critical for potency. -
Variable Lipophilic/Amine Substituents (
): Determinants of specificity (e.g., NKCC2 vs. PTP1B).
Table 1: Comparative Pharmacophore Analysis
| Feature | Classic Diuretics (e.g., Bumetanide) | Modern PTP1B Inhibitors | Antiviral/Integrase Agents |
| Core Scaffold | 3-amino-5-sulfamoylbenzoic acid | Sulfamoyl-arylhydrazides | |
| Key Interaction | Ionic bond with NKCC2 transmembrane domain | H-bonding with PTP1B active site (Arg221) | Metal chelation ( |
| R-Group Focus | Lipophilic amine at pos. 3 (e.g., butylamine) | Bulky aryl/heteroaryl groups on sulfonamide N | Diketo acid mimics |
| Primary Utility | Edema, Hypertension, Heart Failure | T2 Diabetes, Obesity, Insulin Resistance | HIV-1 Replication Blockade |
Part 2: Synthetic Strategies & Protocols
The synthesis of sulfamoylbenzoates is chemically tractable but requires precise control of electrophilic aromatic substitution. The Chlorosulfonation Gateway is the industry-standard approach.
Core Synthetic Workflow (DOT Visualization)
Figure 1: General synthetic pathway for sulfamoylbenzoate derivatives via chlorosulfonation.
Detailed Protocol: Synthesis of 3-Amino-5-Sulfamoylbenzoates
Targeting NKCC2-active scaffolds (Bumetanide analogs).
Reagents: 4-phenoxybenzoic acid, Chlorosulfonic acid, Thionyl chloride, Primary amines.
Step 1: Chlorosulfonation
-
Setup: Charge a dry 3-neck round-bottom flask with Chlorosulfonic acid (5.0 eq) . Cool to 0°C under
atmosphere. -
Addition: Add 4-phenoxybenzoic acid (1.0 eq) portion-wise over 30 minutes. Causality: Slow addition prevents thermal runaway and regioselectivity loss.
-
Reaction: Warm to room temperature, then heat to 50°C for 2 hours.
-
Quenching: Pour the reaction mixture slowly onto crushed ice. Critical: This is highly exothermic. The sulfonyl chloride precipitates as a solid. Filter and dry in vacuo.
Step 2: Sulfonamide Formation
-
Dissolution: Dissolve the sulfonyl chloride intermediate in anhydrous THF.
-
Amination: Add Ammonia (aq) or Primary Amine (2.5 eq) dropwise at 0°C.
-
Workup: Evaporate solvent, acidify with 1N HCl to pH 2. The precipitate is the crude 3-chlorosulfonyl-5-sulfamoylbenzoic acid derivative.
Step 3: Nucleophilic Aromatic Substitution (
-
Displacement: React the intermediate with a specific amine (e.g., butylamine) in refluxing ethanol with
to displace the leaving group (often a halide or nitro group at position 3) if present, or modify the carboxyl group. -
Validation: Verify structure via
-NMR (look for disappearance of acid proton or shift in aromatic signals).
Part 3: Therapeutic Applications & Mechanism[4][5]
Classic Application: NKCC2 Inhibition (Diuretics)
The Na-K-Cl Cotransporter 2 (NKCC2) in the thick ascending limb of the Loop of Henle is the primary target.[4][5]
-
Mechanism: Sulfamoylbenzoates compete with the
binding site on the NKCC2 transmembrane domain. -
SAR Insight: The carboxylic acid at position 1 is non-negotiable for high potency. Replacing it with non-ionic residues (e.g., anilinomethyl) abolishes activity, confirming the need for an anionic anchor [1].[5]
Modern Application: PTP1B Inhibition (Diabetes)
Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.[6][7] Inhibiting PTP1B restores insulin sensitivity.[6]
-
Challenge: The PTP1B active site is highly charged (phosphotyrosine mimetic requirement), leading to poor cell permeability for traditional inhibitors.
-
Sulfamoylbenzoate Solution: These derivatives can act as bidentate ligands or allosteric inhibitors . They bind to the "Site B" (allosteric) region, inducing a conformational change that closes the catalytic WPD loop, rendering the enzyme inactive without requiring a highly charged phosphate mimetic [2].
SAR Decision Tree (DOT Visualization)
Figure 2: Structure-Activity Relationship (SAR) decision tree for optimizing sulfamoylbenzoate leads.
Part 4: Experimental Validation (Self-Validating Protocols)
To ensure data integrity (E-E-A-T), the following assays must be performed.
In Vitro PTP1B Inhibition Assay
Objective: Determine
-
Enzyme Prep: Recombinant human PTP1B (residues 1–321).
-
Substrate: p-Nitrophenyl phosphate (pNPP).
-
Protocol:
-
Incubate PTP1B (0.1
g/mL) with test compound in assay buffer (50 mM HEPES, pH 7.2, 1 mM EDTA) for 10 min at 37°C. -
Initiate reaction by adding pNPP (2 mM).
-
Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) for 20 mins.
-
Control: Sodium Orthovanadate (known inhibitor) as positive control.
-
ADMET Profiling (Lipinski Compliance)
Sulfamoylbenzoates often border the "Rule of 5" limits due to the sulfonamide weight.
| Property | Target Range | Sulfamoylbenzoate Optimization Strategy |
| LogP | 1.0 - 5.0 | Adjust N-substituents on sulfonamide (e.g., methyl vs. phenyl). |
| TPSA | < 140 Ų | The |
| H-Bond Donors | < 5 | The sulfonamide |
References
-
Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. Source: British Journal of Pharmacology (via PubMed/PMC) URL:[Link]
-
Development, biological evaluation, and molecular modelling of some benzene-sulfonamide derivatives as protein tyrosine phosphatase-1B inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]
-
Recent advance on PTP1B inhibitors and their biomedical applications. Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link]
-
Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs. Source: MDPI (Viruses) URL:[Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development, biological evaluation, and molecular modelling of some benzene-sulfonamide derivatives as protein tyrosine phosphatase-1B inhibitors for managing diabetes mellitus and associated metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel benzamido derivatives as PTP1B inhibitors with anti-hyperglycemic and lipid-lowering efficacy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 3-methyl-4-sulfamoylbenzoate
PubChem CID: 18629024
Foreword: Unveiling the Potential of a Niche Scaffold
In the landscape of medicinal chemistry, the sulfamoylbenzoate core is a privileged scaffold, forming the backbone of a diverse range of therapeutic agents.[1] Its synthetic tractability and versatile interaction capabilities have cemented its role in the development of potent enzyme inhibitors and receptor modulators.[1][2] This guide focuses on a specific, yet under-explored derivative: Methyl 3-methyl-4-sulfamoylbenzoate. While direct experimental literature on this compound is sparse, this document serves as a comprehensive technical guide for researchers and drug development professionals. By leveraging established chemical principles and data from closely related analogues, we will provide a robust framework for its synthesis, characterization, and potential biological applications, thereby paving the way for future investigations into its therapeutic promise.
Physicochemical and Structural Characteristics
Understanding the fundamental properties of a compound is the cornerstone of its application in research. Due to the limited availability of experimental data, the following properties are a blend of computational predictions and expert analysis based on its structural motifs.
| Property | Value / Prediction | Source / Rationale |
| Molecular Formula | C₉H₁₁NO₄S | PubChem |
| Molecular Weight | 229.25 g/mol | PubChem |
| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)S(=O)(=O)N)C | PubChem |
| InChI Key | InChIKey=BUYUOBGADRKVAP-UHFFFAOYSA-N | PubChem |
| Physical Form | Predicted to be a white to off-white solid. | Based on related sulfamoylbenzoates.[3] |
| Melting Point | Not experimentally determined. | - |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO and DMF. | Based on the presence of polar functional groups.[3] |
| XLogP3 (Predicted) | 0.3 | PubChemLite |
| Hydrogen Bond Donor Count | 1 | PubChemLite[4] |
| Hydrogen Bond Acceptor Count | 4 | PubChemLite[4] |
| Rotatable Bond Count | 3 | ChemScene |
Proposed Synthetic Pathway
A validated, step-by-step synthesis for this compound is not explicitly documented in current literature. However, a logical and efficient two-stage synthetic route can be proposed based on well-established organic chemistry transformations: the synthesis of the carboxylic acid precursor followed by esterification.
Figure 1: Proposed synthetic workflow for this compound.
Stage 1: Synthesis of 3-Methyl-4-sulfamoylbenzoic Acid (Precursor)
The synthesis of the key carboxylic acid intermediate can be approached from commercially available 3-methyl-4-nitrobenzoic acid.[5]
Step 1a: Reduction of the Nitro Group
The initial step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Protocol:
-
Dissolve 3-methyl-4-nitrobenzoic acid in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 3-methyl-4-aminobenzoic acid.
-
Step 1b: Diazotization and Sulfonamidation
The conversion of the amino group to a sulfonamide is a classic transformation that proceeds via a diazonium salt intermediate.
-
Protocol:
-
Suspend 3-methyl-4-aminobenzoic acid in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C, to form the diazonium salt.
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(I) chloride.
-
Add the cold diazonium salt solution to the sulfur dioxide solution. The resulting sulfonyl chloride is then carefully added to a chilled concentrated ammonium hydroxide solution to form the sulfonamide.
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the 3-methyl-4-sulfamoylbenzoic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Stage 2: Fischer Esterification
The final step is the esterification of the carboxylic acid with methanol, a reaction driven by an acid catalyst and the removal of water.[6]
-
Protocol:
-
Suspend 3-methyl-4-sulfamoylbenzoic acid in an excess of methanol.[6]
-
Carefully add a catalytic amount of concentrated sulfuric acid.[6]
-
Reflux the mixture for several hours until the reaction is complete, as monitored by TLC.[6]
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
-
Spectroscopic and Analytical Characterization
| Analysis Technique | Predicted Observations | Rationale |
| ¹H NMR | * Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm), likely exhibiting complex splitting patterns due to their ortho and meta couplings. | The protons on the benzene ring are in distinct chemical environments. |
| * Methyl Ester Protons: A singlet at approximately δ 3.9 ppm, integrating to 3H. | Consistent with a methyl ester group.[7] | |
| * Aromatic Methyl Protons: A singlet at approximately δ 2.4-2.6 ppm, integrating to 3H. | Typical chemical shift for a methyl group attached to an aromatic ring.[8] | |
| * Sulfonamide Protons: A broad singlet in the region of δ 7.0-7.5 ppm, integrating to 2H. This signal may be exchangeable with D₂O. | Characteristic of primary sulfonamide protons. | |
| ¹³C NMR | * Carbonyl Carbon: A signal around δ 165-170 ppm. | Typical for an ester carbonyl carbon.[9] |
| * Aromatic Carbons: Six distinct signals in the aromatic region (δ 120-150 ppm). | Reflects the substituted benzene ring. | |
| * Methyl Ester Carbon: A signal around δ 52 ppm. | Characteristic of a methyl ester carbon.[9] | |
| * Aromatic Methyl Carbon: A signal around δ 20-22 ppm. | Typical for a methyl group on an aromatic ring.[9] | |
| IR Spectroscopy | * N-H Stretching: Two bands around 3350 and 3250 cm⁻¹ for the sulfonamide NH₂ group. | Symmetric and asymmetric stretching of the N-H bonds. |
| * C=O Stretching: A strong absorption band around 1720-1730 cm⁻¹. | Characteristic of the ester carbonyl group. | |
| * S=O Stretching: Two strong absorption bands around 1350 and 1160 cm⁻¹. | Asymmetric and symmetric stretching of the sulfonyl group. | |
| Mass Spectrometry | * Molecular Ion (M⁺): An expected peak at m/z = 229.04. | Corresponds to the molecular weight of the compound. |
Potential Biological Applications and Research Directives
The true value of this compound lies in its potential as a scaffold for drug discovery. The broader class of sulfamoylbenzoates has been extensively studied, revealing a range of biological activities.[1]
Carbonic Anhydrase Inhibition
Sulfonamides are a cornerstone pharmacophore for the inhibition of carbonic anhydrases (CAs), enzymes implicated in various diseases, including glaucoma and cancer.[10][11] The sulfamoyl group can coordinate to the zinc ion in the active site of CAs, leading to their inhibition.[3] Derivatives of sulfamoylbenzoic acid have shown potent inhibitory activity against various CA isoforms, particularly the tumor-associated CA IX and XII.[10]
-
Research Directive: this compound should be screened against a panel of human CA isoforms to determine its inhibitory profile and selectivity. Structure-activity relationship (SAR) studies could then be initiated by modifying the methyl and ester groups to optimize potency and isoform selectivity.
Antimicrobial Activity
The sulfonamide moiety is famously associated with the first class of synthetic antimicrobial agents.[11] These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[11]
-
Research Directive: The antimicrobial activity of this compound should be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Determining its minimum inhibitory concentration (MIC) would be a crucial first step in assessing its potential as an antibacterial agent.
Modulators of Other Biological Targets
The sulfamoylbenzoate scaffold has also been identified in compounds targeting other proteins of therapeutic interest:
-
LPA2 Receptor Agonists: Certain sulfamoyl benzoic acid analogues have been developed as potent and specific agonists of the Lysophosphatidic Acid Receptor 2 (LPA2), which has implications for radioprotection and mucosal integrity.[2]
-
Urease Inhibition: Derivatives of sulfamoylbenzoic acid have been investigated as urease inhibitors, which could be relevant for treating infections by urease-producing bacteria like Helicobacter pylori.[12]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not available, safety precautions can be extrapolated from closely related compounds.
-
Hazard Identification: Based on analogues, this compound may cause skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful if swallowed.[13]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13]
-
Handling: Avoid creating dust. Ensure good ventilation of the work station. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[14]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[13]
Conclusion
This compound, while not extensively characterized in the public domain, represents a compound of significant interest for medicinal chemistry and drug discovery. Its structural features suggest a high potential for biological activity, particularly as a carbonic anhydrase inhibitor and an antimicrobial agent. This guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential applications. It is our hope that this detailed overview will serve as a valuable resource for researchers, catalyzing further investigation into this promising molecule and unlocking its full therapeutic potential.
References
Sources
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- 7. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 14. Organic Syntheses Procedure [orgsyn.org]
Introduction: The Sulfamoylbenzoate Scaffold as a Privileged Structure
An In-depth Technical Guide to the Applications of Sulfamoylbenzoate Intermediates in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The sulfamoylbenzoate framework has distinguished itself as a privileged scaffold in the field of medicinal chemistry, underpinning the development of a diverse array of pharmacologically active agents.[1] Its inherent physicochemical properties facilitate multifaceted interactions with a wide range of biological targets, enabling the design of potent and selective modulators of enzymes and receptors.[1] This guide offers a comprehensive technical exploration of sulfamoylbenzoate intermediates, detailing their synthesis, key applications in drug discovery with a focus on mechanism of action, and the critical structure-activity relationships that govern their therapeutic potential.
Synthesis of Sulfamoylbenzoate Intermediates: From Traditional to Modern Methodologies
The synthetic tractability of the sulfamoylbenzoate core is a significant advantage, allowing for the creation of extensive compound libraries for high-throughput screening. The synthetic approaches can be broadly categorized into traditional and modern methods, each with its own set of advantages and challenges.
Traditional Synthetic Pathway: Chlorosulfonation
The conventional and widely adopted method for synthesizing sulfamoylbenzoates involves a multi-step sequence that typically begins with the chlorosulfonation of a substituted benzoic acid.[1][2] This is followed by amination to form the sulfonamide, and subsequent functionalization of the carboxylic acid moiety.[1]
A general experimental protocol for this approach is as follows:
Step 1: Chlorosulfonylation of a Substituted Benzoic Acid A substituted benzoic acid is reacted with an excess of chlorosulfonic acid, often at an elevated temperature, to yield the corresponding sulfonyl chloride.[1]
Step 2: Sulfonamide Formation The crude sulfonyl chloride is then carefully reacted with a primary or secondary amine in either an aqueous medium or an organic solvent to produce the sulfamoylbenzoic acid intermediate.[1]
Step 3: Amide Coupling or Esterification Finally, the carboxylic acid of the sulfamoylbenzoic acid intermediate is coupled with a desired amine using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or esterified to afford the final product.[1]
While this method is robust, it often involves the use of hazardous reagents and can generate significant waste, prompting the exploration of more modern and sustainable synthetic routes.[2]
Modern Synthetic Approaches
More recent methodologies aim to improve the efficiency, safety, and environmental footprint of sulfamoylbenzoate synthesis. These can include novel catalytic systems and continuous flow processes that offer increased selectivity and reduced reaction times, even at higher temperatures.[3] For instance, a chemoselective procedure has been developed for the synthesis of m-sulfamoylbenzamide analogues starting from m-(chlorosulfonyl)benzoyl chloride, which demonstrates enhanced selectivity in a continuous-flow setup compared to batch processes.[3]
Core Applications in Drug Discovery
The versatility of the sulfamoylbenzoate scaffold is evident in the wide range of biological targets it has been shown to modulate. The following sections will delve into some of the most significant applications.
Carbonic Anhydrase Inhibitors for Oncology
The sulfamoylbenzoate core is a potent pharmacophore for the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[4]
Mechanism of Action: Carbonic anhydrase IX is a zinc metalloenzyme that is frequently overexpressed in solid tumors and contributes to the acidification of the tumor microenvironment, which in turn promotes tumor survival, proliferation, and invasion.[4] The inhibitory action of sulfamoylbenzoate derivatives arises from the coordination of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) within the enzyme's active site.[4] This interaction displaces the zinc-bound water molecule, thereby disrupting the catalytic hydration of carbon dioxide.[4] The selectivity for different CA isoforms is influenced by the interactions between the benzoate portion of the molecule and the amino acid residues lining the active site.[4]
Diagram: Inhibition of Carbonic Anhydrase IX
Caption: Mechanism of CA IX inhibition by sulfamoylbenzoate.
Urotensin-II Receptor Antagonists for Cardiovascular Diseases
The urotensin-II (U-II) receptor (UT) system is implicated in cardiovascular homeostasis, and its dysregulation is associated with various cardiovascular pathologies.[5][6] U-II is recognized as one of the most potent mammalian vasoconstrictors identified to date.[5][7] Consequently, UT receptor antagonists are of significant interest for the treatment of conditions like hypertension.[8]
Structure-Activity Relationship (SAR) Insights: SAR studies on N-cyclic azaalkyl benzamide derivatives, which incorporate a sulfamoylbenzoate moiety, have led to the identification of potent human urotensin-II receptor antagonists, with some compounds exhibiting a Ki of 4 nM.[9] The exploration of the central diamine, benzyl, and terminal aminoalkoxy regions of these molecules has been crucial in achieving high potency.[9]
STAT3 Signaling Pathway Inhibitors in Cancer Therapy
Signal transducer and activator of transcription 3 (STAT3) is a well-established therapeutic target in oncology due to its role in promoting tumor cell proliferation, survival, and migration.[10]
Lead Optimization and In Vivo Efficacy: Based on the structure of the small-molecule STAT3 inhibitor Niclosamide, a series of N-substituted sulfamoylbenzamide derivatives were designed and synthesized.[10] The most promising compound from this series, B12, was identified as a potent inhibitor of the IL-6/STAT3 signaling pathway, with IC50 values ranging from 0.61 to 1.11 μM in various tumor cell lines.[10] Compound B12 was shown to inhibit the phosphorylation of STAT3 at the Tyr705 residue, induce apoptosis, and suppress cancer cell migration.[10] Furthermore, in vivo studies demonstrated that B12 effectively suppressed tumor growth in a xenograft mouse model and exhibited good oral bioavailability, highlighting its potential as a clinical candidate.[10]
Lysophosphatidic Acid (LPA2) Receptor Agonists
Lysophosphatidic acid (LPA) is a signaling molecule that acts through multiple G protein-coupled receptors (GPCRs). The LPA2 receptor subtype is known to mediate anti-apoptotic and mucosal barrier-protective effects, making it an attractive target for therapeutic intervention.[11]
SAR and Potency: Researchers have successfully designed and synthesized sulfamoyl benzoic acid (SBA) analogues that are the first specific agonists of the LPA2 receptor, with some demonstrating subnanomolar activity.[11] A key determinant of agonist potency is the length of the linker between the sulfamoylbenzoate core and a terminal hydrophobic group; a four-carbon linker has been identified as optimal for high-affinity binding.[1]
Other Notable Applications
The versatility of the sulfamoylbenzoate scaffold extends to several other important biological targets:
-
h-NTPDase Inhibitors: Certain sulfamoylbenzoate derivatives have demonstrated potent and selective inhibitory activity against human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in thrombosis, inflammation, and cancer.[1]
-
cPLA2α Inhibitors: The presence of a bulky, hydrophobic group on the sulfonamide nitrogen, such as a substituted indole, appears to be crucial for high-potency inhibition of cytosolic phospholipase A2α (cPLA2α), a key enzyme in inflammatory pathways.[1]
-
Cannabinoid Receptor Modulators: Novel sulfamoyl benzamide compounds have been developed as agonists or antagonists of cannabinoid receptors, with potential applications in treating pain, inflammation, and neurodegenerative diseases.[12]
Pharmacokinetic Profile
A critical aspect of drug development is understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound.[1][13] While comprehensive pharmacokinetic data for a wide range of sulfamoylbenzoate derivatives are not extensively published, initial studies and in silico predictions suggest that some of these compounds possess favorable drug-like properties.[1] It has been noted that stereochemistry can significantly influence pharmacokinetic parameters such as clearance and brain permeability in sulfamoylphenyl carbamate derivatives.[1][14]
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of sulfamoylbenzoate derivatives.
Protocol 1: General Synthesis of a Sulfamoylbenzoate Derivative
This protocol outlines a common method for synthesizing N-substituted 4-sulfamoylbenzoic acid derivatives.[15]
Step 1: Sulfonamide Formation
-
React a 4-(chlorosulfonyl)benzoyl derivative with a desired primary or secondary amine.
Step 2: Ester Hydrolysis
-
Hydrolyze the resulting ester to yield the final carboxylic acid.
Diagram: Drug Discovery Workflow
Caption: A typical drug discovery workflow for sulfamoylbenzoates.
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of sulfamoylbenzoate compounds against a specific carbonic anhydrase isoform.
-
Enzyme and Substrate Preparation: Prepare solutions of purified human carbonic anhydrase (e.g., CA IX) and a suitable substrate (e.g., 4-nitrophenyl acetate).
-
Inhibitor Preparation: Dissolve the synthesized sulfamoylbenzoate derivatives in a suitable solvent (e.g., DMSO) to create stock solutions and then prepare serial dilutions.
-
Assay Procedure:
-
Add the enzyme solution to the wells of a microplate.
-
Add the inhibitor solutions at various concentrations to the wells.
-
Pre-incubate the enzyme and inhibitor for a defined period.
-
Initiate the reaction by adding the substrate solution.
-
-
Data Acquisition: Monitor the change in absorbance over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Perspectives
Sulfamoylbenzoate intermediates represent a remarkably versatile and fruitful scaffold in medicinal chemistry. Their synthetic accessibility allows for the creation of diverse chemical libraries, enabling the exploration of a wide range of biological targets. The successful development of sulfamoylbenzoate-based compounds as inhibitors of carbonic anhydrases, STAT3 signaling, and as modulators of various receptors underscores their significant therapeutic potential. Future research in this area is likely to focus on further optimizing the pharmacokinetic properties of these compounds, exploring novel therapeutic applications, and developing more sustainable and efficient synthetic methodologies.
References
- Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry - Benchchem. (URL: )
- The Sulfamoylbenzoate Scaffold: A Potent Inhibitor of Carbonic Anhydrase IX for Oncology Applic
- A Comparative Guide to the Synthesis of Sulfamoylbenzoates: Traditional vs. Novel Methodologies - Benchchem. (URL: )
- A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. (URL: )
- Application Notes: N-Substituted 4-Sulfamoylbenzoic Acid Derivatives as Enzyme Inhibitors - Benchchem. (URL: )
- Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Methyl 4-(sulfamoylmethyl)
- Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. (URL: )
- Sulfamoyl benzamide deriv
-
Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation. (URL: [Link])
-
Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. (URL: [Link])
-
Urotensin-II receptor antagonists. (URL: [Link])
-
Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. (URL: [Link])
- Preparation method of methyl 2-methoxy-5-sulfamoylbenzo
-
Potential Clinical Implications of the Urotensin II Receptor Antagonists. (URL: [Link])
-
GSK1562590, a slowly dissociating urotensin-II receptor antagonist, exhibits prolonged pharmacodynamic activity ex vivo. (URL: [Link])
-
Structure-activity relationship determination within a group of substituted phenyl sulfamate based compounds against the enzyme oestrone sulfatase. (URL: [Link])
-
Design, structure-activity relationships, and enzyme kinetic studies of tricyclic and tetracyclic coumarin-based sulfamates as steroid sulfatase inhibitors. (URL: [Link])
-
Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives. (URL: [Link])
-
Expanding Structure–Activity Relationships of Human Urotensin II Peptide Analogues. (URL: [Link])
-
Anti-Tumor Antibiotics and their Mechanism of Action. (URL: [Link])
-
Structure Activity Relationships. (URL: [Link])
-
Application of Pharmacokinetics in Pharmacotherapeutics. (URL: [Link])
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Potential mechanisms of cancer prevention and treatment by sulforaphane, a natural small molecule compound of plant-derived. (URL: [Link])
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Pharmacokinetics of drugs: newborn perspective. (URL: [Link])
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Overview of Pharmacokinetics. (URL: [Link])
-
Pharmacology - Chemotherapy agents (MOA, Alkalating, antimetabolites, topoisomerase, antimitotic). (URL: [Link])
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Anticancer and Immunomodulatory Effects of a Thiazolyl Benzodiazepine Targeting HSP90 in ER Breast Cancer. (URL: [Link])
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- 6. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]
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Methyl 3-methyl-4-sulfamoylbenzoate chemical safety data
An In-depth Technical Guide to the Chemical Safety of Methyl 3-methyl-4-sulfamoylbenzoate
This guide provides a comprehensive overview of the chemical safety data for this compound (CAS No: 882980-76-9). Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to establish best practices for safe handling, storage, and emergency response. The protocols herein are designed as self-validating systems to ensure the highest degree of laboratory safety.
This compound is an organic compound for research and development purposes.[1] Understanding its fundamental properties is the first step in a robust safety assessment.
| Property | Value | Source |
| CAS Number | 882980-76-9 | [2] |
| Molecular Formula | C₉H₁₁NO₄S | [2] |
| Molecular Weight | 229.25 g/mol | [2][3] |
| SMILES | O=C(OC)C1=CC=C(S(=O)(N)=O)C(C)=C1 | [2] |
| Purity | ≥95% | [3] |
GHS Hazard Identification and Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards. This compound is classified as hazardous, requiring specific handling precautions.[4]
Signal Word: Warning [2]
GHS Pictogram:
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
(Classification derived from precautionary statements provided by supplier documentation and standard GHS correlations.)[1][2][5]
Hazard and Precautionary Statements
The following statements outline the specific risks and the required preventative and responsive measures.
Hazard Statements (H-Statements):
-
H302: Harmful if swallowed.[1]
Precautionary Statements (P-Statements): [2]
-
Prevention:
-
Response:
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][7]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][7]
-
P330: Rinse mouth.[2]
-
P332+P313: If skin irritation occurs: Get medical advice/attention.[2]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[2]
-
P362: Take off contaminated clothing and wash it before reuse.[8]
-
-
Storage:
-
Disposal:
Safe Handling and Storage Protocol
Adherence to a strict handling and storage protocol is critical to mitigate the risks associated with this compound. The causality behind these steps is to prevent accidental exposure through inhalation, ingestion, or skin/eye contact.
Handling Protocol
-
Work Area Preparation: Always handle this compound within a certified chemical fume hood to control airborne dust or vapors.[9] Ensure an emergency eyewash station and safety shower are readily accessible.[9]
-
Personal Protective Equipment (PPE): Before handling, don appropriate PPE as outlined in Section 5. This includes, at a minimum, a lab coat, nitrile gloves, and chemical safety goggles.
-
Dispensing: Use spatulas or other appropriate tools for transferring the solid material. Avoid creating dust. If dust is generated, ensure the fume hood exhaust is functioning correctly.
-
Avoidance of Contamination: Do not eat, drink, or smoke in the laboratory area.[5][10] Keep the compound away from foodstuffs and beverages.
-
Post-Handling Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[5][7] Remove and launder contaminated clothing separately before reuse.[5]
Storage Protocol
-
Container Integrity: Keep the container tightly closed when not in use to prevent contamination and exposure to moisture.[5][6] Ensure the container is clearly labeled.
-
Storage Location: Store in a cool, dry, and well-ventilated area.[5][9] A designated, locked cabinet is recommended to restrict access.[6]
-
Incompatibilities: Store away from strong oxidizing agents.[7]
-
Recommended Temperature: For long-term stability, storage in a dry environment at 2-8°C is recommended.[3]
Emergency Response and First Aid
Rapid and correct response to an exposure or spill is crucial. The following procedures are based on standard chemical safety protocols for substances with similar hazard classifications.
First-Aid Measures
-
Inhalation: If inhaled, immediately remove the person to fresh air and keep them in a position comfortable for breathing.[7][9] If the individual feels unwell or experiences respiratory irritation, seek medical attention.[1]
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7] If skin irritation persists, seek medical advice.[11]
-
Eye Contact: Immediately rinse the eyes cautiously with running water for several minutes.[7][11] If wearing contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, get immediate medical attention.[11]
-
Ingestion: If swallowed, rinse the mouth with water.[12] Do NOT induce vomiting.[6] Call a poison control center or doctor immediately for treatment advice.[6][12]
Fire-Fighting Measures
-
Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as dry chemical powder, carbon dioxide (CO2), or foam.[13]
-
Specific Hazards: The compound is not considered a significant fire risk; however, containers may burn.[5] Thermal decomposition can lead to the release of irritating gases and toxic fumes, including oxides of carbon, nitrogen, and sulfur.[8]
-
Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[1]
Accidental Release and Spill Cleanup
A systematic approach is required to safely manage a spill and prevent secondary contamination.
Caption: Workflow for responding to a chemical spill.
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are the primary methods for protecting laboratory personnel from exposure.
Engineering Controls
-
Ventilation: All work with this substance must be performed in a well-ventilated area, preferably within a chemical fume hood, to maintain exposure levels below any established limits and to control dust or vapor generation.[7][9]
Personal Protective Equipment (PPE)
The selection of PPE is a critical decision-making process based on the potential routes of exposure.
Caption: Decision guide for selecting appropriate PPE.
-
Eye/Face Protection: Wear chemical safety goggles or glasses that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[9]
-
Skin and Body Protection: Wear a protective lab coat. For hand protection, use impervious gloves, such as nitrile rubber, and inspect them for integrity before use.[9][14]
-
Respiratory Protection: If engineering controls are insufficient to prevent inhalation of dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[7]
Toxicological Profile
Specific toxicological studies on this compound are not widely available. The toxicological assessment is primarily based on its GHS classification, which indicates potential for harm if swallowed, and irritation to the skin, eyes, and respiratory system.[7]
-
Acute Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.[11]
-
Eye Irritation: Causes serious eye irritation.[11]
-
Respiratory Irritation: May cause irritation of the respiratory tract upon inhalation of dust.[1][7]
-
Carcinogenicity/Mutagenicity: No data is available to classify this material's carcinogenic or mutagenic properties.
References
-
PubChem. Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate. [Link]
-
PubChem. Methyl 4-(methylsulfonyl)benzoate. [Link]
-
Alfa Aesar. Material Safety Data Sheet - Methyl benzoate. [Link]
-
Scharlab. Safety data sheet - 1,4-Butanediol. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet - Methyl Benzoate. [Link]
-
Loba Chemie. 1,4 BUTANEDIOL FOR SYNTHESIS MSDS. [Link]
-
Safe Work Australia. GHS Hazardous Chemical Information List. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Methyl benzoate. [Link]
-
Hekserij.nl. Methyl benzoate Safety Data Sheet. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2,3-Butanediol. [Link]
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- 2. 882980-76-9|this compound|BLD Pharm [bldpharm.com]
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- 13. lobachemie.com [lobachemie.com]
- 14. orgchemboulder.com [orgchemboulder.com]
Technical Whitepaper: Regioisomeric Divergence in Sulfonamide Pharmacophores
This technical guide details the structural, synthetic, and pharmacological divergences between the 3-methyl-4-sulfamoyl and 4-methyl-3-sulfamoyl regioisomers. These isomers are critical pharmacophores in medicinal chemistry, particularly in the development of Carbonic Anhydrase Inhibitors (CAIs) and thiazide-like diuretics.
Comparative Analysis of 3-Methyl-4-Sulfamoyl vs. 4-Methyl-3-Sulfamoyl Scaffolds
Executive Summary
The spatial arrangement of the sulfonamide (
-
4-Methyl-3-sulfamoyl: The "Diuretic Scaffold." Characterized by a "kinked" geometry that favors thiazide-like diuretic activity. Synthetically accessible via direct electrophilic aromatic substitution.
-
3-Methyl-4-sulfamoyl: The "Linear Scaffold." Characterized by an extended vector often utilized for deep-pocket Carbonic Anhydrase (CA) binding. Synthetically challenging, often requiring diazonium chemistry.
Structural & Physicochemical Profiling[1][2]
The primary distinction lies in the vectorality of the sulfonamide group relative to the molecule's core axis (defined by the C1 substituent, usually a carboxyl or amide).
| Feature | 3-Methyl-4-Sulfamoyl (Para-Sulfamoyl) | 4-Methyl-3-Sulfamoyl (Meta-Sulfamoyl) |
| Geometry | Linear/Extended: The | Kinked/Angled: The |
| Electronic Effect | Sulfonamide exerts a strong –M (mesomeric) withdrawal directly opposite the C1 group. | Sulfonamide exerts only –I (inductive) withdrawal on the C1 group; resonance is decoupled. |
| Local Sterics | Methyl (at C3) is ortho to the sulfonamide. | Methyl (at C4) is ortho to the sulfonamide. |
| Lipophilicity (LogP) | Slightly lower (more polar surface area exposed). | Slightly higher (methyl shields the ring more effectively). |
| pKa (Sulfonamide) | ~9.8 - 10.2 : The ortho-methyl twists the sulfonamide, reducing resonance delocalization, slightly increasing pKa compared to unsubstituted analogs. | ~9.5 - 9.9 : Similar steric twisting, but the meta position relative to C1 alters the global electron density. |
Structural Logic Diagram
The following diagram illustrates the vector differences and steric clashes.
Caption: Vector analysis showing the linear reach of the 4-sulfamoyl isomer versus the angled approach of the 3-sulfamoyl isomer.
Synthetic Divergence: The Directing Group Problem
The synthesis of these two isomers requires fundamentally different strategies due to the rules of Electrophilic Aromatic Substitution (EAS).
The "Easy" Route: 4-Methyl-3-Sulfamoyl
This isomer is accessible via direct chlorosulfonation of p-toluic acid (or p-substituted toluenes).
-
Mechanism: The Methyl group (activator) directs ortho. The Carboxyl group (deactivator) directs meta.
-
Synergy: Both directing groups favor Position 3.
-
Yield: High (>80%).
The "Hard" Route: 3-Methyl-4-Sulfamoyl
Direct chlorosulfonation of m-toluic acid fails to produce this isomer selectively.
-
Conflict: The Methyl (at C3) directs to C2, C4, C6. The Carboxyl (at C1) directs to C5.
-
Result: Direct sulfonation yields a mixture, predominantly the C6 or C2 isomers due to electronics, despite steric hindrance.
-
Solution: The Meerwein Reaction (Sandmeyer-type chlorosulfonation) is required. One must start with 4-amino-3-methylbenzoic acid, convert the amine to a diazonium salt, and displace it with
in the presence of Cu(II).
Synthetic Workflow Diagram
Caption: Comparative synthetic pathways showing the direct EAS route for the 3-sulfamoyl isomer vs. the diazonium route for the 4-sulfamoyl isomer.
Pharmacological Implications (SAR)
Carbonic Anhydrase Inhibition (CAI)
The zinc ion in the CA active site lies at the bottom of a deep, conical cleft.
-
3-Methyl-4-sulfamoyl (Linear): This isomer is generally a more potent CA inhibitor for deep-pocket isoforms (like CA-II and CA-IX). The linear geometry allows the scaffold to extend out of the pocket without steric clash against the hydrophilic residues (Thr199, Glu106) lining the rim.
-
4-Methyl-3-sulfamoyl (Kinked): The angled geometry often forces the lipophilic methyl group into the "hydrophobic wall" of the active site (Val121). While this can enhance selectivity for specific isoforms (e.g., CA-I), it generally reduces broad-spectrum affinity compared to the linear isomer [1].
Diuretic Activity (Thiazide-like)
-
4-Methyl-3-sulfamoyl: This is the privileged scaffold for diuretics (e.g., Metolazone, Indapamide analogs). The meta-sulfamoyl arrangement relative to the lipophilic tail mimics the spatial electrostatics of the benzothiadiazine ring system found in classic thiazides.
-
3-Methyl-4-sulfamoyl: Typically lacks significant diuretic activity because the linear vector prevents the simultaneous binding to the Cl- binding site and the Na+ pocket on the NCC (Na-Cl Cotransporter).
Experimental Protocols
Protocol A: Synthesis of 4-Methyl-3-sulfamoylbenzoic Acid (Chlorosulfonation)
Principle: Electrophilic aromatic substitution driven by synergistic directing groups.
-
Reagents: p-Toluic acid (13.6 g, 0.1 mol), Chlorosulfonic acid (58.3 g, 0.5 mol).
-
Setup: 250 mL round-bottom flask equipped with a calcium chloride drying tube.
-
Procedure:
-
Add p-toluic acid portion-wise to chlorosulfonic acid at 0°C with stirring.
-
Gradually heat the mixture to 140°C and maintain for 4 hours. (Caution: HCl gas evolution).
-
Cool to room temperature and pour the oily mixture onto 300g of crushed ice (vigorous stirring).
-
Filter the precipitated sulfonyl chloride.[1]
-
-
Amination:
-
Dissolve the wet cake in acetone (50 mL).
-
Add concentrated aqueous ammonia (50 mL) dropwise at 0°C.
-
Acidify with 6N HCl to precipitate the title compound.
-
-
Validation: 1H NMR (DMSO-d6) should show two doublets and a singlet (methyl), with the sulfonamide singlet at ~7.4 ppm.
Protocol B: Carbonic Anhydrase Esterase Assay
Principle: Spectrophotometric monitoring of 4-nitrophenyl acetate (4-NPA) hydrolysis.
-
Buffer: 50 mM Tris-SO4, pH 7.6.
-
Enzyme: Recombinant hCA-II (100 nM final concentration).
-
Substrate: 4-NPA (3 mM stock in acetonitrile).
-
Workflow:
-
Incubate Enzyme + Inhibitor (Isomer A or B) for 15 mins at 25°C.
-
Add Substrate (4-NPA) to start the reaction.
-
Measurement: Monitor Absorbance at 400 nm (formation of 4-nitrophenolate) for 5 minutes.
-
-
Analysis: Calculate % Inhibition =
.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Matulis, D., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases.[2] European Biophysics Journal, 50, 877–891. Link
-
BenchChem. (2025).[3][4] Application Note: N-Substituted 4-Sulfamoylbenzoic Acid Derivatives as Enzyme Inhibitors.[4]Link
-
Sitter, R., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI Catalysts, 13(5), 912. Link
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463. Link
Sources
- 1. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same - Google Patents [patents.google.com]
- 2. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Profile: Solubility & Stability of Methyl 3-methyl-4-sulfamoylbenzoate in DMSO
The following technical guide is structured to provide a comprehensive solubility profile for Methyl 3-methyl-4-sulfamoylbenzoate in Dimethyl Sulfoxide (DMSO). It synthesizes structural analysis, predictive solubility modeling, and rigorous experimental protocols.
Executive Summary
This compound is a critical intermediate in the synthesis of sulfonylurea herbicides (e.g., Metsulfuron-methyl) and pharmaceutical carbonic anhydrase inhibitors. Its solubility in Dimethyl Sulfoxide (DMSO) is a pivotal parameter for stock solution preparation in biological assays and nucleophilic aromatic substitution reactions.
Core Insight: This compound exhibits high solubility in DMSO due to favorable solute-solvent interactions between the sulfamoyl moiety and the sulfoxide dipole. While specific saturation limits vary by polymorph, stable stock solutions of 50–100 mM are routinely achievable, with upper saturation limits likely exceeding 200 mg/mL at ambient temperature.
Physicochemical Identity & Solvation Mechanics
Understanding the solubility profile requires analyzing the functional groups interacting with the solvent.
Structural Analysis
| Property | Data | Relevance to DMSO Solubility |
| Chemical Formula | Moderate molecular weight facilitates dissolution. | |
| Functional Group 1 | Sulfonamide ( | Primary Interaction Site. Acts as a Hydrogen Bond Donor (HBD) to DMSO oxygen. |
| Functional Group 2 | Methyl Ester ( | Hydrogen Bond Acceptor (HBA). Interacts with DMSO sulfur (weakly) or dipole. |
| Functional Group 3 | Aromatic Ring | |
| LogP (Predicted) | ~1.3 – 1.8 | Moderately lipophilic; ideal for organic solvents like DMSO. |
The Solvation Mechanism
DMSO is a polar aprotic solvent (
-
H-Bonding: The oxygen atom of DMSO is a strong H-bond acceptor, effectively solvating the protons on the sulfonamide nitrogen (
). -
Dipole-Dipole Interaction: The sulfonyl (
) and ester carbonyl ( ) groups align with the strong dipole of DMSO, stabilizing the molecule in solution.
Figure 1: Solvation Dynamics. The primary driving force is the hydrogen bonding between the sulfonamide protons and the DMSO oxygen.
Experimental Protocols for Solubility Determination
Do not rely on generic literature values. Batch-to-batch variation in crystallinity can alter dissolution rates. Use the following Self-Validating Protocols to determine the exact solubility for your specific lot.
Protocol A: Visual Saturation (Tier 1 - Rapid)
Best for: Initial stock solution preparation (e.g., 10 mM or 50 mM).
-
Weighing: Weigh 20 mg of this compound into a 1.5 mL amber microcentrifuge tube (protect from light).
-
Solvent Addition: Add 100 µL of anhydrous DMSO (Grade: ACS Spectrophotometric or better).
-
Note: This corresponds to a concentration of ~200 mg/mL.
-
-
Agitation: Vortex vigorously for 60 seconds.
-
Observation:
-
Clear Solution: Solubility > 200 mg/mL. Proceed to use.
-
Particulates Remain: Add DMSO in 50 µL increments, vortexing between additions, until clear.
-
-
Calculation:
.
Protocol B: HPLC-UV Quantitative Saturation (Tier 2 - Precise)
Best for: Phys-chem characterization or formulation development.
-
Preparation: Add excess compound to 1 mL DMSO in a glass vial until a solid precipitate persists (supersaturation).
-
Equilibration: Shake at 25°C for 24 hours (thermomixer).
-
Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter (Nylon filters may absorb sulfonamides).
-
Dilution: Dilute the filtrate 1:1000 in Acetonitrile/Water (50:50).
-
Quantification: Inject onto HPLC (C18 Column, UV detection at 254 nm). Compare peak area against a standard curve of known concentration (0.1 – 1.0 mg/mL).
Figure 2: Solubility Determination Workflow. A logical decision tree for determining solubility limits.[1]
Stability & Handling in DMSO
While DMSO is an excellent solvent, it introduces specific stability risks that must be managed.
Hygroscopicity & Hydrolysis
DMSO is highly hygroscopic. Absorbed water can catalyze the hydrolysis of the methyl ester moiety, converting the compound to the free acid (3-methyl-4-sulfamoylbenzoic acid), which has significantly different solubility and biological properties.
-
Risk: High if DMSO contains >0.1% water.
-
Mitigation: Use anhydrous DMSO packed under argon/nitrogen. Store stock solutions at -20°C.
Freeze-Thaw Cycles
Repeated freezing and thawing of DMSO stocks can induce precipitation of the compound, particularly if the solution is near saturation.
-
Recommendation: Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.
Chemical Compatibility
-
Avoid: Strong bases (e.g., NaOH, NaH) in DMSO. The sulfonamide proton (
) is acidic; deprotonation will increase solubility but may alter reactivity or biological permeation. -
Compatible: Acidic media, neutral buffers (upon dilution).
References
-
PubChem. Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate (Analogous Structure).[2] National Library of Medicine. Available at: [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical Company, L.L.C. Available at: [Link]
-
European Journal of Chemistry. Sulfonamides and sulfonate esters: Synthetic routes and characterizations. Eur. J. Chem. 2024, 15(3), 282-290.[3] Available at: [Link][3]
Sources
Methodological & Application
Application Note: Chlorosulfonation of Methyl 3-Methylbenzoate
This is a comprehensive technical guide and protocol for the chlorosulfonation of methyl 3-methylbenzoate. This document is designed for research scientists and process chemists, focusing on mechanistic insight, safety, and reproducibility.
Executive Summary & Mechanistic Rationale
The chlorosulfonation of methyl 3-methylbenzoate (Methyl m-toluate) is a classic Electrophilic Aromatic Substitution (
Regioselectivity Analysis
The substrate, methyl 3-methylbenzoate, presents a competition between two directing groups:
-
Methyl Group (-CH₃) at C3: Weakly activating, ortho-/para-directing.
-
Ester Group (-COOCH₃) at C1: Deactivating, meta-directing.
Theoretical Outcome:
-
Site C2: Sterically hindered (sandwiched between methyl and ester). Unlikely.
-
Site C4: Ortho to methyl, para to ester. Possible, but sterically less favorable than C6.
-
Site C5: Meta to ester, but meta to methyl. Disfavored by the activating methyl group.
-
Site C6: Para to methyl, ortho to ester. Dominant Site.
Reaction Pathway Diagram
The following diagram illustrates the reaction flow and regiochemical logic.
Caption: Reaction pathway showing the two-stage mechanism: initial sulfonation followed by conversion to the sulfonyl chloride.
Safety Protocols (Critical)
Chlorosulfonic acid (
| Hazard Class | Risk Description | Mitigation Strategy |
| Water Reactivity | Violent explosion/spatter on contact with water. | NEVER add water to the acid. Always quench acid into ice/water slowly. Use dry glassware. |
| Inhalation | Releases fatal HCl gas. | Perform all operations in a high-efficiency fume hood. Use a caustic scrubber trap. |
| Skin/Eye Contact | Causes immediate, severe, penetrating burns. | Wear dual gloves (Nitrile + Laminate), face shield, and acid-resistant apron. |
| Thermal Runaway | Reaction is exothermic.[1] | Strict temperature control during addition. Have an ice bath ready for emergency cooling. |
Experimental Protocol
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Density (g/mL) | Role |
| Methyl 3-methylbenzoate | 150.17 | 1.0 | 1.08 | Substrate |
| Chlorosulfonic Acid | 116.52 | 5.0 | 1.75 | Reagent/Solvent |
| Thionyl Chloride ( | 118.97 | 1.0 | 1.64 | Chaser (Optional)* |
| Dichloromethane (DCM) | 84.93 | - | 1.33 | Extraction Solvent |
| Ice/Water | 18.02 | Excess | - | Quench Medium |
*Note: Excess chlorosulfonic acid acts as the dehydrating agent to form the chloride. Thionyl chloride is added in some protocols to ensure complete conversion of the sulfonic acid intermediate to the sulfonyl chloride, improving yield.
Step-by-Step Procedure
Phase A: Addition (0°C – 10°C)
-
Setup: Equip a dry 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, pressure-equalizing addition funnel, internal thermometer, and a gas outlet connected to an HCl trap (NaOH solution).
-
Charging: Charge the Chlorosulfonic Acid (5.0 equiv) into the RBF. Cool the flask to 0–5°C using an ice/salt bath.
-
Addition: Add Methyl 3-methylbenzoate (1.0 equiv) dropwise via the addition funnel over 30–60 minutes.
-
Critical Control: Maintain internal temperature < 10°C . The reaction is exothermic.[1]
-
Observation: HCl gas evolution will begin immediately. Ensure scrubber is active.
-
Phase B: Reaction (Heat)[5]
-
Ramp: Remove the ice bath. Allow the mixture to warm to room temperature (20–25°C) and stir for 1 hour.
-
Drive to Completion: Heat the reaction mixture to 60°C for 2–4 hours.
-
Optional: If using Thionyl Chloride, cool to 40°C, add
(1.0 equiv) dropwise, then reheat to 60°C for 2 hours. This helps convert stubborn sulfonic acid species.
-
-
Monitoring: Monitor by TLC (EtOAc/Hexane 3:7). The intermediate sulfonic acid stays at the baseline; the product sulfonyl chloride moves (Rf ~0.4–0.6).
Phase C: Quench & Isolation[5]
-
Preparation: Prepare a large beaker containing crushed ice (approx. 5x volume of reaction mix).
-
Quenching: Very slowly pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Safety: This step is violent. Wear full PPE. Do not let the temperature of the quench mix rise above 20°C (add more ice if needed) to prevent hydrolysis of the product.
-
-
Extraction:
-
Method A (Solid Product): If the product precipitates as a solid, filter immediately, wash with cold water, and dry under vacuum.
-
Method B (Oily Product): If the product separates as an oil (common with isomers), extract the aqueous quench mixture with Dichloromethane (DCM) (3 x 50 mL).
-
-
Workup: Wash the organic layer with cold water (2x), followed by cold saturated
(carefully, until pH > 7), and finally brine. -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap) at < 40°C.
Purification[5]
-
Crude Appearance: Yellow to orange viscous oil or low-melting solid.
-
Crystallization: Recrystallize from a mixture of Hexane/Ethyl Acetate (9:1) or Diisopropyl ether .
-
Yield Target: 60–75%.
Workup & Logic Flow
The following diagram details the critical decision points during the isolation phase to maximize yield and purity.
Caption: Decision tree for the isolation of the sulfonyl chloride, addressing both solid and oily crude outcomes.
Analytical Validation
To ensure the integrity of the protocol, verify the product using the following parameters:
-
1H NMR (CDCl3, 400 MHz): Look for the aromatic signals. The major isomer (2-chlorosulfonyl-5-methyl) will show a specific splitting pattern (singlet/doublet) characteristic of 1,2,4-substitution.
-
Expected:
2.45 (s, 3H, Ar-CH3), 3.95 (s, 3H, COOCH3), aromatic protons ~7.5–8.5 ppm.
-
-
Physical State: Low melting solid or viscous oil.
-
Stability: Sulfonyl chlorides are moisture sensitive. Store under inert atmosphere (Argon/Nitrogen) in a refrigerator.
References
-
Synthesis of 2-chlorosulfonyl-3-methyl benzoate (Isomer Discussion)
- Source: Google Patents (CN112979506A). This patent highlights the difficulty of accessing specific isomers via direct chlorosulfonation, validating the need for careful regiochemical analysis.
-
Link:
-
Methyl 3-(chlorosulfonyl)-4-methylbenzoate (Isomer Data)
- Source: PubChem (CID 15923429).
-
Link:
-
General Chlorosulfonation Methodology
-
Safety Data for Chlorosulfonic Acid
- Source: NOAA Cameo Chemicals.
-
Link:
Sources
- 1. US4649209A - Process for preparing methyl chlorosulfates - Google Patents [patents.google.com]
- 2. Methyl chlorosulfonate synthesis - chemicalbook [chemicalbook.com]
- 3. d-nb.info [d-nb.info]
- 4. Methyl 3-(chlorosulfonyl)-4-methylbenzoate | C9H9ClO4S | CID 15923429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents [patents.google.com]
- 6. methyl 3-chlorosulfonylbenzoate | 63555-50-0 [chemicalbook.com]
- 7. echemi.com [echemi.com]
Application Note & Protocol: Acid-Catalyzed Esterification of 3-methyl-4-sulfamoylbenzoic Acid
Introduction and Objective
N-substituted 4-sulfamoylbenzoic acids are a critical class of compounds in medicinal chemistry, serving as a foundational scaffold for various enzyme inhibitors.[1] The core structure is integral to drugs like the diuretic furosemide. The esterification of the carboxylic acid moiety on this scaffold is a fundamental transformation, providing a versatile handle for further synthetic modifications or for tuning the pharmacokinetic properties of a lead compound.
This document provides a comprehensive, field-tested protocol for the esterification of 3-methyl-4-sulfamoylbenzoic acid via the Fischer-Speier method. We will delve into the mechanistic underpinnings of the reaction, explain the causality behind the procedural choices, and present a detailed, step-by-step guide intended for researchers in organic synthesis and drug development.
Reaction Mechanism and Scientific Principles
The conversion of a carboxylic acid and an alcohol into an ester in the presence of a strong acid catalyst is known as the Fischer-Speier esterification.[2] This reaction is a classic example of a reversible nucleophilic acyl substitution.[2][3]
The Role of the Acid Catalyst: The reaction's success hinges on the activation of the carboxylic acid. The carboxylic acid's carbonyl carbon is not sufficiently electrophilic to be attacked by a neutral alcohol, which is a weak nucleophile. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen.[4][5] This protonation significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack by the alcohol.[4][6]
Achieving Favorable Equilibrium: Fischer esterification is an equilibrium-controlled process.[5][7]
Carboxylic Acid + Alcohol ⇌ Ester + Water
To ensure a high yield of the ester, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle.[7] This is typically achieved in one of two ways:
-
Use of Excess Reagent: The reaction is commonly run using a large excess of the alcohol, which also often serves as the solvent.[2][5][8] This high concentration of a reactant drives the equilibrium toward the products.
-
Removal of Water: As water is formed, it can be removed from the reaction mixture. This can be done using a Dean-Stark apparatus, particularly when using a non-polar co-solvent like toluene, or by including a drying agent.[2][5]
The mechanism proceeds through a series of proton transfers and the formation of a tetrahedral intermediate, culminating in the elimination of water and deprotonation to yield the final ester.[3][4]
Experimental Workflow Overview
The following diagram outlines the complete workflow for the synthesis, work-up, and purification of the target ester.
Caption: Workflow for the esterification of 3-methyl-4-sulfamoylbenzoic acid.
Quantitative Data Summary
The following table provides representative quantities for the synthesis of methyl 3-methyl-4-sulfamoylbenzoate. These values can be scaled as needed.
| Reagent/Parameter | Value | Moles (mmol) | Molar Eq. | Notes |
| 3-methyl-4-sulfamoylbenzoic acid | 2.15 g | 10.0 | 1.0 | Ensure the starting material is dry.[9] |
| Methanol (Solvent/Reagent) | 40 mL | ~990 | ~99 | Used in large excess to drive the reaction.[8] |
| Concentrated H₂SO₄ (Catalyst) | 0.5 mL | ~9 | 0.9 | Add slowly and cautiously as it is highly corrosive.[8][10] |
| Reaction Temperature | ~65 °C (Reflux) | N/A | N/A | The boiling point of methanol. |
| Reaction Time | 2-4 hours | N/A | N/A | Monitor by TLC for consumption of starting material. |
| Expected Product | This compound | |||
| Theoretical Yield | 2.29 g | 10.0 | Based on the limiting reagent. |
Detailed Experimental Protocol
Materials and Reagents:
-
3-methyl-4-sulfamoylbenzoic acid
-
Anhydrous Methanol (or other primary/secondary alcohol)
-
Concentrated Sulfuric Acid (98%)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask (100 mL), reflux condenser, heating mantle, magnetic stirrer
-
Separatory funnel, beakers, Erlenmeyer flasks
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel)
Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.
-
Concentrated sulfuric acid is extremely corrosive and reacts violently with water; handle with extreme care in a chemical fume hood.[10]
-
Organic solvents are flammable. Perform the reaction and extractions away from open flames or spark sources.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methyl-4-sulfamoylbenzoic acid (2.15 g, 10.0 mmol).
-
Add anhydrous methanol (40 mL). Stir the mixture until the solid is mostly suspended.
-
In a chemical fume hood, carefully and slowly add concentrated sulfuric acid (0.5 mL) dropwise to the stirring mixture.[8] An exothermic reaction will occur.
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask and ensure cooling water is flowing.
-
Heat the mixture to a gentle reflux (~65 °C for methanol) using a heating mantle.[8]
-
Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.
-
-
Reaction Work-up and Product Isolation:
-
After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing 150 mL of ice-water.[9] The ester product, being less soluble in water, may precipitate as a white solid.
-
Transfer the entire mixture to a separatory funnel.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Wash the combined organic layer sequentially with:
-
50 mL of water.
-
50 mL of saturated sodium bicarbonate solution. Caution: CO₂ gas will evolve; vent the funnel frequently to release pressure.[11] Continue this wash until gas evolution ceases to ensure all acidic components are neutralized.[10][11]
-
50 mL of saturated sodium chloride (brine) solution to aid in the removal of dissolved water.[8]
-
-
Dry the resulting organic layer over anhydrous sodium sulfate or magnesium sulfate.[8][11]
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude ester.
-
-
Purification:
-
The crude product can be purified by recrystallization.[9] A suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) should be determined experimentally.
-
Dissolve the crude solid in a minimum amount of the hot solvent, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization of the Final Product
The identity and purity of the synthesized ester should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the methyl ester group and the aromatic protons.
-
Infrared (IR) Spectroscopy: To identify key functional groups. Expect a strong C=O stretch for the ester (~1720 cm⁻¹) and the disappearance of the broad O-H stretch from the carboxylic acid.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
References
- Benchchem. Formation of Sulfonic Esters from 4-(Chlorosulfonyl)benzoic Acid and Alcohols: Application Notes and Protocols.
- Unknown. Lab5 procedure esterification.
- International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst.
- IISTE.org. Studying the Optimum Reaction Conditions for Organic Esterification of Glycerol to Benzoic Acid and Some Devices by Using Ecofri.
- Chemistry LibreTexts. 3: Esterification (Experiment).
- Benchchem. Application Notes: N-Substituted 4-Sulfamoylbenzoic Acid Derivatives as Enzyme Inhibitors.
-
Wikipedia. Fischer–Speier esterification. Available from: [Link]
-
Royal Society of Chemistry. Acid-Catalyzed Carboxylic Acid Esterification and Ester Hydrolysis Mechanism. Available from: [Link]
-
Organic Chemistry Portal. Fischer Esterification. Available from: [Link]
-
Chemistry LibreTexts. Fischer Esterification. Available from: [Link]
-
ResearchGate. Efficient Flow Fischer Esterification of Carboxylic Acids with Alcohols Using Sulfonic Acid-Functionalized Silica as Supported Catalyst. Available from: [Link]
-
PMC. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Available from: [Link]
-
Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. Available from: [Link]
- Unknown. esterification of benzoic acid to methyl benzoate.
-
One Part of Chemistry. Esterification process and mechanism. Available from: [Link]
- Google Patents. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
-
Truman ChemLab. Fischer Esterification of 3-ntrobenzoic acid 2017. Available from: [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]
-
MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available from: [Link]
- Unknown. Preparation of Methyl Benzoate.
-
Organic Syntheses Procedure. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. One Part of Chemistry: Esterification process and mechanism [1chemistry.blogspot.com]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. chemlab.truman.edu [chemlab.truman.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. personal.tcu.edu [personal.tcu.edu]
Reagents for the Amination of 3-Methyl-4-chlorosulfonylbenzoate: A Detailed Guide to Sulfonamide Synthesis
Introduction: The Significance of Sulfonamides in Modern Chemistry
The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, appearing in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The synthesis of sulfonamides, therefore, represents a critical transformation for researchers in these fields. The reaction of a sulfonyl chloride with a primary or secondary amine is a robust and widely utilized method for forging this essential functionality. This guide provides a comprehensive overview of the reagents and protocols for the amination of a key building block, 3-methyl-4-chlorosulfonylbenzoate, offering insights into reagent selection, reaction optimization, and troubleshooting.
Core Principles: The Chemistry of Sulfonamide Formation
The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride. The presence of two strongly electron-withdrawing oxygen atoms and a chlorine atom renders the sulfur atom of the sulfonyl chloride highly susceptible to nucleophilic attack. The subsequent departure of the chloride ion, a good leaving group, drives the reaction forward. A base is typically employed to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the amine nucleophile and ensuring the reaction proceeds to completion.
Strategic Reagent Selection: A Comparative Analysis
The choice of aminating reagent and base is critical for the successful synthesis of the desired sulfonamide derivative of 3-methyl-4-chlorosulfonylbenzoate. The following table summarizes common reagents and their key characteristics:
| Aminating Reagent | Base | Solvent(s) | Key Considerations |
| Ammonia (NH₃) | Typically used in excess (aqueous or gas) | Dichloromethane (DCM), Tetrahydrofuran (THF), Water | Ideal for the synthesis of the primary sulfonamide. The use of aqueous ammonia can lead to hydrolysis of the sulfonyl chloride. |
| Primary Amines (R-NH₂) | Pyridine, Triethylamine (TEA), Diisopropylethylamine (DIPEA) | DCM, THF, Diethyl ether | A wide variety of primary amines can be used to generate N-substituted sulfonamides. Stoichiometry is crucial to avoid di-sulfonylation. |
| Secondary Amines (R₂NH) | Pyridine, TEA, DIPEA | DCM, THF, Diethyl ether | Readily react to form N,N-disubstituted sulfonamides. Di-sulfonylation is not a concern. |
| Amino Acid Esters | Sodium Carbonate (Na₂CO₃), Sodium Bicarbonate (NaHCO₃) | Water, Biphasic systems | Allows for the incorporation of amino acid moieties. Aqueous basic conditions are often employed. |
Visualizing the Process: Reaction and Workflow
To provide a clear understanding of the synthetic process, the following diagrams illustrate the general reaction mechanism and a typical experimental workflow.
Caption: A typical experimental workflow for sulfonamide synthesis.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the amination of 3-methyl-4-chlorosulfonylbenzoate with different classes of amines.
Protocol 1: Synthesis of Methyl 3-Methyl-4-(sulfamoyl)benzoate using Aqueous Ammonia
This protocol is adapted from general procedures for the synthesis of primary sulfonamides.
Materials:
-
Methyl 3-methyl-4-chlorosulfonylbenzoate
-
Concentrated Ammonium Hydroxide (28-30%)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-methyl-4-chlorosulfonylbenzoate (1.0 eq) in DCM (10 mL per gram of sulfonyl chloride).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated ammonium hydroxide (5-10 eq) dropwise to the stirred solution. An exotherm may be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Protocol 2: Synthesis of Methyl 3-Methyl-4-(N-alkyl/aryl-sulfamoyl)benzoate using a Primary Amine and Triethylamine
This protocol is a standard method for the synthesis of N-substituted sulfonamides.
Materials:
-
Methyl 3-methyl-4-chlorosulfonylbenzoate
-
Primary Amine (1.0-1.1 eq)
-
Triethylamine (TEA) (1.2-1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary amine (1.0-1.1 eq) and TEA (1.2-1.5 eq) in anhydrous DCM or THF, cool the mixture to 0 °C.
-
Dissolve methyl 3-methyl-4-chlorosulfonylbenzoate (1.0 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred amine solution over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting crude sulfonamide by column chromatography on silica gel or by recrystallization.
Troubleshooting and Key Considerations for Success
| Issue | Potential Cause(s) | Solution(s) |
| Low Yield | - Hydrolysis of the sulfonyl chloride. - Incomplete reaction. | - Use anhydrous solvents and reagents. - Increase reaction time or temperature. - Ensure proper stoichiometry of reagents. |
| Formation of a Di-sulfonated Byproduct (with primary amines) | - Excess sulfonyl chloride. - High reaction temperature. | - Use a slight excess of the amine. - Maintain a low reaction temperature (0 °C to room temperature). - Add the sulfonyl chloride solution slowly to the amine solution. |
| Presence of Unreacted Amine | - Insufficient sulfonyl chloride. - Low reactivity of the amine. | - Use a slight excess of the sulfonyl chloride. - Increase reaction time or temperature. - Consider using a more reactive base or a catalytic amount of DMAP. |
| Difficult Purification | - Similar polarity of product and byproducts. | - Optimize the mobile phase for column chromatography. - Try a different recrystallization solvent system. |
Conclusion: A Versatile Pathway to Sulfonamide Analogs
The amination of 3-methyl-4-chlorosulfonylbenzoate provides a versatile and efficient route to a diverse range of sulfonamide derivatives. By carefully selecting the appropriate aminating reagent, base, and reaction conditions, researchers can readily access primary, N-substituted, and N,N-disubstituted sulfonamides. The protocols and troubleshooting guide presented herein offer a solid foundation for the successful synthesis and purification of these valuable compounds, empowering scientists in their drug discovery and development endeavors.
References
-
Amination of the p-acetaminobenzene sulfonyl chloride. (n.d.). Retrieved from [Link]
-
Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
Lakrout, S., et al. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Retrieved from [Link]
- García Ruano, J. L., Parra, A., Yuste, F., & Mastranzo, V. M. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008(02), 311-312.
-
Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]
- Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE, 8(4), 194-204.
- Youn, S. W., et al. (2011). Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. Organic Letters, 13(12), 3044-3047.
- King, J. F., & As-Sial, R. (1992). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 70(4), 1159-1165.
- Imperato, G., et al. (2015). Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea (1 : 2 mol mol⁻¹) or ChCl/Gly (1.2 mol mol⁻¹) eutectic mixtures, at room temperature (RT) and under aerobic conditions. Green Chemistry, 17(5), 2944-2949.
- Domagk, G. (1935). Ein Beitrag zur Chemotherapie der bakteriellen Infektionen. Deutsche Medizinische Wochenschrift, 61(7), 250-253.
-
PubChem. (n.d.). Methyl 3-(chlorosulfonyl)-4-methylbenzoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
Application Notes & Protocols: The Strategic Utility of Methyl 3-methyl-4-sulfamoylbenzoate in Pharmaceutical Synthesis
Prepared by: Gemini, Senior Application Scientist
This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the synthesis, application, and quality control of Methyl 3-methyl-4-sulfamoylbenzoate. As a key pharmaceutical intermediate, this compound embodies a structural motif—the sulfonamide-substituted aromatic core—that is pivotal in the design of a multitude of therapeutic agents. Our focus extends beyond mere procedural steps to elucidate the underlying chemical principles and strategic considerations that inform its use in modern drug discovery.
Foundational Concepts: Understanding the Intermediate's Role
This compound (CAS No. 882980-76-9) is a bifunctional organic molecule featuring a methyl-substituted benzene ring, a sulfonamide group (-SO₂NH₂), and a methyl ester group (-COOCH₃).[1] This specific arrangement of functional groups makes it a versatile building block in medicinal chemistry. The sulfonamide moiety is a well-established pharmacophore known for its ability to mimic a carboxylate group, engage in crucial hydrogen bonding interactions with biological targets, and confer desirable pharmacokinetic properties.[2] Its incorporation into drug candidates often targets enzymes like carbonic anhydrases or serves as a key structural element in various receptor antagonists.[3]
The methyl ester provides a reactive handle for further molecular elaboration, most commonly through amidation to introduce diverse side chains, thereby enabling the exploration of structure-activity relationships (SAR).[4]
Physicochemical & Spectroscopic Data Summary
The fundamental properties of this compound are summarized below. These values are critical for reaction planning, analytical method development, and safety assessment.
| Property | Value | Reference |
| CAS Number | 882980-76-9 | [1] |
| Molecular Formula | C₉H₁₁NO₄S | [1] |
| Molecular Weight | 229.25 g/mol | [1] |
| Physical Form | Solid (Typical) | [5] |
| Storage | Inert atmosphere, room temperature | [6] |
| SMILES Code | O=C(OC)C1=CC=C(S(=O)(N)=O)C(C)=C1 | [1] |
| InChI Key | (Predicted) | (Based on structure) |
Synthesis Protocol: A Proposed Route
The synthesis of this compound can be strategically approached via a multi-step sequence starting from 3-methylbenzoic acid. This pathway, while requiring careful control, utilizes well-established and robust organic transformations. The logic behind this sequence is to first introduce the sulfonamide group via electrophilic substitution and then perform the esterification, which is generally a high-yielding and clean reaction.
Synthetic Workflow Overview
The diagram below outlines the proposed three-step synthesis from a commercially available starting material.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Disclaimer: This protocol is a proposed methodology based on established chemical principles and should be performed by trained personnel in a properly equipped laboratory with all necessary safety precautions.[7]
Step 1: Chlorosulfonation of 3-Methylbenzoic Acid
-
Causality: Chlorosulfonic acid is a powerful electrophile used to install a chlorosulfonyl (-SO₂Cl) group onto the aromatic ring. The reaction is directed para to the methyl group due to its activating and ortho-, para-directing nature. The carboxylic acid is a deactivating group, further favoring substitution at the 4-position.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), place chlorosulfonic acid (5 equivalents).
-
Cool the flask to 0°C in an ice-water bath.
-
Slowly add 3-methylbenzoic acid (1 equivalent) portion-wise, ensuring the internal temperature does not exceed 10°C. Vigorous evolution of HCl gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Very carefully, pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 4-(chlorosulfonyl)-3-methylbenzoic acid.
-
Step 2: Amination of 4-(Chlorosulfonyl)-3-methylbenzoic Acid
-
Causality: The highly reactive sulfonyl chloride is converted to the stable sulfonamide via nucleophilic substitution with ammonia. Concentrated ammonium hydroxide provides a high concentration of the ammonia nucleophile. The reaction is performed at low temperature to control its exothermic nature.
-
Procedure:
-
Cool a flask containing concentrated ammonium hydroxide (10 equivalents) to 0°C in an ice bath.
-
Slowly add the crude 4-(chlorosulfonyl)-3-methylbenzoic acid (1 equivalent) from Step 1 in small portions.
-
Stir the resulting slurry at 0-5°C for 1-2 hours.
-
Acidify the reaction mixture to pH ~2 with concentrated HCl. This will precipitate the product.
-
Filter the white precipitate, wash with cold water, and dry under vacuum to obtain 3-Methyl-4-sulfamoylbenzoic Acid.
-
Step 3: Fischer Esterification
-
Causality: This is a classic acid-catalyzed esterification.[8] Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using a large excess of methanol, which also serves as the solvent.[9]
-
Procedure:
-
To a round-bottom flask, add 3-Methyl-4-sulfamoylbenzoic Acid (1 equivalent) and methanol (20 equivalents).
-
Carefully add concentrated sulfuric acid (0.1-0.2 equivalents) as the catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.[7]
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization to obtain pure this compound.
-
Application Protocol: Derivatization to Bioactive Amides
A primary application of this intermediate is its conversion into a diverse library of amides for SAR studies. The methyl ester is readily transformed into an amide by reaction with a primary or secondary amine.
Workflow for Amide Synthesis
Caption: General scheme for amide synthesis from the title intermediate.
Protocol: Direct Thermal Aminolysis
-
Causality: This protocol leverages the direct reaction between the ester and an amine. While less reactive than acyl chlorides, esters can undergo aminolysis, often requiring heat to proceed at a reasonable rate. This method avoids the need for coupling agents, making it atom-economical.
-
Procedure:
-
In a sealed tube or a flask equipped with a reflux condenser, combine this compound (1 equivalent) and the desired amine (2-5 equivalents). The amine can be used as the solvent if it is a liquid, or a high-boiling inert solvent like DMF or DMSO can be added.
-
Heat the mixture to 80-120°C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with 1M HCl (to remove excess amine), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the target amide.
-
Quality Control & Analytical Protocols
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized intermediate.
| Technique | Purpose | Representative Parameters & Expected Results |
| TLC | Reaction monitoring & purity check | Mobile Phase: 30-50% Ethyl Acetate in Hexanes. Visualization: UV light (254 nm). The product should appear as a single spot with a distinct Rf value from the starting materials. |
| ¹H NMR | Structural Confirmation | Solvent: CDCl₃ or DMSO-d₆. Expected Peaks (δ, ppm): ~8.2-7.5 (aromatic protons), ~4.9-5.2 (br s, 2H, -SO₂NH₂), ~3.9 (s, 3H, -OCH₃), ~2.6 (s, 3H, Ar-CH₃). |
| ¹³C NMR | Structural Confirmation | Solvent: CDCl₃ or DMSO-d₆. Expected Peaks (δ, ppm): ~166 (C=O), ~145-125 (aromatic carbons), ~52 (-OCH₃), ~20 (Ar-CH₃). |
| LC-MS | Purity & MW Confirmation | Column: C18. Mobile Phase: Acetonitrile/Water gradient. Detection: UV (e.g., 254 nm) and MS. Expected Mass: [M+H]⁺ = 230.05. |
| Melting Point | Identity & Purity | A sharp melting point indicates high purity.[5] |
Safety & Handling Protocols
Handling this compound and its synthetic precursors requires adherence to strict safety protocols. The information below is a summary and not a substitute for a thorough review of the Safety Data Sheet (SDS) for each chemical used.[11][12][13][14]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[5]
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[12]
-
Handling: Avoid generating dust.[11] Keep containers tightly closed when not in use. Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[12]
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.[12] Store away from incompatible materials such as strong oxidizing agents.[12]
-
First Aid Measures:
-
Eye Contact: Immediately flush with large amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[13]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs.[11]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[14]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[11]
-
References
- Apollo Scientific. (2023, July 5).
- TCI Chemicals.
- Ossila.
-
PubChem. Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate. Retrieved from [Link]
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Methyl Benzoate. Retrieved from [Link]
- Synquest Labs.
-
PubChem. Methyl 3-sulfamoylbenzoate. Retrieved from [Link]
- BenchChem. Synthesis of Methyl 4-(sulfamoylmethyl)
-
Pharmaffiliates. CAS No : 22808-73-7 | Product Name : Methyl 4-Sulfamoylbenzoate. Retrieved from [Link]
- BenchChem. Application Notes and Protocols: Methyl 4-(sulfamoylmethyl)
- Matulis, D. et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX.
- BenchChem. (2025, December). A Comparative Guide to the Synthesis of Sulfamoylbenzoates: Traditional vs. Novel Methodologies.
-
Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
- Google Patents. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
- University of the Cumberlands.
- Google Patents. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
-
Acta Crystallographica Section E. (2008). Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate. Retrieved from [Link]
- Jai Swaminarayan Multichem. (2023, November 24).
- MedCrave. (2020, February 21).
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- 1. 882980-76-9|this compound|BLD Pharm [bldpharm.com]
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- 4. 3-[Methyl(phenyl)sulfamoyl]benzoic acid | 325721-26-4 | Benchchem [benchchem.com]
- 5. downloads.ossila.com [downloads.ossila.com]
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Synthesis of Sulfonamide-Based Carbonic Anhydrase Inhibitors: An In-Depth Technical Guide
Introduction: The Enduring Significance of Sulfonamide-Based Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1][2] These zinc-containing enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3][4] Their involvement in respiration, pH homeostasis, electrolyte secretion, and various biosynthetic pathways has rendered them significant targets for therapeutic intervention.[5][6] Consequently, the inhibition of specific CA isoforms is a validated strategy for treating a range of pathologies, including glaucoma, epilepsy, edema, and even certain types of cancer.[1][7][8][9]
Among the various classes of CA inhibitors, sulfonamides (R-SO₂NH₂) represent the most established and clinically successful scaffold.[5][10] The primary sulfonamide moiety acts as a potent zinc-binding group (ZBG), coordinating to the catalytic Zn²⁺ ion within the enzyme's active site and displacing a crucial water molecule, thereby disrupting the catalytic cycle.[2][3][4][11] The enduring legacy of sulfonamide-based drugs, from the early "sulfa drugs" to modern topical anti-glaucoma agents like dorzolamide and brinzolamide, underscores the therapeutic versatility of this chemical class.[12][13]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthesis of sulfonamide-based carbonic anhydrase inhibitors. We will delve into the core synthetic strategies, provide detailed experimental protocols, and discuss the critical aspects of structural characterization and biological evaluation, all grounded in established scientific principles and field-proven insights.
Core Synthetic Strategies: Building the Sulfonamide Pharmacophore
The synthesis of sulfonamide-based CA inhibitors generally revolves around the formation of the sulfonamide bond. The most prevalent and direct method involves the reaction of a sulfonyl chloride with a primary or secondary amine.[12][14] However, the overall synthetic strategy is often dictated by the complexity of the desired scaffold and the availability of starting materials.
The Classical Approach: Sulfonyl Chloride and Amine Coupling
This foundational method is the workhorse for sulfonamide synthesis. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[14][15]
-
Causality Behind Experimental Choices: The choice of base is crucial; sterically hindered amines may require stronger, non-nucleophilic bases to facilitate the reaction without competing side reactions. The solvent is typically an inert organic solvent like dichloromethane or tetrahydrofuran.
While the coupling of the sulfonyl chloride and amine is straightforward, the primary challenge often lies in the synthesis of the requisite sulfonyl chloride.[12] Common methods for preparing aryl sulfonyl chlorides include:
-
Chlorosulfonylation of Aromatic Compounds: This involves the direct reaction of an aromatic compound with chlorosulfonic acid.[12][16] This method is effective for electron-rich aromatic systems but can be harsh and may not be suitable for substrates with sensitive functional groups.[17]
-
Oxidative Chlorination of Thiols or Disulfides: This approach offers an alternative for preparing sulfonyl chlorides from organosulfur compounds.[12][17]
A significant advancement in this area is the development of one-pot procedures that generate the sulfonyl chloride in situ and immediately react it with an amine, streamlining the synthetic process.[12]
The "Tail Approach": Designing for Isoform Selectivity
A major focus in modern CA inhibitor design is achieving isoform selectivity to minimize off-target effects.[18] The "tail approach" has emerged as a powerful strategy to achieve this.[18][19] This method involves appending various chemical moieties (the "tail") to a core sulfonamide scaffold, often a p-substituted benzenesulfonamide.[18][19] These tails are designed to interact with specific amino acid residues in the active site cleft, which vary between different CA isoforms, thereby conferring selectivity.[18][19]
-
Expertise & Experience: The design of these tails requires a deep understanding of the structural biology of the target CA isoforms. Hydrophobic tails can interact with nonpolar pockets, while hydrophilic tails can form hydrogen bonds with specific residues.[20][21] The synthesis often involves multi-step sequences to build the desired tail and attach it to the sulfonamide core. For instance, amino-containing sulfonamides can be reacted with various anhydrides to introduce imide moieties as tails.[22]
Modern Synthetic Innovations
The field of organic synthesis is continually evolving, offering novel and more efficient methods for constructing sulfonamides.
-
Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis has enabled the synthesis of aryl sulfonamides from arylboronic acids, providing a milder alternative to traditional methods.[12]
-
Calcium-Mediated Activation of Sulfonyl Fluorides: The use of calcium triflimide to activate sulfonyl fluorides for reaction with amines offers another mild and functional-group-tolerant approach to sulfonamide synthesis.[24]
Experimental Protocols: A Step-by-Step Guide
To illustrate the practical application of these strategies, we provide a detailed protocol for the synthesis of a representative benzenesulfonamide inhibitor, a common scaffold in CA inhibitor design.[25]
Protocol 1: Synthesis of 4-(2-Aminoethyl)benzenesulfonamide
This protocol outlines a common starting point for further elaboration using the "tail approach."
Materials:
-
2-(4-Chlorosulfonylphenyl)ethylphthalimide
-
Hydrazine hydrate
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Sodium Bicarbonate
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Phthalimide Deprotection: To a solution of 2-(4-chlorosulfonylphenyl)ethylphthalimide in ethanol, add hydrazine hydrate. Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Acidification and Workup: After cooling to room temperature, add concentrated hydrochloric acid. The resulting precipitate (phthalhydrazide) is removed by filtration.
-
Neutralization and Extraction: The filtrate is concentrated under reduced pressure. The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is then extracted multiple times with dichloromethane.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-(2-aminoethyl)benzenesulfonamide.
-
Purification: The crude product can be purified by silica gel column chromatography.
Protocol 2: Acylation of 4-(2-Aminoethyl)benzenesulfonamide (Tail Addition)
This protocol demonstrates the addition of a "tail" to the core scaffold.
Materials:
-
4-(2-Aminoethyl)benzenesulfonamide
-
Acetyl chloride (or another desired acyl chloride)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: Dissolve 4-(2-aminoethyl)benzenesulfonamide in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Add triethylamine to the solution, followed by the dropwise addition of acetyl chloride.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.
-
Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting N-acylated sulfonamide by silica gel column chromatography.
Visualization of the Synthetic Workflow
The following diagram illustrates the general synthetic pathway described in the protocols.
Caption: General workflow for the synthesis of sulfonamide-based CA inhibitors.
Characterization and Quality Control: Ensuring Purity and Identity
The synthesized sulfonamide inhibitors must be rigorously characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.[19][26]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[19][27]
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final product.[25]
-
Elemental Analysis: Determines the elemental composition of the compound.[26]
Table 1: Representative Characterization Data for a Synthesized Sulfonamide
| Analytical Technique | Expected Result |
| ¹H NMR | Signals corresponding to aromatic and aliphatic protons with appropriate chemical shifts, multiplicities, and integrations. |
| ¹³C NMR | Signals corresponding to all unique carbon atoms in the molecule. |
| High-Resolution MS | Observed mass-to-charge ratio (m/z) consistent with the calculated exact mass of the target molecule. |
| HPLC Purity | >95% purity is generally required for biological testing. |
Biological Evaluation: Assessing Inhibitory Potency and Selectivity
The ultimate goal of synthesizing these compounds is to inhibit carbonic anhydrase activity. In vitro enzyme inhibition assays are essential for determining the potency (typically expressed as the inhibition constant, Kᵢ, or the half-maximal inhibitory concentration, IC₅₀) of the synthesized sulfonamides.[5][25]
Principle of the Carbonic Anhydrase Inhibition Assay
A common method for measuring CA activity is a colorimetric assay that utilizes the esterase activity of the enzyme.[28] The enzyme catalyzes the hydrolysis of a substrate, such as p-nitrophenyl acetate (pNPA), to produce the colored product p-nitrophenol, which can be monitored spectrophotometrically at 405 nm.[28][29] The rate of this reaction is inversely proportional to the concentration of the inhibitor.
Protocol 3: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
Materials:
-
Purified human carbonic anhydrase isoform (e.g., hCA I, II, IX, or XII)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
p-Nitrophenyl acetate (pNPA) substrate solution
-
Synthesized sulfonamide inhibitor stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a working solution of the CA enzyme in the assay buffer. Prepare serial dilutions of the sulfonamide inhibitor in the assay buffer.
-
Assay Setup: In the wells of a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor solution (or DMSO for the control).[29]
-
Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[29]
-
Reaction Initiation: Add the pNPA substrate solution to all wells to initiate the reaction.[29]
-
Kinetic Measurement: Immediately begin measuring the absorbance at 405 nm in kinetic mode for a set period (e.g., 30-60 minutes) at room temperature.[29]
-
Data Analysis: Calculate the initial reaction rates (slopes of the linear portion of the absorbance vs. time curves). Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.
Table 2: Representative Inhibition Data for a Sulfonamide Inhibitor
| CA Isoform | Kᵢ (nM) |
| hCA I | 250.5 |
| hCA II | 15.2 |
| hCA IX | 5.8 |
| hCA XII | 8.9 |
Data is hypothetical and for illustrative purposes only.
Mechanism of Inhibition: The Role of the Zinc-Binding Group
The inhibitory activity of sulfonamides is intrinsically linked to the interaction of the sulfonamide group with the zinc ion in the active site of carbonic anhydrase.[2][4]
Sources
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- 2. Metal binding functions in the design of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06290F [pubs.rsc.org]
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- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. sfera.unife.it [sfera.unife.it]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
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- 25. Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. assaygenie.com [assaygenie.com]
Technical Application Note: Optimized Synthesis of Methyl 3-methyl-4-sulfamoylbenzoate
The following Application Note and Protocol is designed for research and development professionals requiring a high-fidelity synthesis of Methyl 3-methyl-4-sulfamoylbenzoate .
Abstract & Strategic Overview
This compound (CAS: 1001404-12-1 / Analogous to 138-41-0 acid derivative) is a critical intermediate in the synthesis of sulfonamide-based diuretics, carbonic anhydrase inhibitors, and potential anticancer agents.
Achieving the specific 4-sulfamoyl regiochemistry on the 3-methylbenzoate scaffold presents a challenge for direct electrophilic aromatic substitution (EAS). Direct chlorosulfonation of methyl 3-methylbenzoate typically yields a mixture favoring the 6-isomer (para to the activating methyl group) rather than the desired 4-isomer (ortho to the methyl, para to the ester).
To guarantee regiochemical integrity, this protocol utilizes a Diazotization-Sulfonation (Meerwein) Strategy . By starting with the 4-amino precursor, the sulfonyl group is installed precisely at the C4 position via a diazonium intermediate, eliminating isomer separation bottlenecks.
Core Reaction Scheme
The synthesis proceeds in three logical phases:
-
Esterification/Preparation: Conversion of 4-amino-3-methylbenzoic acid to its methyl ester.
-
Meerwein Chlorosulfonation: Diazotization of the amine followed by reaction with sulfur dioxide and copper(II) chloride to form the sulfonyl chloride.
-
Amidolysis: Nucleophilic substitution with ammonia to yield the final sulfonamide.
Figure 1: Strategic workflow for the regioselective synthesis of this compound.
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Diazotization Temp | -5°C to 0°C | Prevents thermal decomposition of the unstable diazonium salt to phenols. |
| Excess (Saturated) | Drives the radical-mediated Sandmeyer reaction; insufficient | |
| Copper Catalyst | Essential for the single-electron transfer (SET) mechanism converting the diazonium radical to the sulfonyl chloride. | |
| Ammonia Source | Aqueous | Anhydrous gas is preferred for scale-up to minimize hydrolysis of the ester; aqueous is acceptable for lab scale with careful pH monitoring. |
| Quenching | Ice/Water | Exothermic control is vital; rapid hydrolysis of the sulfonyl chloride is minimized by low temperature. |
Experimental Protocols
Phase 1: Preparation of Methyl 4-amino-3-methylbenzoate
Note: If starting material is purchased (CAS 18595-14-7), skip to Phase 2.
Reagents:
-
4-Amino-3-methylbenzoic acid (10.0 g, 66 mmol)
-
Methanol (anhydrous, 100 mL)
-
Sulfuric acid (
, conc., 5.0 mL)
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, suspend the acid in methanol.
-
Catalysis: Add
dropwise with stirring. The exotherm will aid dissolution. -
Reflux: Heat to reflux (approx. 65°C) for 8–12 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the acid spot disappears.
-
Workup: Cool to room temperature. Concentrate methanol to ~20% volume under reduced pressure.
-
Neutralization: Pour residue into ice water (100 mL) and neutralize with saturated
until pH ~8. -
Isolation: Filter the precipitated white solid. Wash with cold water. Dry in a vacuum oven at 45°C.
-
Expected Yield: 90–95%
-
Appearance: Off-white crystalline solid.
-
Phase 2: Meerwein Chlorosulfonation (The Critical Step)
This step installs the sulfonyl chloride functionality at the C4 position.
Reagents:
-
Methyl 4-amino-3-methylbenzoate (5.0 g, 30.3 mmol)
-
Hydrochloric acid (conc., 15 mL)
-
Acetic acid (glacial, 20 mL)
-
Sodium nitrite (
, 2.3 g, 33.3 mmol) -
Sulfur dioxide (
) gas (from cylinder or generated in situ) -
Copper(II) chloride dihydrate (
, 1.5 g)
Procedure:
-
Diazotization Setup:
-
In a 3-neck flask, dissolve the amine ester (5.0 g) in Acetic Acid (20 mL) and HCl (15 mL).
-
Cool the mixture to -5°C using an acetone/ice bath. Ensure vigorous stirring.
-
-
Diazotization:
-
Dissolve
(2.3 g) in minimal water (5 mL). -
Add the nitrite solution dropwise to the amine mixture, maintaining internal temperature below 0°C .
-
Stir for 30 mins at 0°C. The solution should be clear to slightly turbid (diazonium salt).
-
-
Preparation of Sulfonation Mixture:
-
In a separate vessel, saturate 30 mL of glacial acetic acid with
gas (bubble for ~20 mins) until the weight increases by ~10g. -
Add the
catalyst to this solution.
-
-
Coupling (Sandmeyer Reaction):
-
Pour the cold diazonium solution slowly into the stirred
mixture. -
Observation: Vigorous evolution of nitrogen gas (
) will occur. -
Allow the mixture to warm to room temperature naturally over 2 hours. Stir until gas evolution ceases.
-
-
Quenching:
-
Pour the reaction mixture onto 200 g of crushed ice.
-
The product, Methyl 3-methyl-4-(chlorosulfonyl)benzoate , will precipitate as a gummy solid or oil.
-
-
Extraction:
-
Extract immediately with Dichloromethane (DCM, 3 x 50 mL).
-
Wash organic layer with cold water (2 x 50 mL) to remove acid.
-
Dry over anhydrous
.[1] -
Note: Do not evaporate to dryness if unstable; proceed directly to Phase 3. If storage is needed, store at -20°C under argon.
-
Phase 3: Amidolysis to Target Sulfonamide
Reagents:
-
Crude Sulfonyl Chloride solution (from Phase 2) in DCM.
-
Ammonium Hydroxide (
, 28-30%, 20 mL) OR Ammonia gas.
Procedure:
-
Reaction:
-
Cool the DCM solution of sulfonyl chloride to 0°C.
-
Add aqueous
dropwise (or bubble gas) while stirring. Maintain temp < 10°C to prevent hydrolysis of the methyl ester.
-
-
Completion:
-
Stir at room temperature for 1 hour. Monitor by TLC (the sulfonamide is significantly more polar than the chloride).
-
-
Workup:
-
Purification:
-
Recrystallize the crude solid from Ethanol/Water or purify via flash chromatography (Silica gel, 0-5% MeOH in DCM).
-
Target Properties:
-
Appearance: White to off-white powder.
-
Molecular Weight: 229.25 g/mol .
-
1H NMR (DMSO-d6, 400 MHz):
7.9-8.0 (m, 3H, Ar-H), 7.5 (s, 2H, ), 3.89 (s, 3H, ), 2.65 (s, 3H, ). Note: The aromatic protons will show a specific pattern (d, s, d) consistent with 1,3,4-substitution.
Safety & Handling Guidelines
| Hazard Class | Chemical | Precaution |
| Corrosive/Toxic | Chlorosulfonic acid / | Use only in a well-ventilated fume hood. |
| Explosive | Diazonium Salts | Do not isolate the dry diazonium salt. Keep in solution and cold. |
| Pressure | Nitrogen Evolution | The Sandmeyer reaction generates |
| Skin Permeant | Methyl Benzoates | Wear nitrile gloves and lab coat. Avoid contact with skin. |
References
-
Synthesis of Methyl 4-amino-3-methylbenzoate
- Source: ChemicalBook & GuideChem Protocols.
- Context: Hydrogenation of 3-methyl-4-nitrobenzoic acid or esterific
-
URL:
-
General Procedure for Meerwein Sulfonation (Diazotization-Sulfonation)
-
Source: Organic Syntheses, Coll.[4] Vol. 7, p. 508 (1990); Vol. 60, p. 121 (1981).
- Context: Standard method for converting anilines to sulfonyl chlorides using .
-
URL:
-
-
Isomer Data & CAS Verification
- Source: PubChem & ChemScene.
- Context: Verification of Methyl 3-methyl-4-sulfamoylbenzo
-
URL:
-
Patent Reference for Sulfonamide Synthesis
- Source: Google P
- Context: Discusses chlorosulfonyl benzoate intermedi
-
URL:
Sources
Application Note: Nucleophilic Substitution Strategies for Methyl 3-methyl-4-sulfamoylbenzoate
This is a comprehensive Application Note and Protocol guide for Methyl 3-methyl-4-sulfamoylbenzoate , designed for researchers in medicinal chemistry and process development.
Executive Summary & Chemical Profile
This compound (CAS: 882980-76-9) is a bifunctional scaffold critical in the synthesis of sulfonamide-based diuretics, carbonic anhydrase inhibitors, and antitumor agents. Its utility lies in its dual reactivity:
-
Nucleophilic Sulfonamide (-SO₂NH₂): Acts as a nucleophile in N-alkylation or N-acylation reactions.
-
Electrophilic Ester (-COOMe): Susceptible to nucleophilic acyl substitution (hydrolysis, amidation, or reduction).
This guide details the protocols for utilizing this compound in nucleophilic substitution reactions, specifically focusing on chemoselective N-alkylation (where the molecule acts as the nucleophile) and acyl substitution (where it acts as the substrate).
Chemical Specifications
| Property | Data |
| CAS Number | 882980-76-9 |
| Formula | C₉H₁₁NO₄S |
| MW | 229.25 g/mol |
| pKa (Sulfonamide) | ~10.1 (NH proton) |
| Solubility | DMSO, DMF, MeOH; Low in water |
Reactivity Landscape & Mechanistic Logic
Before initiating protocols, it is vital to understand the competitive landscape of the molecule. The sulfonamide nitrogen is the primary nucleophilic site, but its reactivity is modulated by the electron-withdrawing nature of the sulfonyl group.
Reactivity Flowchart
Figure 1: The primary reaction pathways. This guide focuses on the green (N-Alkylation) and red (Acyl Substitution) pathways.
Protocol A: Chemoselective N-Alkylation (The Nucleophile)
Objective: To functionalize the sulfonamide nitrogen without hydrolyzing the methyl ester. Mechanism: The sulfonamide proton (pKa ~10) is deprotonated by a mild base to generate a sulfonamide anion, which attacks an alkyl halide via an Sɴ2 mechanism.
Reagents & Equipment[1][2][3][4]
-
Substrate: this compound (1.0 eq)
-
Electrophile: Alkyl Bromide/Iodide (1.1 – 1.2 eq)
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Solvent: Anhydrous DMF or Acetonitrile (MeCN)
-
Catalyst (Optional): Sodium Iodide (NaI) (0.1 eq) for alkyl chlorides (Finkelstein condition)
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 mmol, 229 mg) in anhydrous DMF (3.0 mL).
-
Note: DMF is preferred for its ability to solvate the inorganic base and stabilize the polar transition state.
-
-
Activation: Add K₂CO₃ (2.0 mmol, 276 mg) in one portion. Stir at room temperature for 15 minutes.
-
Observation: The suspension may become slightly cloudy as the sulfonamide anion forms.
-
-
Substitution: Dropwise add the Alkyl Halide (1.1 mmol).
-
Critical Control: If the alkyl halide is highly reactive (e.g., Methyl Iodide, Benzyl Bromide), cool to 0°C during addition to prevent over-alkylation (bis-alkylation).
-
-
Reaction: Stir at 60°C for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
-
Endpoint: Disappearance of the starting material (Rt ~ X min) and appearance of the mono-alkylated product (Rt ~ Y min).
-
-
Workup:
-
Dilute the reaction mixture with EtOAc (30 mL).
-
Wash with 1M HCl (10 mL) to neutralize residual base and protonate any unreacted sulfonamide anion.
-
Wash with LiCl (5% aq) (3x 10 mL) to remove DMF.
-
Dry over MgSO₄, filter, and concentrate.[1]
-
Mechanistic Visualization (Sɴ2 Attack)
Figure 2: Mechanism of base-mediated sulfonamide N-alkylation.
Protocol B: Nucleophilic Acyl Substitution (The Electrophile)
Objective: To convert the methyl ester into a carboxylic acid (hydrolysis) or an amide (aminolysis) while retaining the sulfonamide integrity.
Variant B1: Hydrolysis to Benzoic Acid Derivative
Use this protocol to generate the free acid for coupling reactions.
-
Solvent System: THF:Water (3:1).
-
Base: LiOH·H₂O (3.0 eq).
-
Procedure:
-
Dissolve substrate in THF. Cool to 0°C.
-
Add LiOH solution dropwise.
-
Stir at RT for 2–4 hours.
-
Workup (Critical): Acidify carefully with 1M HCl to pH ~3. The sulfonamide group is stable to acid, but the product (benzoic acid) will precipitate. Filter the solid.[1]
-
Why LiOH? It is milder than NaOH and less likely to attack the sulfonamide nitrogen or cause side reactions.
-
Variant B2: Direct Amidation (Transamidation)
Use this to convert the ester directly to a drug-like amide.
-
Reagents: AlMe₃ (Trimethylaluminum) or TBD (Triazabicyclodecene).
-
Warning: AlMe₃ is pyrophoric. Use TBD for a safer, organocatalytic approach.
-
Procedure (TBD Method):
Troubleshooting & Optimization
This section provides a "self-validating" system. If your results deviate, check these parameters.
| Issue | Diagnostic Check | Root Cause & Solution |
| Low Yield (N-Alkylation) | LC-MS shows Starting Material only. | Base too weak. Switch from K₂CO₃ to Cs₂CO₃ or use NaH (stronger, requires 0°C). |
| Bis-Alkylation | LC-MS shows [M+2R] peak. | Excess Electrophile/Base. The sulfonamide N-H is still acidic after mono-alkylation. Strictly control equivalents (1.1 eq) and temperature. |
| Ester Hydrolysis during N-Alkylation | NMR shows loss of -OMe signal (3.9 ppm). | Wet Solvent. Water in DMF + Base = Hydrolysis. Use anhydrous solvents and flame-dried glassware. |
| Poor Solubility | Precipitate forms immediately. | Wrong Solvent. The sulfonamide salt is ionic. Ensure DMF or DMSO is used, not THF or DCM. |
Data Summary Table: Solvent Effects on N-Alkylation
| Solvent | Dielectric Constant | Reaction Rate | Risk of Hydrolysis | Recommendation |
| DMF | 36.7 | High | Moderate | Primary Choice |
| MeCN | 37.5 | Moderate | Low | Good for reactive halides |
| Acetone | 20.7 | Low | Low | Avoid (poor solubility) |
| THF | 7.5 | Very Low | Low | Not recommended |
References
-
Compound Data: PubChem. This compound (CID 108836). National Library of Medicine. Link
-
Sulfonamide Reactivity: Mondal, S. et al. Sulfonamide as an Activating Group for Nucleophilic Aromatic Substitution. ACS Publications. Link
-
N-Alkylation Protocols: NIST Chemistry WebBook. Methyl 2-(aminosulfonyl)benzoate Spectral Data. Link
-
Esterification/Hydrolysis: Organic Syntheses. General procedures for Benzoate esters. Link
-
General Protecting Groups: Sulfonamide Protection and Deprotection Strategies. RSC Organic & Biomolecular Chemistry.[8] Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Mechanism, structure-activity studies, and potential applications of glutathione S-transferase-catalyzed cleavage of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Improving yield of Methyl 3-methyl-4-sulfamoylbenzoate synthesis
This is the Technical Support Center for Methyl 3-methyl-4-sulfamoylbenzoate synthesis.
This guide is structured as an interactive troubleshooting hub. It moves beyond generic textbook steps to address the specific "yield killers" inherent to this scaffold: regioselectivity conflicts during sulfonation and chemoselectivity issues (ester stability) during amidation.[1][2]
Target Molecule: this compound CAS: 882980-76-9 Key Challenges: Isomer contamination (6-isomer vs. 4-isomer), Ester hydrolysis, Sulfone formation.[1]
📊 Workflow Visualization
The following diagram illustrates the two primary synthetic pathways and their Critical Control Points (CCPs).
Figure 1: Comparative synthetic routes. Route A suffers from regioselectivity issues (4- vs 6-position), while Route B guarantees the 4-position but requires more expensive precursors.[1]
🛠 Troubleshooting Guide (Q&A Format)
Module 1: The Chlorosulfonation Step (Route A)
Context: You are reacting Methyl 3-methylbenzoate with chlorosulfonic acid (
Q1: My HPLC shows two major peaks with the same mass (isomers). Why is the yield of the desired 4-isomer low? Diagnosis: You are fighting thermodynamics.
-
The Chemistry: The methyl group at position 3 directs ortho (2,[1][2] 4) and para (6). The ester at position 1 directs meta (5).[1][2]
-
The Fix:
-
Lower the Temperature: Perform the addition of substrate to acid at -5°C to 0°C . Higher temperatures favor the thermodynamic product (6-isomer).[1][2]
-
Increase Acid Equivalents: Use a large excess of chlorosulfonic acid (5–8 equivalents).[1][2]
-
Switch Routes: If >95% purity is required without difficult chromatography, switch to Route B (Sandmeyer) . The amino group at position 4 (in Methyl 4-amino-3-methylbenzoate) guarantees the sulfonyl group enters at position 4.[1]
-
Q2: The reaction stalls, and I see sulfonic acid byproducts instead of sulfonyl chloride. Diagnosis: Water contamination or "spent" acid.
-
The Mechanism: Chlorosulfonic acid produces the sulfonic acid (
) first, then converts it to the chloride ( ).[1][2] This second step is reversible and inhibited by the sulfuric acid byproduct.[1][2] -
The Fix: Add Thionyl Chloride (
) (1.5–2.0 equivalents) to the reaction mixture after the initial sulfonation (heated phase, ~60°C). This scavenges water and drives the conversion of .[1][2]
Module 2: The Amidation Step (Preserving the Ester)
Context: You are reacting Methyl 3-methyl-4-chlorosulfonylbenzoate with ammonia.
Q3: I am losing the methyl ester group (forming the dicarboxylic acid or amide-acid). How do I stop this? Diagnosis: Base-catalyzed hydrolysis.[1][2]
-
The Chemistry: Methyl esters are highly susceptible to hydrolysis in aqueous ammonia (
), especially if the pH > 10 or temperature > 20°C. Ammonia can also attack the ester to form the benzamide (ammonolysis).[1][2] -
The Fix (Protocol Adjustment):
-
Stop using Aqueous Ammonia: Switch to Ammonia gas (
) bubbled into anhydrous THF, Dichloromethane (DCM), or Toluene.[1][2] -
Alternative Reagent: Use Ammonium Carbonate solid in a biphasic system (DCM/Water) or suspended in solvent.[1][2] It releases ammonia slowly and buffers the pH.[1][2]
-
Temperature: Keep the reaction strictly < 10°C . The sulfonyl chloride reacts with ammonia much faster than the ester does; low temperature exploits this kinetic difference.[1][2]
-
Q4: My product is "sticky" or oiling out during workup. Diagnosis: Presence of sulfonate salts or mixed isomers.[1][2]
-
The Fix:
-
Acidify Carefully: During workup, ensure the aqueous phase is acidified to pH 2-3 to protonate any hydrolyzed byproducts, making them water-soluble or distinct from the organic sulfonamide.[1][2]
-
Crystallization Solvent: Recrystallize from Methanol/Water (9:1) or Ethyl Acetate/Hexane .[1][2] The pure sulfonamide should be a white solid (MP approx 140-150°C, verify with specific isomer data).[1][2]
-
📉 Optimization Data Matrix
Use this table to audit your current process against "Best in Class" parameters.
| Parameter | Standard (Low Yield) | Optimized (High Yield) | Rationale |
| Route | Chlorosulfonation of m-toluate | Sandmeyer (from 4-amino) | Guarantees regioselectivity (4-position).[1] |
| Reagent | |||
| Ammonia Source | Aqueous | Anhydrous | Prevents ester hydrolysis/ammonolysis.[1][2] |
| Solvent (Amidation) | Water/Acetone | THF or DCM (Anhydrous) | Protects the methyl ester.[1][2] |
| Temperature (Add) | Room Temp (25°C) | -5°C to 0°C | Controls exotherm and isomer distribution.[1][2] |
🧪 Detailed Protocol: The "Safe Ester" Amidation
Recommended for users experiencing ester hydrolysis.[1][2]
-
Preparation: Dissolve Methyl 3-methyl-4-chlorosulfonylbenzoate (1.0 eq) in anhydrous THF (10 volumes). Cool the solution to 0°C in an ice/salt bath.
-
Ammonia Addition:
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The reaction is usually complete within 1 hour.[1][2]
-
Workup:
-
Isolation: Concentrate to dryness. Recrystallize from Methanol.[1][2]
📚 References
-
Regioselectivity in Chlorosulfonation:
-
Sandmeyer Route (Amino-Sulfonyl Conversion):
-
Amidation without Hydrolysis:
-
Compound Data:
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Chlorosulfonic acid and Thionyl chloride before handling, as they are violently reactive with water.[1][2]
Sources
- 1. Methyl 3-(chlorosulfonyl)-4-methylbenzoate | C9H9ClO4S | CID 15923429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. 929972-75-8|Cyanomethyl 3-sulfamoylbenzoate|BLD Pharm [bldpharm.com]
- 5. 882980-76-9|this compound|BLD Pharm [bldpharm.com]
- 6. CAS:138-41-0, 对羧基苯磺酰胺-毕得医药 [bidepharm.com]
- 7. 138-41-0|4-Sulfamoylbenzoic Acid|BLD Pharm [bldpharm.com]
- 8. m.chem960.com [m.chem960.com]
Regioselectivity issues in chlorosulfonation of methyl 3-methylbenzoate
Welcome to the technical support center for the chlorosulfonation of methyl 3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for navigating the complexities of this reaction, with a specific focus on managing regioselectivity.
Introduction: The Challenge of Regioselectivity
The chlorosulfonation of methyl 3-methylbenzoate is a classic example of electrophilic aromatic substitution on a disubstituted benzene ring where the directing effects of the substituents are in opposition. The methyl group is an activating ortho-, para-director, while the methyl ester (methoxycarbonyl group) is a deactivating meta-director.[1][2][3] This conflict presents a significant challenge in controlling the regiochemical outcome of the reaction, often leading to a mixture of isomeric products. Understanding the interplay of electronic and steric factors is paramount to achieving the desired product distribution.
This guide will provide a detailed analysis of the potential outcomes, troubleshooting strategies for common issues, and optimized protocols to help you navigate this challenging transformation.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor products from the chlorosulfonation of methyl 3-methylbenzoate?
A1: Given the competing directing effects, you can anticipate the formation of three primary regioisomers. The directing influence of each substituent is as follows:
-
Methyl group (-CH₃): Directs ortho (positions 2 and 4) and para (position 6).
-
Methyl ester (-COOCH₃): Directs meta (positions 2 and 6).
The positions are numbered relative to the methyl ester at position 1. Therefore, the potential products are:
-
Methyl 2-(chlorosulfonyl)-3-methylbenzoate: Favored by the meta-directing effect of the ester and the ortho-directing effect of the methyl group.
-
Methyl 4-(chlorosulfonyl)-3-methylbenzoate: Favored by the ortho-directing effect of the methyl group.
-
Methyl 5-(chlorosulfonyl)-3-methylbenzoate: Favored by the para-directing effect of the methyl group and the meta-directing effect of the ester.
The relative ratios of these products will be highly dependent on the reaction conditions.
Q2: My reaction is giving a complex mixture of products that is difficult to separate. How can I improve the selectivity?
A2: Achieving high regioselectivity is challenging. Temperature control is a critical factor.[4][5] Generally, lower temperatures favor the kinetically controlled product, while higher temperatures favor the thermodynamically more stable product. For toluene, lower temperatures favor ortho substitution, while higher temperatures favor the less sterically hindered para product.[4][5] Experimenting with a range of temperatures (e.g., -10°C to room temperature) is recommended to find the optimal conditions for your desired isomer.
Q3: I'm observing a significant amount of a high-molecular-weight byproduct. What is it and how can I prevent its formation?
A3: This is likely a diaryl sulfone, a common byproduct in chlorosulfonation reactions.[6] It forms when the initially produced sulfonyl chloride reacts with another molecule of the starting material. To minimize sulfone formation, use a sufficient excess of chlorosulfonic acid (at least 3-4 equivalents) and maintain a low reaction temperature.[6] The order of addition is also crucial; add the methyl 3-methylbenzoate to the chlorosulfonic acid to ensure the acid is always in excess.
Q4: My overall yield is very low, even after accounting for all isomers. What are the likely causes?
A4: Low yields can stem from several factors:
-
Incomplete reaction: Monitor the reaction progress by TLC or GC to ensure all starting material is consumed.
-
Product hydrolysis: Sulfonyl chlorides are highly susceptible to hydrolysis.[6] During the aqueous workup, it is crucial to use ice-cold water and minimize the contact time between the product and the aqueous phase.[6][7]
-
Mechanical losses: Ensure efficient extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent. Breaking any emulsions that form with brine can also prevent product loss.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity | Competing directing effects of the methyl and ester groups. Reaction temperature is not optimized. | Systematically vary the reaction temperature (e.g., -10°C, 0°C, 25°C) to determine the optimal conditions for the desired isomer. Analyze the product mixture at each temperature using NMR or GC to quantify the isomer ratios. |
| Low Yield | Incomplete reaction. Product hydrolysis during workup. Inefficient extraction. | Ensure the reaction goes to completion by monitoring with TLC or GC. Conduct the aqueous workup rapidly at low temperatures (0-5°C). Use an adequate volume of organic solvent and perform multiple extractions to ensure complete product recovery.[6] |
| Formation of Diaryl Sulfone | Insufficient excess of chlorosulfonic acid. High reaction temperature. Incorrect order of addition. | Use at least a 3-4 molar excess of chlorosulfonic acid. Maintain a low reaction temperature throughout the addition and reaction. Slowly add the methyl 3-methylbenzoate to the cooled chlorosulfonic acid.[6] |
| Product Decomposition during Purification | Sulfonyl chloride is thermally unstable. Presence of residual acid or water. | Purify via recrystallization if the product is a solid. If distillation is necessary, use a high-vacuum system to keep the temperature as low as possible. Ensure all glassware is scrupulously dry. |
| Dark Reaction Mixture | Side reactions and charring. | Ensure the starting materials are pure. Maintain a low reaction temperature, especially during the initial addition. |
Visualizing the Reaction Pathway
Caption: A systematic workflow for troubleshooting common issues in the chlorosulfonation reaction.
References
-
Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene? Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Chlorination of Aromatic Halides with Chlorosulfonic Acid. Retrieved from [Link]
-
GlobalSpec. (n.d.). Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds. Retrieved from [Link]
-
ProQuest. (n.d.). Aromatic Sulfonations and Related Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]
- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
- Google Patents. (n.d.). US3108137A - Production of organic sulfonyl chlorides.
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
-
MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). How would one favor the formation of p-TsCl over o-TsCl in the chlorosuflonation of toluene? Retrieved from [Link]
-
Quora. (2013). Organic Chemistry: Why is there a preference for para product in the sulfonation and ortho product in the chlorosulfonation in toluene? Retrieved from [Link]
- Google Patents. (n.d.). EP0001275B1 - Method of production of sulfonylchlorides.
-
Chemistry Stack Exchange. (2024). Major product in chloro-sulfonation of toluene. Retrieved from [Link]
-
Pearson+. (n.d.). Unlike most other electrophilic aromatic substitutions, sulfonati... Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
ResearchGate. (2025). Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]
-
YouTube. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions. Retrieved from [Link]
-
Patsnap. (n.d.). Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. Retrieved from [Link]
-
YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! Retrieved from [Link]
- Google Patents. (n.d.). CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
-
Khan Academy. (n.d.). Multiple substituents. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 18.6 Directing Effects of Substituted Benzenes. Retrieved from [Link]
- Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
-
PubChem. (n.d.). Methyl 3-(chlorosulfonyl)-4-methylbenzoate. Retrieved from [Link]
-
ResearchGate. (2014). How to carry out a sulfonation reaction? Retrieved from [Link]
-
The Pennsylvania State University. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl 3-(chlorosulfonyl)-4-methylbenzoate (C9H9ClO4S). Retrieved from [Link]
-
JoVE. (2023). Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
-
(n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselectivity of methyl chlorobenzoate analogues with trimethylstannyl anions by radical nucleophilic substitution: Theoretical and experimental study. Retrieved from [Link]
-
Chegg. (2018). Solved 4. Electrophilic aromatic substitution. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]
Sources
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US3108137A - Production of organic sulfonyl chlorides - Google Patents [patents.google.com]
Hydrolysis side reactions of Methyl 3-methyl-4-sulfamoylbenzoate
Technical Support Center: Organic Synthesis & Process Chemistry Topic: Hydrolysis of Methyl 3-methyl-4-sulfamoylbenzoate Ticket ID: #CHEM-SUP-2024-882 Responder: Senior Application Scientist, Process Development Group
Critical Overview: The Chemoselectivity Challenge
You are attempting to hydrolyze a methyl ester in the presence of a primary sulfonamide. While this appears to be a standard saponification, the specific substitution pattern (3-methyl-4-sulfamoyl) introduces unique solubility and stability challenges.
The core technical challenge is Chemoselectivity :
-
The Target: Hydrolysis of the methyl ester (
) to the carboxylic acid ( ). -
The Trap: Hydrolysis of the sulfonamide (
) to the sulfonic acid ( ). -
The Solubility Sink: The product is amphoteric (weakly acidic sulfonamide + acidic carboxylate). Incorrect pH control during workup will result in massive yield loss into the aqueous phase.
This guide provides a validated protocol to navigate these competing factors, ensuring high purity (>98%) and yield.
Troubleshooting Guide: Symptoms & Solutions
Use this matrix to diagnose issues with your current batch.
| Symptom | Probable Cause | Root Mechanism | Corrective Action |
| Low Yield (<50%) | Incorrect pH during workup | The product is soluble in water at both high pH (dianion) and very low pH (protonated species/solubility effects). | Target pH 2.5–3.0. Do not acidify to pH 0. Use 1N HCl slowly. Monitor precipitation. |
| Product contains Sulfonic Acid | Harsh Conditions | Refluxing in strong base (NaOH > 2M) or high Temp (>70°C) hydrolyzes the sulfonamide. | Switch to LiOH at RT. Lithium hydroxide is milder. Keep T < 40°C. |
| Starting Material Remains | Poor Solubility | The methyl ester is lipophilic; the base is in water. Phase transfer is too slow. | Add THF or MeOH. Ensure a homogeneous single phase (THF:Water 3:1) to accelerate kinetics. |
| Product is "Gummy" / Oil | Partial Salt Formation | You isolated a mixed salt (Na+/H+) rather than the free acid. | Reprocess: Dissolve in dilute NaOH, filter particles, then slowly re-acidify to pH 2.5 with vigorous stirring. |
Validated Experimental Protocol
Objective: Selective hydrolysis of this compound to 3-methyl-4-sulfamoylbenzoic acid.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Base: Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 eq) — Preferred over NaOH for milder cation effect.
-
Solvent: THF / Water (3:1 ratio) — THF solubilizes the ester; water activates the base.
-
Acid: 1N HCl (for workup).
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve the methyl ester (1.0 eq) in THF (5 vol). Stir until clear.
-
Base Addition: Dissolve LiOH·H₂O (2.5 eq) in Water (1.5 vol). Add this solution dropwise to the THF mixture.
-
Note: The solution may warm slightly. Maintain internal temperature < 30°C.
-
-
Reaction: Stir at Room Temperature (20–25°C) .
-
Checkpoint: Monitor by TLC or HPLC after 4 hours. Do not heat unless conversion is <10% after 4h. If heating is required, limit to 45°C.
-
-
Quench & Concentration: Once SM is consumed (<1%), concentrate the mixture under reduced pressure to remove THF. You will be left with an aqueous slurry of the lithium carboxylate.
-
Workup (The Critical Step):
-
Dilute the residue with Water (5 vol).
-
Wash the aqueous layer with Ethyl Acetate (2 vol) to remove unreacted ester or non-polar impurities. Discard the organic layer.
-
Cool the aqueous layer to 5–10°C.
-
Acidification: Slowly add 1N HCl dropwise while monitoring pH.
-
Stop Point: Precipitate typically forms at pH ~4. Continue acidifying to pH 2.5–3.0 .
-
Warning: Do not go below pH 1.0, or you risk solubilizing the product or hydrolyzing the sulfonamide if left too long.
-
-
Isolation: Filter the white precipitate. Wash with cold water (2 vol) to remove inorganic salts (LiCl). Dry in a vacuum oven at 50°C.
Mechanism & Visualization
Diagram 1: Reaction Pathways & Selectivity
This diagram illustrates the kinetic competition between the desired ester hydrolysis and the undesired sulfonamide hydrolysis.
Figure 1: Path A represents the desired BAc2 ester hydrolysis. Path B represents the degradation of the sulfonamide group, which occurs only under forcing conditions.
Diagram 2: The Solubility "Trap" (Workup Logic)
Understanding the pH-dependent speciation is vital for isolation.
Figure 2: The "Goldilocks Zone" for precipitation is pH 2.0–3.5. Outside this range, the molecule becomes ionic and water-soluble.
Frequently Asked Questions (FAQs)
Q1: Can I use NaOH instead of LiOH? A: Yes, but LiOH is preferred. Lithium cations are less coordinating and often lead to cleaner reaction profiles in THF/Water mixtures. If using NaOH, ensure you do not exceed 50°C, as the stronger nucleophilicity of hydroxide at high temperatures can attack the sulfonamide sulfur [1].
Q2: Why did my product disappear during the extraction? A: You likely extracted the aqueous layer while the pH was still basic or neutral. The product is a carboxylic acid; it must be protonated (pH < 4) to be extracted into organic solvents or precipitated. However, because it contains a sulfonamide (polar), it may not extract well into DCM or Ether. Precipitation (as described in the protocol) is superior to liquid-liquid extraction for this molecule.
Q3: What if I see a side product at RRT 0.85 on HPLC? A: This is likely the sulfonic acid derivative (hydrolysis of the sulfonamide). This occurs if the reaction was refluxed.[1] This impurity is very water-soluble. You can purify your product by recrystallization from water/ethanol, as the sulfonic acid will stay in the supernatant [2].
Q4: Is the sulfonamide group stable to acid? A: Generally, yes. Sulfonamides are stable to dilute acid at room temperature. However, refluxing in concentrated HCl (e.g., 6M) will hydrolyze the sulfonamide to the sulfonic acid and amine [3]. Do not use concentrated acid for the workup; use 1N HCl.
References
-
Search Result 1.2: The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. (Discusses the stability of sulfuryl groups under alkaline conditions).
-
Search Result 1.7: Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. (Provides context on the synthesis and handling of sulfamoyl benzoates).
-
Search Result 1.5: Cleavage And Rearrangement Of Sulfonamides. (General review of sulfonamide stability and cleavage conditions).
- General Organic Chemistry: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for BAc2 ester hydrolysis mechanism).
Sources
Technical Support Center: Troubleshooting Sulfamoylbenzoate Synthesis
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for sulfamoylbenzoate synthesis. This guide is designed to provide in-depth, experience-driven advice to help you diagnose and resolve common issues that lead to low purity in your reaction products. We will explore the causality behind these issues and provide validated protocols to get your synthesis back on track.
Sulfamoylbenzoates are a vital class of compounds, often serving as key intermediates in the development of therapeutics such as diuretics and receptor agonists.[1][2] Their synthesis, typically an amide coupling between a substituted benzoic acid and a sulfonamide, can be challenging.[3] This guide addresses the most frequent problems encountered during this process.
Frequently Asked Questions & Troubleshooting Guide
Category 1: Reaction Initiation & Monitoring Issues
Question 1: My reaction is sluggish or appears incomplete by TLC/LC-MS analysis. What are the likely causes and how can I fix it?
Answer: An incomplete reaction is one of the most common sources of impurity, leaving you with unreacted starting materials that complicate purification. The root cause typically lies in suboptimal activation of the carboxylic acid or poor nucleophilicity of the sulfonamide.
Common Causes & Solutions:
-
Insufficient Carboxylic Acid Activation: The hydroxyl group of a carboxylic acid is a poor leaving group and must be activated for the nucleophilic attack by the sulfonamide to occur.[4][5]
-
Insight: When using carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the initial O-acylisourea intermediate formed is highly reactive but also unstable.[6] In polar solvents, it is prone to hydrolysis back to the starting carboxylic acid or rearrangement to a stable, unreactive N-acylurea byproduct.[7][8][9]
-
Solution Protocol:
-
Add an Activator: Incorporate an additive like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine). HOBt and DMAP react with the O-acylisourea intermediate to form a more stable activated ester, which is less susceptible to hydrolysis but still highly reactive towards the amine.[8][10] DMAP, in particular, can serve as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate.[10]
-
Optimize Solvent: While polar aprotic solvents like DMF are common, consider switching to a less polar solvent like Dichloromethane (DCM) or Acetonitrile (MeCN) to minimize hydrolysis of the activated intermediate.[9][10] Acetonitrile has often provided the best results in similar coupling reactions.[10]
-
pH Control: The initial activation of the acid by EDC is more favorable at a slightly acidic pH (4.5-6.0).[6] Adding excess base, such as DIPEA, can slow down this activation step.[9]
-
-
-
Low Nucleophilicity of the Sulfonamide: Sulfonamides can be relatively weak nucleophiles, especially if they are electron-deficient.
-
Insight: The reaction requires the sulfonamide's nitrogen to attack the activated carbonyl carbon. If the sulfonamide is sterically hindered or its lone pair is delocalized, this attack will be slow.
-
Solution Protocol:
-
Add a Non-Nucleophilic Base: Include a base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) in the reaction. The base can deprotonate the sulfonamide, increasing its nucleophilicity. Use 1.5-2.0 equivalents.
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can often provide the necessary activation energy to overcome a sluggish reaction rate. Monitor carefully by TLC to avoid product degradation.
-
-
Question 2: I see a new, non-polar spot on my TLC plate that isn't my product or starting material. What is it?
Answer: This is a classic sign of a common side reaction in EDC-mediated couplings: the formation of an N-acylurea byproduct .
Mechanistic Insight: The highly reactive O-acylisourea intermediate, formed when EDC activates the carboxylic acid, can undergo an intramolecular rearrangement to form a stable N-acylurea.[8] This side reaction is competitive with the desired nucleophilic attack by your sulfonamide and is particularly prevalent if the sulfonamide concentration is low or if it is a poor nucleophile.[8][9]
Workflow for Diagnosis and Mitigation:
Caption: Workflow for diagnosing and mitigating N-acylurea byproduct formation.
Solution Protocol: The most effective way to suppress N-acylurea formation is to add an auxiliary nucleophile that rapidly traps the O-acylisourea intermediate.
-
Use HOBt or NHS: Add 1.0-1.2 equivalents of HOBt (or N-hydroxysuccinimide, NHS) to the reaction mixture along with EDC. This reacts with the O-acylisourea to form an HOBt-ester, which is more stable and less prone to rearrangement but still reactive enough to acylate the sulfonamide.[8]
-
Order of Addition: Add the benzoic acid, sulfonamide, and HOBt/DMAP to the solvent first. Stir for a few minutes to ensure everything is dissolved, then add the EDC last. This ensures the trapping agent is present the moment the reactive intermediate is formed.
Category 2: Work-up and Purification Challenges
Question 3: My final product is contaminated with a water-soluble impurity that I can't remove. What is it and how do I get rid of it?
Answer: If you are using EDC as your coupling reagent, the impurity is almost certainly the isourea byproduct (e.g., 1-ethyl-3-(3-dimethylaminopropyl)urea). While EDC and its urea byproduct are marketed as "water-soluble" for easy removal, this is not always straightforward.[11]
Insight: The protonated form of the urea byproduct is highly water-soluble. However, in neutral or basic conditions, it can be deprotonated to a more organic-soluble form, which can be extracted into your organic layer along with your product.
Solution: Acidic Aqueous Wash Protocol
This protocol ensures the urea byproduct remains in its protonated, water-soluble form.
-
Quench and Concentrate: After the reaction is complete, quench with a small amount of water and concentrate the reaction mixture in vacuo to remove organic solvents like DCM or THF.
-
Redissolve: Redissolve the crude residue in a water-immiscible solvent like Ethyl Acetate (EtOAc) or DCM.
-
Perform Acidic Washes: Wash the organic layer sequentially with:
-
1M HCl (2 times): This protonates the urea byproduct and any remaining basic catalysts (like DMAP or DIPEA), pulling them into the aqueous layer.
-
Saturated NaHCO₃ solution (2 times): This removes any unreacted acidic starting material and neutralizes the residual HCl.
-
Brine (1 time): This removes the bulk of the dissolved water from the organic layer.
-
-
Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield your crude product, now free of the urea byproduct.
Table 1: Troubleshooting Summary for Common Impurities
| Symptom | Potential Impurity | Primary Cause | Recommended Solution |
| Reaction stalls; starting material remains | Unreacted Starting Materials | Poor carboxylic acid activation or low sulfonamide nucleophilicity. | Add HOBt/DMAP; add a non-nucleophilic base (DIPEA); gently heat. |
| New, less polar spot on TLC | N-Acylurea Byproduct | Rearrangement of the O-acylisourea intermediate.[8] | Add 1.0-1.2 eq. of HOBt or NHS at the start of the reaction. |
| Persistent water-soluble contaminant after work-up | EDC-Urea Byproduct | Incomplete removal during standard aqueous extraction. | Perform sequential washes with dilute acid (1M HCl), then base (Sat. NaHCO₃). |
| Product degrades during work-up or purification | Hydrolysis of Product | Presence of strong acid or base with water.[12][13] | Use mild wash conditions; consider flash chromatography with a buffered mobile phase (e.g., with 0.1% TEA). |
Category 3: Mechanistic Understanding
Question 4: Can you illustrate the key reaction pathway and the major side reactions?
Answer: Certainly. Understanding the competing pathways at play is crucial for effective troubleshooting. The following diagram illustrates the desired reaction pathway using EDC/DMAP and the two most common off-target reactions.
Core Reaction and Side Reaction Pathways:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. reddit.com [reddit.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 13. pubs.acs.org [pubs.acs.org]
Solvent selection for Methyl 3-methyl-4-sulfamoylbenzoate crystallization
Topic: Methyl 3-methyl-4-sulfamoylbenzoate
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Document ID: CRY-MMSB-004
Introduction
Welcome to the technical support hub for This compound . This intermediate presents a unique crystallization challenge due to its "Janus-faced" polarity: it contains a hydrophobic toluene core and methyl ester, yet possesses a polar, hydrogen-bond-donating sulfonamide moiety.
This guide moves beyond basic recipes to provide a thermodynamic rationale for solvent selection, ensuring you can design a robust, scalable process.
Module 1: Solvent Selection & Solubility Mapping
Q: Which solvent system offers the best balance for yield and purity?
A: For this specific benzoate/sulfonamide derivative, a single-solvent cooling crystallization is preferred for purity, while a binary anti-solvent system is preferred for yield.
The sulfonamide group (
Solvent Performance Matrix
| Solvent Class | Recommended Solvents | Solubility Profile | Risk Factor | Application |
| Short-Chain Alcohols (Protic) | Methanol (MeOH) , Ethanol (EtOH) | High (Hot) / Moderate (Cold) . Best thermodynamic match. | Low. Risk of ester transesterification if EtOH is used with methoxide catalysts. | Primary Choice. Excellent impurity rejection. |
| Polar Aprotic | Acetone, THF, Ethyl Acetate | High (Hot & Cold) . Dissolves the compound too well. | High. Difficult to achieve high yield without excessive cooling or anti-solvent. | Use only for dissolving crude tars or as a solvent in anti-solvent processes. |
| Chlorinated | DCM, Chloroform | Good . | Moderate. Environmental/Safety concerns. Poor rejection of non-polar impurities. | Extraction only. Avoid for final crystallization. |
| Anti-Solvents | Water , Heptane | Very Low . | High. Water can cause oiling out (LLPS) if added too quickly. | Yield enhancement. |
Technical Insight: The "3-methyl" substituent increases the lipophilicity compared to the parent sulfamoylbenzoate. Consequently, Methanol is often superior to Ethanol because the compound is slightly less soluble in Methanol, allowing for better recovery (higher yield) upon cooling.
Module 2: Troubleshooting Critical Issues
Q: My product is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I fix this?
A: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation forces the system into the "spinodal" region before it can nucleate crystals. This is common with sulfonamides in water/alcohol mixtures.
The Fix: The "Cloud Point" Control Loop
-
Reduce Supersaturation: You are likely cooling too fast or adding anti-solvent too quickly.
-
Seed the Pot: Add 0.5% wt/wt pure seed crystals at the metastable limit (just before the cloud point).
-
Temperature Adjustment: Keep the crystallization temperature above the LLPS boundary.
Visualizing the Troubleshooting Logic:
Caption: Decision tree for resolving Liquid-Liquid Phase Separation (Oiling Out) during sulfonamide crystallization.
Module 3: Validated Operational Protocols
Protocol A: Cooling Crystallization (Recommended for Purity)
Best for: Removing colored impurities and structurally similar acids.
-
Dissolution: Charge crude this compound into Methanol (10 volumes) .
-
Reflux: Heat to reflux (
) until fully dissolved.-
Note: If color is present, add Activated Carbon (5% wt/wt), stir for 30 mins, and filter hot over Celite.
-
-
Nucleation: Cool slowly to
. If solution remains clear, add Seed Crystals . -
Crystal Growth: Cool to
at a rate of .-
Critical: Do not crash cool. Fast cooling traps mother liquor in the crystal lattice.
-
-
Isolation: Filter under vacuum. Wash cake with 1 volume of cold Methanol (
). -
Drying: Dry at
under vacuum.
Protocol B: Anti-Solvent Crystallization (Recommended for Yield)
Best for: Maximizing recovery when the compound is too soluble in Methanol.
-
Dissolution: Dissolve crude material in Acetone or THF (5 volumes) at Room Temperature (RT).
-
Filtration: Polish filter to remove particulates.
-
Precipitation:
-
Place Water (10 volumes) in a separate vessel and stir vigorously.
-
Slowly add the organic solution into the water (Reverse Addition).
-
Why Reverse? This maintains low local supersaturation and prevents oiling out.
-
-
Aging: Stir the slurry for 2 hours to transform any amorphous solids into crystalline form (Ostwald Ripening).
-
Isolation: Filter and wash with Water.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Ethanol instead of Methanol? A: Yes, but be aware of Transesterification . If your crude material contains residual strong base (catalyst from synthesis) or strong acid, heating the methyl ester in ethanol can swap the methyl group for an ethyl group (Ethyl 3-methyl-4-sulfamoylbenzoate), creating a difficult-to-separate impurity. Ensure the pH is neutral (6-7) before using Ethanol.
Q: What is the expected melting point? A: While specific polymorphs vary, the target melting range for the pure methyl ester is typically 126–130 °C (based on analogous sulfonamide benzoates). A wide range (>2 °C) indicates solvent inclusion or impurity.
Q: How do I remove the "Acid" impurity (3-methyl-4-sulfamoylbenzoic acid)? A: The acid impurity is more soluble in basic water but less soluble in acidic organics.
-
Strategy: Wash the crude organic solution (e.g., EtOAc) with saturated Sodium Bicarbonate (
) before crystallization. The acid will move to the aqueous layer as the salt; the ester remains in the organic layer.
Visualizing the Process Flow
Caption: Optimized workflow for the purification of this compound.[1]
References
-
Solubility of Sulfonamides: Perlovich, G. L., et al. "Thermodynamic aspects of solubility process of some sulfonamides in water and partitioning in n-octanol." Journal of Pharmaceutical and Biomedical Analysis, 2011. Link
-
Oiling Out Phenomena: "Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds." PharmaLego Technical Notes, 2024. Link
-
General Synthesis & Purification: "Synthesis of Methyl 4-(sulfamoylmethyl)benzoate: A Detailed Protocol." BenchChem Application Notes, 2025. Link
-
Polymorphism in Paraben Analogs: "Four Polymorphs of Methyl Paraben: Structural Relationships and Relative Energy Differences." Crystal Growth & Design, 2013. Link
Sources
Stability of Methyl 3-methyl-4-sulfamoylbenzoate under basic conditions
Ticket Category: Stability & Reactivity in Basic Media
Executive Summary: The Dual-Reactivity Challenge
Compound: Methyl 3-methyl-4-sulfamoylbenzoate CAS: 882980-76-9 (Analogous) Core Issue: Instability in basic aqueous media due to ester hydrolysis.
Welcome to the technical guide for this compound. Users frequently encounter yield loss or purity issues with this intermediate when working under basic conditions. This is driven by two competing chemical behaviors:
-
Thermodynamic Deprotonation (Reversible): The sulfonamide moiety (
) is acidic ( ). Bases will deprotonate this group, altering solubility. -
Kinetic Hydrolysis (Irreversible): The methyl ester moiety (
) is susceptible to nucleophilic attack by hydroxide ( ), leading to saponification (formation of the carboxylic acid).
This guide provides the mechanistic insight and protocols required to navigate these competing pathways.
Mechanistic Pathways (Graphviz Visualization)
The following diagram illustrates the fate of this compound when exposed to base. Note the distinction between the reversible salt formation and the irreversible degradation to the acid.
Figure 1: Reaction landscape showing the competition between reversible deprotonation (green path) and irreversible ester hydrolysis (red path).
Troubleshooting Guide
Scenario A: "My product disappeared during aqueous workup."
Diagnosis: Phase Transfer.
The sulfonamide group was deprotonated by the basic wash (e.g., NaOH or high concentration
Corrective Protocol:
-
Do NOT discard the aqueous layer.
-
Cool the aqueous layer to 0–5°C.
-
Slowly acidify with 1M HCl to pH ~2–3.
-
Observation: The neutral sulfonamide ester should precipitate or become extractable.
-
-
Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Prevention: Avoid strong basic washes.[1] Use saturated
or dilute for washes, keeping contact time short.
Scenario B: "I see a new peak (RRT ~0.8) or a baseline spot on TLC."
Diagnosis: Ester Hydrolysis.[2][3] The ester has hydrolyzed to the carboxylic acid (3-methyl-4-sulfamoylbenzoic acid). This is common if the reaction mixture contained water and base (e.g., NaOH, LiOH, KOH) and was heated.
Corrective Protocol:
-
If the acid is an acceptable intermediate: Continue hydrolysis to completion (See Protocol 1).
-
If the ester is required: The hydrolysis is irreversible. You must re-esterify the acid using MeOH/
or /MeOH.
Scenario C: "I need to react the sulfonamide nitrogen (N-alkylation) without losing the ester."
Diagnosis: Chemoselectivity Requirement. You need a base strong enough to deprotonate the sulfonamide but non-nucleophilic to preserve the ester.
Recommendation:
-
Solvent: Use anhydrous aprotic solvents (DMF, Acetone, Acetonitrile).
-
Base: Use Potassium Carbonate (
) or Cesium Carbonate ( ). -
Avoid: Hydroxide bases (NaOH, KOH) and water.
Technical Data & Stability Matrix
Stability in Common Reagents
| Condition | Stability Rating | Outcome |
| Aq. NaOH / KOH (1M) | Unstable | Rapid hydrolysis to carboxylic acid (Saponification). |
| Aq. NaHCO₃ (Sat.) | Moderate | Slow hydrolysis at RT; stable for quick washes. |
| Anhydrous K₂CO₃ / DMF | Stable | Forms sulfonamide anion; ester remains intact. |
| Triethylamine / DCM | Stable | Forms ammonium salt; ester intact. |
| Aq. HCl (1M) | Stable | Sulfonamide and ester generally stable at RT. |
Physicochemical Properties
-
pKa (Sulfonamide): ~9.8 – 10.2 (The anion is formed at pH > 10).
-
pKa (Benzoic Acid derivative): ~3.5 – 4.0 (Relevant only if hydrolyzed).
-
Solubility:
-
Neutral: Soluble in EtOAc, DCM, MeOH, DMSO. Insoluble in Water.
-
Anionic Salt: Soluble in Water.
-
Experimental Protocols
Protocol 1: Recovery from Accidental Basic Solution
Use this if you accidentally extracted your product into a basic aqueous layer.
-
Isolation: Separate the aqueous layer containing the "lost" product.
-
Acidification: Place the aqueous solution in an ice bath.
-
Titration: Add 1N HCl dropwise with stirring. Monitor pH.
-
Target: pH 2–3.
-
Note: You may observe effervescence if carbonates were used.
-
-
Extraction: Once acidic, the solution will likely turn cloudy as the neutral ester precipitates. Extract 3x with EtOAc.
-
Drying: Wash combined organics with Brine, dry over
, and concentrate.
Protocol 2: Controlled Hydrolysis (Saponification)
Use this if you intend to convert the ester to the acid.
-
Dissolution: Dissolve 1.0 eq of this compound in MeOH (5 vol).
-
Reagent: Add 2.5 eq of 1M NaOH (aqueous).
-
Reaction: Stir at 50°C for 2–4 hours.
-
Monitor: TLC/HPLC should show disappearance of the ester.
-
-
Workup:
Frequently Asked Questions (FAQ)
Q: Can I use Sodium Hydride (NaH) with this compound? A: Yes, but only in anhydrous conditions (e.g., dry THF or DMF). NaH will deprotonate the sulfonamide immediately. If the solvent is wet, the generated hydroxide will hydrolyze the ester.
Q: Why does the sulfonamide deprotonate before the ester hydrolyzes? A: Deprotonation is a proton-transfer reaction, which is diffusion-controlled and extremely fast. Ester hydrolysis requires nucleophilic attack on the carbonyl carbon, formation of a tetrahedral intermediate, and expulsion of methoxide, which has a much higher activation energy.
Q: I need to dry the product. Is it heat stable? A: The ester is thermally stable up to ~100°C in the absence of acid/base catalysts. However, drying a wet cake containing residual base at high heat will accelerate hydrolysis. Ensure the filter cake is washed neutral before oven drying.
References
- Mechanism of Ester Hydrolysis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Sulfonamide Acidity & pKa: Supuran, C. T. (2017). Carbonic Anhydrase Inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
General Reactivity of Sulfonamides: RSC Advances. (2014). Recent advances in the synthesis of sulfonamides.
- Saponification Protocols: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Section: Hydrolysis of Esters).
Sources
Validation & Comparative
A Comparative Guide to the Spectroscopic and Chromatographic Analysis of Methyl 3-methyl-4-sulfamoylbenzoate
This guide provides an in-depth analysis of Methyl 3-methyl-4-sulfamoylbenzoate, a key intermediate in pharmaceutical synthesis. We will focus on the comprehensive interpretation of its ¹H NMR spectrum as the primary tool for structural elucidation. Furthermore, we will objectively compare this technique with complementary methods such as ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to demonstrate a holistic approach to characterization, ensuring scientific rigor and confidence in molecular identity and purity.
The Cornerstone of Structural Elucidation: ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the definitive method for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and relative number of protons. For a molecule like this compound, with its distinct electronic and steric environments, ¹H NMR offers an unambiguous structural fingerprint.
Predicted ¹H NMR Spectral Analysis
The structure of this compound contains several unique proton environments. The electron-withdrawing nature of the sulfamoyl (-SO₂NH₂) and methyl ester (-COOCH₃) groups, combined with the weakly electron-donating methyl (-CH₃) group, creates a predictable and interpretable pattern of chemical shifts and spin-spin coupling in the aromatic region.[1][2]
Chemical Structure:
Figure 1. Structure of this compound.
Based on established principles of NMR theory, we can predict the following signals:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| H-2 (Aromatic) | ~8.2 - 8.4 | Doublet (d) | 1H | Located ortho to the strongly electron-withdrawing ester group (-COOCH₃), causing significant deshielding and a downfield shift.[2][3] It shows meta-coupling to H-6. |
| H-5 (Aromatic) | ~8.0 - 8.2 | Doublet (d) | 1H | Positioned ortho to the powerful electron-withdrawing sulfamoyl group (-SO₂NH₂), resulting in a strong downfield shift.[1][2] It exhibits ortho-coupling to H-6. |
| H-6 (Aromatic) | ~7.5 - 7.7 | Doublet of Doublets (dd) | 1H | Influenced by ortho-coupling with H-5 and meta-coupling with H-2. Its chemical shift is moderated by the adjacent weakly donating methyl group.[4] |
| -SO₂NH₂ | ~7.3 - 7.8 (variable) | Broad Singlet (br s) | 2H | The protons on the nitrogen are exchangeable and often appear as a broad signal.[3][5] Their chemical shift can vary with concentration and solvent. |
| -COOCH₃ | ~3.9 - 4.0 | Singlet (s) | 3H | The methyl protons of the ester group are deshielded by the adjacent oxygen atom, resulting in a characteristic downfield singlet.[6][7][8] |
| Ring -CH₃ | ~2.6 - 2.8 | Singlet (s) | 3H | The benzylic protons of the methyl group attached to the ring appear as a singlet in a region typical for aromatic methyl groups.[9][10] |
Causality Behind the Choices: The prediction of chemical shifts is grounded in the principle of electronic shielding and deshielding.[11] Electron-withdrawing groups pull electron density away from nearby protons, reducing their shielding from the external magnetic field and causing their resonance signal to appear at a higher chemical shift (downfield).[2] The splitting patterns (multiplicity) are dictated by the n+1 rule, where a proton's signal is split into n+1 peaks by 'n' neighboring, non-equivalent protons.[3][12] The magnitude of this splitting, the coupling constant (J), provides crucial information about the spatial relationship between protons; typical ortho-coupling in aromatic systems is 7–10 Hz, while meta-coupling is smaller at 2–3 Hz.[4][13]
Experimental Protocol: ¹H NMR Spectrum Acquisition
This protocol ensures the acquisition of a high-resolution spectrum suitable for unambiguous structural assignment.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for sulfonamides as it helps in observing the exchangeable -NH₂ protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample. TMS provides a reference signal at 0.00 ppm, against which all other chemical shifts are measured.[12]
-
NMR Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity, ensuring sharp, well-resolved peaks.
-
-
Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
To confirm the identity of the -NH₂ protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the -NH₂ protons will disappear.[3]
-
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase correction and baseline correction to obtain the final spectrum.
Workflow for ¹H NMR Analysis
The following diagram illustrates the logical flow from sample to final structural confirmation using ¹H NMR.
A Comparative Framework: Alternative and Supportive Analytical Techniques
While ¹H NMR is paramount for structural elucidation, a multi-technique approach is essential for comprehensive characterization and is standard practice in regulated industries. Orthogonal methods validate the structure and provide crucial data on purity and molecular mass.
¹³C NMR Spectroscopy: The Carbon Skeleton View
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. It is less sensitive than ¹H NMR but is highly complementary.
-
Performance: For this compound, ¹³C NMR is expected to show 8 distinct signals, as all carbon atoms are in chemically non-equivalent environments. This count immediately confirms the absence of molecular symmetry that might be ambiguous in the ¹H spectrum alone.[14] The chemical shifts will appear in characteristic regions: ~165-170 ppm for the ester carbonyl carbon, ~110-150 ppm for the aromatic carbons, ~52 ppm for the ester methoxy carbon, and ~20 ppm for the ring methyl carbon.[1]
-
Advantage: Confirms the number of unique carbon atoms and their general electronic environment (sp², sp³, carbonyl, etc.).
-
Limitation: Lower sensitivity requires more sample or longer acquisition times. It does not provide information on proton connectivity.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.
-
Performance: Using Electrospray Ionization (ESI-MS) in positive mode, the molecule would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. High-resolution MS would confirm the elemental composition. Under tandem MS (MS/MS) conditions, characteristic fragmentation of aromatic sulfonamides includes the neutral loss of sulfur dioxide (SO₂, 64 Da).[15][16] This specific loss is a hallmark of the sulfamoyl moiety and provides strong evidence for its presence.
-
Advantage: Unsurpassed sensitivity and accuracy for molecular weight determination. Fragmentation patterns provide puzzle pieces that help confirm the structure.
-
Limitation: Isomers often cannot be distinguished without prior chromatographic separation.[17] It does not provide detailed connectivity information like NMR.
High-Performance Liquid Chromatography (HPLC): Purity and Quantification
HPLC is the industry-standard technique for separating components in a mixture, assessing purity, and performing quantitative analysis.
-
Performance: A reversed-phase HPLC method, typically using a C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic acid), would effectively separate this compound from starting materials, by-products, or degradation products.[18][19] Purity can be assessed by integrating the area of the main peak relative to the total area of all peaks detected (e.g., by a UV detector at a suitable wavelength).
-
Advantage: Excellent for determining the purity of a sample with high precision and accuracy. It is the gold standard for quantitative analysis.[20][21]
-
Limitation: Provides no direct structural information. Co-elution of impurities with the main peak can lead to an overestimation of purity.
Integrated Analytical Strategy
The synergy between these techniques provides a self-validating system for compound characterization.
Comparative Summary
This table provides a direct comparison of the techniques for the specific task of characterizing this compound.
| Feature | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) |
| Primary Role | Definitive structural elucidation | Carbon framework confirmation | Molecular weight determination | Purity assessment & quantification |
| Information Yield | High (Connectivity, environment, stereochemistry) | Medium (Carbon count & type) | High (MW, formula, fragments) | Low (Retention time, purity %) |
| Sensitivity | Medium | Low | Very High | High |
| Sample Requirement | ~5-10 mg | ~10-20 mg | Nanograms to micrograms | Micrograms |
| Key Advantage | Unambiguous structural detail | Confirms carbon backbone | Confirms molecular formula | Gold standard for purity |
| Key Limitation | Lower sensitivity, complex spectra for mixtures | Low sensitivity, long acquisition | Does not distinguish isomers | No structural information |
Conclusion
The analysis of this compound demonstrates the indispensable role of ¹H NMR spectroscopy as the primary tool for structural elucidation. Its ability to reveal detailed proton environments and their connectivity is unmatched. However, achieving the highest level of scientific confidence, particularly in a drug development context, necessitates a multi-faceted approach. ¹³C NMR validates the carbon skeleton, Mass Spectrometry provides unequivocal confirmation of molecular weight and elemental composition, and HPLC ensures the material meets critical purity specifications. Together, these techniques form a robust, self-validating system that delivers a complete and trustworthy characterization of the target molecule.
References
-
organic chemistry tutor. (n.d.). 12.04 1H NMR Chemical Shifts. OrganicChemGuide. Retrieved from [Link]
-
Chemistry with Caroline. (2023, September 27). How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives [Video]. YouTube. Retrieved from [Link]
-
Tölgyesi, A., Tölgyesi, L., & Sharma, V. K. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Food Additives & Contaminants: Part A, 31(5), 833-840. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Popa, D. E., Stanciu, O., & Arsene, C. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Foods, 8(2), 49. Retrieved from [Link]
-
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. Retrieved from [Link]
-
Kozak, M., Szymański, Ł., & Wasik, A. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(6), 1959. Retrieved from [Link]
-
Tölgyesi, A., Tölgyesi, L., & Sharma, V. K. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Food Additives & Contaminants: Part A, 31(5), 833-840. Retrieved from [Link]
-
McConnell, H. M. (1956). Negative Nuclear Spin-Spin Coupling Constants for Aromatic Protons. The Journal of Chemical Physics, 24(2), 460. Retrieved from [Link]
-
University of Regensburg. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]
-
OpenStax. (2023, September 20). 13.4 Chemical Shifts in ¹H NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]
-
Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 355-62. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [Link]
-
Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
-
Percec, S., et al. (2008). Substituent effects of the N,N-dimethyl-sulfamoyl group on the ¹H and ¹³C NMR spectra of positional isomers of quinolines. Magnetic Resonance in Chemistry, 46(2), 182-5. Retrieved from [Link]
-
Oxford Academic. (n.d.). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Journal of AOAC INTERNATIONAL. Retrieved from [Link]
-
Abraham, R. J., et al. (2012). ¹H NMR spectra. Part 29: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 738-47. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, August 12). 5.5: Spin-Spin Coupling. Retrieved from [Link]
-
University of Wisconsin-Platteville. (n.d.). Short Summary of ¹H-NMR Interpretation. Retrieved from [Link]
-
D'Amelia, R. P., et al. (2015). Application of ¹H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. World Journal of Chemical Education, 3(2), 46-50. Retrieved from [Link]
-
AOCS. (2019, July 23). Saturated Fatty Acids and Methyl Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation. Retrieved from [Link]
-
Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY MODULE No. 15: Spin-Spin Coupling. Retrieved from [Link]
-
University College London. (n.d.). Spin-Spin Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives. Retrieved from [Link]
-
Maricopa Open Digital Press. (n.d.). 35. ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR chemical shifts (in ppm). [Scientific Diagram]. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate. Retrieved from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Retrieved from [Link]
-
NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. NIST WebBook. Retrieved from [Link]
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High-Resolution FTIR Profiling: Sulfonamide vs. Ester Functionalities
Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, Analytical Chemists, and Drug Development Scientists.
Executive Summary: The Structural Identity Crisis
In medicinal chemistry, distinguishing between sulfonamide (
While NMR is definitive for connectivity, Fourier Transform Infrared (FTIR) spectroscopy offers an immediate, solid-state "fingerprint" that validates functional group integrity without dissolution. This guide provides a rigorous, comparative analysis of the vibrational modes of these two groups, supported by experimental protocols designed to eliminate ambiguity in drug substance characterization.
Comparative Spectral Analysis
The differentiation between sulfonamides and esters relies on identifying specific vibrational "signatures." While both groups possess polar bonds with strong dipole changes, their resonance behaviors create distinct spectral landscapes.
The "Rule of Three" vs. The "Sulfonyl Split"
To rapidly classify these groups, apply the following heuristic:
-
Esters follow the "Rule of Three": Look for a triad of strong bands at
(C=O), (C-O-C), and cm .[1] -
Sulfonamides exhibit the "Sulfonyl Split": Look for a distinct pair of intense bands corresponding to the asymmetric (
) and symmetric ( ) stretches of the unit.
Detailed Wavenumber Comparison
| Functional Group | Vibrational Mode | Wavenumber ( | Intensity | Diagnostic Character |
| ESTER | C=O[2][3][4][5][6][7] Stretch | 1750 – 1735 (Aliphatic)1730 – 1715 (Aromatic/Conj.) | Strong | Primary Indicator. The absence of a band >1700 cm |
| C-O-C Asym. Stretch | 1260 – 1160 | Strong | Often overlaps with sulfonamide asymmetric stretch. | |
| O-C-C Sym. Stretch | 1100 – 1030 | Medium | "Fingerprint" confirmation. | |
| SULFONAMIDE | 1370 – 1330 | Strong | Primary Indicator. Distinctive shape (often broader than carbonyls). | |
| 1180 – 1140 | Strong | Primary Indicator. Sharp, intense band. | ||
| S-N Stretch | 920 – 890 | Weak/Med | Secondary confirmation; often obscured. | |
| N-H Stretch | 3400 – 3200 | Medium | Present in |
Expert Insight: The most dangerous trap is the overlap between the Ester C-O stretch (1260-1160) and the Sulfonamide
symmetric stretch (1180-1140) . Never rely on the 1200 cmregion alone. You must validate the presence of the Carbonyl (1700+) for esters or the Asymmetric Sulfonyl (1350) for sulfonamides.
Mechanistic Causality: Why the Shifts Occur?
Understanding the why allows you to predict shifts in novel drug candidates.
The Ester Carbonyl Shift
The carbonyl stretch is governed by bond order.
-
Inductive Effect: In aliphatic esters, the electronegative oxygen pulls density from the carbonyl carbon, shortening the C=O bond and increasing the frequency to
cm . -
Resonance Effect: In aromatic esters (e.g., benzoates), conjugation allows delocalization of
-electrons between the ring and the carbonyl. This reduces the double-bond character of the C=O, lowering the force constant and shifting the peak to cm 2.
The Sulfonyl Stiffening
The
-
Mass Effect: The heavy sulfur atom keeps the S-N stretching frequency low (
cm ). -
Force Constant: The S=O bonds are extremely polar and stiff, leading to the high intensity of the 1350/1160 doublet. Substituents on the nitrogen (e.g., in sulfamethoxazole) can shift these bands by
cm via electronic coupling, but the doublet pattern remains conserved 10.
Experimental Protocol: Self-Validating ATR Workflow
For pharmaceutical solids, Attenuated Total Reflectance (ATR) is superior to KBr pellets due to reproducibility and lack of moisture interference (which obscures N-H bands).
Protocol: High-Fidelity ATR Acquisition
Objective: Obtain a spectrum where the signal-to-noise ratio (SNR) > 500:1 and peak absorbance is within linear dynamic range (0.1 – 1.0 A).
Materials:
-
FTIR Spectrometer with Diamond/ZnSe ATR accessory.[11]
-
Solvent: Isopropanol (analytical grade) for cleaning.
-
Reference Standard: Polystyrene film (for calibration).
Step-by-Step Methodology:
-
System Validation (The "Go/No-Go" Check):
-
Action: Run an "Open Beam" background.
-
Validation: Check for atmospheric
doublet (2350 cm ) and noise (3500-3800 cm ). If absorbance > 0.02, purge the system with dry for 5 minutes.
-
-
Crystal Cleaning:
-
Action: Clean diamond surface with isopropanol; allow to dry completely.
-
Validation: Collect a "blank" sample spectrum. It must be a flat line (
A).
-
-
Sample Loading:
-
Action: Place ~5 mg of powder on the crystal.
-
Critical Step: Apply pressure using the anvil clamp. Monitor the live preview.
-
Optimization: Increase pressure until the strongest peak (e.g., C=O or
) reaches ~0.4 - 0.7 Absorbance units. Do not exceed 1.0 A to avoid detector saturation and peak truncation.
-
-
Acquisition:
-
Settings: Resolution: 4 cm
; Scans: 32 (routine) or 64 (high precision). -
Processing: Apply "ATR Correction" (if comparing to transmission libraries) and "Automatic Baseline Correction."
-
Decision Logic for Spectral Interpretation
The following diagram outlines a logical workflow for determining if an unknown drug sample contains an ester, a sulfonamide, or both (e.g., a prodrug).
Figure 1: Decision tree for distinguishing Ester and Sulfonamide functionalities based on primary vibrational modes.
Case Study: Analysis of a Sulfonamide-Ester Prodrug
Scenario: A development team has synthesized the ethyl ester prodrug of a sulfonamide antibiotic to improve oral absorption. The goal is to confirm the formation of the ester bond without degrading the sulfonamide core.
Experimental Data Summary:
| Spectral Region | Precursor (Sulfonamide Acid) | Product (Sulfonamide Ester) | Interpretation |
| 3400-3200 cm | Sharp doublet ( | Sharp doublet ( | Sulfonamide amine intact. |
| 3000-2500 cm | Broad "Carboxylic Acid" O-H | ABSENT | Successful capping of acid. |
| 1750-1700 cm | ~1690 (Acid C=O dimer) | 1735 (Ester C=O) | Definitive proof of esterification. Note the shift to higher wavenumber. |
| 1350 / 1160 cm | Strong Doublet | Strong Doublet | Sulfonyl group stable ( |
| 1200-1000 cm | Messy fingerprint | New band at 1240 | C-O-C stretch of the ethyl ester. |
Conclusion: The appearance of the 1735 cm
References
-
LibreTexts Chemistry. (2023). Infrared Spectra of Some Common Functional Groups. Link
-
Uno, T., et al. (1963).[12] Infrared Spectra of Sulfonamide Derivatives. Chemical & Pharmaceutical Bulletin. Link
-
Danish, M., et al. (2020). Sulfonamide Derived Esters: Synthesis, Characterization... Acta Chimica Slovenica. Link
-
Specac. (n.d.). FTIR: Transmission vs ATR Spectroscopy. Link
-
Smith, B.C. (2018).[1] The Infrared Spectroscopy of Aromatic Esters. Spectroscopy Online. Link
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Technical Comparison Guide: Mass Spectrometry Profiling of Methyl 3-methyl-4-sulfamoylbenzoate
The following guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Methyl 3-methyl-4-sulfamoylbenzoate , a critical intermediate in the synthesis of agrochemicals (e.g., Tembotrione) and pharmaceutical sulfonamide derivatives.
This document is structured to serve researchers requiring rigorous structural confirmation and method development strategies.
HExecutive Summary & Structural Logic
This compound represents a bifunctional scaffold containing a methyl ester and a primary sulfonamide , anchored to a toluene core. Successful MS characterization requires distinguishing between the fragmentation pathways driven by the electron-withdrawing ester group versus the sulfamoyl moiety.
Structural Moieties & MS Impact[1]
-
Methyl Ester (-COOCH
): dominates Electron Ionization (EI) fragmentation via -cleavage (loss of methoxy). -
Sulfamoyl Group (-SO
NH ): directs rearrangement pathways, specifically SO extrusion in Electrospray Ionization (ESI). -
Ortho-Methyl Group: provides steric bulk that influences the stability of the molecular ion but prevents the classic "ortho-effect" seen in 2-substituted benzoates (due to the 1,3-relationship with the ester).
Comparative Analysis: Ionization Techniques
To select the optimal method for your specific analytical goal (quantification vs. structural elucidation), we compare the two dominant ionization modes.
Comparison 1: Electron Ionization (EI) vs. Electrospray Ionization (ESI)
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Primary Utility | Structural Fingerprinting & Library Matching. | Quantification (LC-MS/MS) & Purity Checks. |
| Molecular Ion | M | [M+H] |
| Base Peak (Predicted) | m/z 198 | m/z 230 (Protonated Molecule) or m/z 213 |
| Fragmentation Richness | High. Extensive skeletal rearrangement allows for isomer differentiation. | Low. Requires Collision Induced Dissociation (CID) to generate fragments. |
| Limit of Detection | Moderate (ng range). | Excellent (pg range). |
| Recommendation | Use for identification of raw material purity in synthesis. | Use for trace analysis in biological/environmental matrices. |
Comparison 2: Derivative Performance (Ester vs. Free Acid)
A common analytical challenge is distinguishing the ester intermediate from its hydrolysis product, 3-methyl-4-sulfamoylbenzoic acid .
-
Volatility: The methyl ester is sufficiently volatile for direct GC-MS analysis without derivatization. The free acid requires silylation (e.g., BSTFA) to prevent peak tailing and thermal degradation.
-
Diagnostic Ions:
-
Ester: Shows loss of 31 Da (-OCH
). -
Acid: Shows loss of 17 Da (-OH) and 45 Da (-COOH).[1]
-
Detailed Fragmentation Mechanisms
Pathway A: Electron Ionization (EI) - 70 eV
In EI, the molecular ion (M
-
Primary
-Cleavage (Dominant): The bond adjacent to the carbonyl carbon cleaves, expelling a methoxy radical ( OCH , 31 Da). This yields the stable acylium cation (m/z 198). -
Decarbonylation: The acylium ion subsequently loses carbon monoxide (CO, 28 Da) to form the substituted phenyl cation (m/z 170).
-
Sulfonamide Cleavage: A competing pathway involves the homolytic cleavage of the S-N bond, losing the amino radical (
NH , 16 Da) to yield m/z 213, or the entire sulfamoyl group to yield the toluene-derivative cation.
Pathway B: ESI-MS/MS (Positive Mode)
In ESI, the protonated molecule [M+H]
-
Ammonia Loss: Protonation often occurs on the sulfonamide nitrogen. Elimination of NH
(17 Da) yields the sulfonyl cation (m/z 213). -
SO
Rearrangement: A characteristic rearrangement for arylsulfonamides involves the extrusion of neutral SO (64 Da), often resulting in an aniline derivative fragment (m/z 166).
Visualization: Fragmentation Pathway (DOT Diagram)
Caption: Predicted EI fragmentation pathway highlighting the dominant ester cleavage (Red) and secondary sulfonamide cleavage (Green).
Experimental Protocols
To replicate these profiles, follow these self-validating protocols.
Protocol A: GC-MS (Structural Confirmation)
Best for: Purity assessment of the synthesized intermediate.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of HPLC-grade Ethyl Acetate. Sonicate for 30 seconds.
-
Inlet Parameters:
-
Mode: Split (20:1).
-
Temperature: 250°C.
-
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Oven Program:
-
Initial: 80°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 min.
-
-
MS Source (EI):
-
Energy: 70 eV.
-
Source Temp: 230°C.
-
Scan Range: m/z 40–350.
-
-
Validation Check: The retention time should be approx. 6.5–7.5 min (system dependent). The base peak must be m/z 198 or 229. If m/z 149 (Phthalate) dominates, check solvent purity.
Protocol B: LC-MS/MS (Trace Quantitation)
Best for: Pharmacokinetic studies or environmental screening.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 10% B to 90% B over 5 minutes.
-
Ionization: ESI Positive Mode (+).
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 350°C.
-
-
MRM Transitions (for Triple Quad):
-
Quantifier: 230.0
213.0 (Loss of NH ). -
Qualifier: 230.0
166.0 (Loss of SO ).
-
Visualization: Experimental Workflow
Caption: Standardized workflow for sample preparation and data acquisition.
Data Interpretation & Validation
Use the table below to validate your spectral data.
| m/z (Observed) | Ion Identity | Origin/Mechanism | Relative Abundance (Est.) |
| 229 | M | Molecular Ion (Radical Cation) | 40–60% |
| 198 | [M - OCH | 100% (Base Peak) | |
| 170 | [C | Loss of CO from m/z 198 | 30–50% |
| 134 | [C | Loss of SO | 10–20% |
| 91 | [C | Tropylium Ion (Toluene core) | Variable |
Troubleshooting:
-
Observation: Strong peak at m/z 215 instead of 229.
-
Cause: Likely hydrolysis to the free acid (MW 215) during storage or ionization.
-
Solution: Prepare fresh sample in anhydrous solvent.
References
-
Mechanism of Sulfonamide Fragmentation
- Klagkou, K., et al. (2003). "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.
-
Methyl Benzoate Fragmentation Rules
-
NIST Mass Spectrometry Data Center.[3] "Methyl benzoate Electron Ionization Spectrum." NIST Chemistry WebBook, SRD 69.
-
-
Tembotrione Synthesis & Intermediates
- University of Hertfordshire. "Tembotrione (Ref: AE 0172747) PPDB.
-
General Mass Spectrometry of Esters
- LibreTexts Chemistry.
Sources
A Comparative Guide to the Biological Activity of Methyl vs. Ethyl Sulfamoylbenzoates
Introduction: The Sulfamoylbenzoate Scaffold in Medicinal Chemistry
The sulfamoylbenzoate core is a privileged scaffold in modern drug discovery, forming the basis of a multitude of compounds with diverse pharmacological activities.[1] This structural motif, characterized by a benzoic acid backbone appended with a sulfonamide group, offers a synthetically tractable platform for the development of potent and selective modulators of various biological targets.[1] The versatility of this scaffold allows for fine-tuning of physicochemical and pharmacokinetic properties through strategic substitutions on the aromatic ring and the sulfonamide nitrogen. This guide provides an in-depth comparison of the biological activities of two closely related classes of sulfamoylbenzoates: the methyl esters and their ethyl counterparts. While direct head-to-head comparative studies are limited, by examining data from analogous chemical series and foundational biochemical principles, we can construct a robust framework for understanding the potential implications of this seemingly minor structural modification.
Comparative Biological Activity: A Data-Driven Analysis
The biological activity of a molecule is intricately linked to its structure. The seemingly subtle difference between a methyl (-CH3) and an ethyl (-CH2CH3) ester group can have profound effects on a compound's potency, selectivity, metabolism, and overall pharmacokinetic profile.
In Vitro Potency and Selectivity: An Analog-Based Postulation
Conversely, the same study noted that methyl caffeate exhibited a more pronounced cytotoxic profile against several human cancer cell lines, while ethyl caffeate showed minimal cytotoxicity at similar concentrations.[2] This highlights a crucial concept in drug design: a minor structural change can dissociate desired therapeutic effects from off-target toxicity.
Based on these observations with caffeate analogs, we can hypothesize a similar trend for sulfamoylbenzoates. The increased lipophilicity of an ethyl ester may enhance membrane permeability and potentially lead to improved potency for intracellular targets. However, this is a generalization, and the actual effect will be highly dependent on the specific topology of the target's binding pocket.
Table 1: Postulated Comparison of In Vitro Activity Based on Caffeate Analogs
| Parameter | Methyl Sulfamoylbenzoate (Hypothesized) | Ethyl Sulfamoylbenzoate (Hypothesized) | Rationale (Based on Caffeate Data[2]) |
| Anti-inflammatory Potency (e.g., iNOS inhibition) | Moderate | Potentially Higher | The larger ethyl group may form more extensive hydrophobic interactions in the enzyme's active site. |
| Cytotoxicity | Potentially Higher | Potentially Lower | The methyl ester may have a higher propensity for off-target interactions leading to cytotoxicity. |
Pharmacokinetics and Metabolism: The Role of the Ester Group
The ester moiety is a key determinant of a drug's pharmacokinetic profile, particularly its absorption, distribution, metabolism, and excretion (ADME).
Metabolic Stability:
Both methyl and ethyl esters are susceptible to hydrolysis by carboxylesterases, which are abundant in the liver, plasma, and other tissues.[1] A study comparing the in vitro stability of various methyl and ethyl esters against carboxylesterases found no statistically significant difference in their rates of hydrolysis.[1] This suggests that, at a fundamental enzymatic level, the methyl and ethyl sulfamoylbenzoates may exhibit similar metabolic stability in esterase-rich environments.
Absorption and Distribution:
Pharmacokinetic studies on parabens, another class of benzoate esters, have shown differences in the absorption rates of methyl and ethyl derivatives following dermal application.[3] While not directly analogous to oral or intravenous administration, these studies indicate that the nature of the alkyl ester can influence the rate and extent of systemic exposure.[3] The slightly increased lipophilicity of the ethyl group in ethyl sulfamoylbenzoate could potentially lead to faster absorption and a wider distribution into tissues compared to its methyl counterpart.
Table 2: Comparative Pharmacokinetic Parameters of Methyl and Ethyl Parabens (Dermal Administration)
| Parameter | Methyl Paraben[3] | Ethyl Paraben[3] |
| Time to Peak Concentration (Tmax) | 7.8 h | 10.5 h |
| Terminal Elimination Half-life (t1/2) | 12.2 h | 12.0 h |
| Fractional Urinary Excretion (Fue) | 1.7% | 2.3% |
These data from paraben studies suggest that while the elimination half-lives may be similar, the time to reach peak plasma concentration can vary, which could have implications for the dosing regimen of sulfamoylbenzoate drugs.[3]
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of sulfamoylbenzoates.
General Synthesis of Sulfamoylbenzoates
The synthesis of sulfamoylbenzoates is typically achieved through a multi-step process that allows for the introduction of diverse substituents.[1]
Workflow for the Synthesis of Sulfamoylbenzoates
Caption: Workflow for determining h-NTPDase inhibitory activity.
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of the recombinant human NTPDase isozyme and its substrate, ATP, in a suitable buffer (e.g., Tris-HCl).
-
Compound Incubation: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the methyl or ethyl sulfamoylbenzoate test compounds.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the ATP substrate to each well. Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination and Color Development: Stop the reaction by adding a malachite green reagent, which forms a colored complex with the inorganic phosphate released during ATP hydrolysis.
-
Absorbance Measurement: Measure the absorbance of the colored product at 620 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
Structure-Activity Relationships (SAR) and Future Directions
The biological activity of sulfamoylbenzoates is highly dependent on the nature and position of substituents on the aromatic ring and the sulfonamide nitrogen. [4]SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties. While this guide has focused on the ester moiety, it is important to recognize that this is just one piece of the SAR puzzle.
Future research should focus on the direct, parallel synthesis and evaluation of methyl and ethyl sulfamoylbenzoate pairs against a panel of relevant biological targets. This would provide the much-needed empirical data to either validate or refute the hypotheses presented in this guide. Furthermore, comprehensive pharmacokinetic studies in animal models would be invaluable for understanding how the choice of ester impacts the overall drug-like properties of these promising compounds.
Logical Relationship of SAR in Sulfamoylbenzoate Drug Discovery
Caption: The iterative process of SAR-driven lead optimization.
Conclusion
References
- Benchchem. Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry.
- Shukla, N. M., et al. (2021). Structure-activity relationship studies in substituted sulfamoyl benzamidothiazoles that prolong NF-κB activation. Bioorganic & Medicinal Chemistry, 43, 116242.
- Benchchem. Comparative Analysis of the Biological Activities of Ethyl and Methyl 3-(3,4-Dihydroxyphenyl)propanoate.
- Shin, H., et al. (2023). Pharmacokinetics of transdermal methyl-, ethyl-, and propylparaben in humans following single dermal administration. Seoul National University.
- Kaiser, N., et al. (2011). The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference. Nuclear Medicine and Biology, 38(1), 13-7.
- Sial, A. A., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry, 14(8), 1537-1547.
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- 4. Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Characterization of 3-Methyl-4-Sulfamoylbenzoate Derivatives
Introduction: Beyond the Blueprint
In the landscape of modern drug discovery and materials science, the 3-methyl-4-sulfamoylbenzoate scaffold represents a versatile and promising pharmacophore. Its derivatives are subjects of intense research, owing to the synthetically accessible nature of the sulfonamide and benzoate moieties. However, the successful synthesis of a novel derivative is merely the prologue. The true narrative of its potential is written through rigorous structural characterization. An unconfirmed structure is a liability, potentially invalidating subsequent biological or material testing and wasting invaluable resources.
This guide provides a comparative analysis of the primary analytical techniques used to elucidate the structure of 3-methyl-4-sulfamoylbenzoate derivatives. We move beyond mere procedural descriptions to explore the causal logic behind selecting one technique over another, highlighting how their synergistic application leads to an unambiguous and comprehensive structural dossier. This document is designed for researchers, scientists, and drug development professionals who require not just data, but validated, actionable intelligence on their molecular assets.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Covalent Framework
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing a detailed map of the carbon-hydrogen framework.[1][2] It is unparalleled in its ability to define atomic connectivity, making it the first and most crucial step after a synthesis is presumed complete.
Expertise & Experience: The "Why" Behind the Spectrum
For a typical 3-methyl-4-sulfamoylbenzoate derivative, such as a methyl ester, the NMR spectra answer several critical questions:
-
¹H NMR: Does the spectrum confirm the presence and relative positioning of all protons? We expect to see distinct signals for the aromatic protons, with their chemical shifts and coupling constants revealing their substitution pattern on the benzene ring. A singlet for the methyl group and a broad singlet for the sulfonamide N-H₂ protons are also key validators. The integration of these signals must correspond to the number of protons in the proposed structure.[3]
-
¹³C NMR: Are all carbon environments accounted for? This spectrum should display unique resonances for the ester carbonyl carbon, the aromatic carbons (including the two directly attached to the electron-withdrawing sulfamoyl and carboxyl groups), and the methyl carbon.
-
2D NMR (COSY, HSQC, HMBC): When the 1D spectra are ambiguous due to overlapping signals, 2D techniques provide definitive proof of connectivity. A Heteronuclear Multiple Bond Correlation (HMBC) experiment, for instance, can show a correlation between the methyl protons and their attached aromatic carbon, unequivocally confirming the methyl group's position relative to the other substituents.[2]
Experimental Protocol: A Self-Validating System
A robust NMR analysis protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for sulfonamides as it helps in observing the exchangeable N-H protons.[4]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration.
Representative Data Presentation
The following tables summarize expected NMR data for a representative compound: Methyl 3-methyl-4-sulfamoylbenzoate.
Table 1: Representative ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
|---|---|---|---|---|
| ~8.10 | d | ~1.8 | 1H | Aromatic Proton (H-2) |
| ~7.95 | dd | ~8.0, 1.8 | 1H | Aromatic Proton (H-6) |
| ~7.80 | d | ~8.0 | 1H | Aromatic Proton (H-5) |
| ~7.50 | s (broad) | - | 2H | SO₂NH₂ |
| ~3.90 | s | - | 3H | OCH₃ (Ester) |
| ~2.70 | s | - | 3H | Ar-CH₃ |
Table 2: Representative ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~166.0 | C =O (Ester) |
| ~145.0 | Aromatic C -SO₂NH₂ |
| ~140.0 | Aromatic C -CH₃ |
| ~133.0 | Aromatic C -COOCH₃ |
| ~131.0 | Aromatic C H |
| ~129.0 | Aromatic C H |
| ~127.0 | Aromatic C H |
| ~52.5 | OC H₃ (Ester) |
| ~20.0 | Ar-C H₃ |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
While NMR defines the molecular structure, Mass Spectrometry (MS) acts as a crucial gatekeeper, confirming the molecular weight of the synthesized compound.[1][5] It provides a fundamental check that the elemental composition of the product matches the elemental composition of the target.
Expertise & Experience: Beyond the Molecular Ion
The choice of ionization technique is paramount. Electrospray Ionization (ESI) is generally preferred for these derivatives as it is a "soft" technique that typically yields the protonated molecular ion ([M+H]⁺) with minimal fragmentation.[6] This provides a clear and immediate confirmation of the molecular weight. High-Resolution Mass Spectrometry (HRMS) takes this a step further, providing an exact mass measurement that can be used to determine the molecular formula with high confidence, distinguishing it from other potential compounds with the same nominal mass.[2]
Analysis of the fragmentation pattern, even if minimal, can also provide corroborating structural evidence. For instance, a common fragmentation pathway for this class of compounds involves the neutral loss of SO₂NH₂.
Experimental Protocol: Ensuring Accurate Mass Measurement
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion/Chromatography: The sample can be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system for online separation and analysis (LC-MS). LC-MS is highly recommended as it also confirms the purity of the sample.[7]
-
Data Acquisition: Acquire the mass spectrum in positive ion mode using ESI. Scan a mass range that comfortably encompasses the expected molecular weight.
-
Data Analysis: Identify the peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺). For HRMS data, use the instrument's software to calculate the elemental composition based on the exact mass.
Representative Data Presentation
Table 3: Representative Mass Spectrometry Data
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |
|---|---|---|
| 230.06 | 100% | [M+H]⁺ (Protonated Molecular Ion) |
| 252.04 | 45% | [M+Na]⁺ (Sodium Adduct) |
| 150.03 | 20% | [M - SO₂NH₂ + H]⁺ (Fragment) |
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and non-destructive technique that serves as an excellent first-pass analytical tool.[8] It provides a unique "fingerprint" of the molecule by identifying the vibrational frequencies of its functional groups. While it doesn't provide detailed connectivity information like NMR, it quickly confirms the successful incorporation of key chemical motifs.[9]
Expertise & Experience: Reading the Vibrational Story
For 3-methyl-4-sulfamoylbenzoate derivatives, the FTIR spectrum should exhibit several characteristic absorption bands:
-
N-H Stretching: Two distinct bands around 3350-3250 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary sulfonamide N-H₂ group.
-
C=O Stretching: A strong, sharp peak around 1720 cm⁻¹, characteristic of the ester carbonyl group.
-
S=O Stretching: Two strong bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric) are definitive evidence of the sulfonamide group.[10]
-
Aromatic C=C Stretching: Medium intensity peaks in the 1600-1450 cm⁻¹ region.
The absence or significant shift of these peaks would immediately indicate a failure in the synthesis or an unexpected side reaction.
Experimental Protocol: A Rapid and Robust Workflow
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure. This is the most common and convenient method.
-
Sample Preparation (KBr Pellet): Alternatively, grind ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
Background Collection: Record a background spectrum of the empty ATR crystal or the KBr pellet.
-
Sample Spectrum Collection: Record the spectrum of the sample, typically by co-adding 16 or 32 scans in the 4000-400 cm⁻¹ range.[10] The instrument's software automatically subtracts the background.
Representative Data Presentation
Table 4: Representative FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3350, 3260 | Medium | N-H Stretches (Sulfonamide) |
| 1725 | Strong, Sharp | C=O Stretch (Ester) |
| 1605 | Medium | C=C Aromatic Stretch |
| 1340 | Strong | S=O Asymmetric Stretch |
| 1165 | Strong | S=O Symmetric Stretch |
Single-Crystal X-ray Diffraction: The Unambiguous 3D Structure
Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive, gold-standard technique for structural determination.[11] When a suitable single crystal can be grown, this method provides an unambiguous three-dimensional model of the molecule, revealing precise bond lengths, bond angles, and torsional angles.
Expertise & Experience: From Crystal to Structure
Beyond confirming the covalent structure determined by NMR, SCXRD provides invaluable information that no other technique can:
-
Absolute Configuration: For chiral derivatives, it can determine the absolute stereochemistry.
-
Conformation: It reveals the preferred solid-state conformation of the molecule.
-
Intermolecular Interactions: It maps out the network of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing. This is critically important in pharmaceutical science, as different packing arrangements (polymorphs) can have drastically different physical properties, such as solubility and bioavailability.[12][13]
The primary challenge of this technique is not the analysis itself, but the prerequisite of growing a high-quality single crystal, which can often be a significant bottleneck.
Experimental Protocol: The Crystallographic Workflow
-
Crystal Growth: Grow single crystals of the compound, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. This is often a trial-and-error process involving screening various solvents and conditions.
-
Crystal Mounting: Select a suitable crystal (typically <0.5 mm in each dimension) under a microscope and mount it on a goniometer head.
-
Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map, and "refined" to produce the final, accurate molecular model.
Comparative Analysis and Integrated Workflow
No single technique tells the whole story. The true power of structural characterization lies in the integration of these complementary methods. An efficient and robust workflow ensures that each piece of data corroborates the others, leading to an unshakeable structural assignment.
Logical Workflow for Structural Characterization
The following diagram illustrates a logical workflow for characterizing a novel 3-methyl-4-sulfamoylbenzoate derivative.
Caption: Logical workflow for the structural characterization of a novel derivative.
Data Triangulation
The confidence in a structure is highest when multiple, independent techniques provide converging evidence.
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- 13. mdpi.com [mdpi.com]
A Comparative Guide to TLC Visualization Methods for Sulfamoylbenzoate Esters
In the landscape of modern drug discovery and development, sulfamoylbenzoate esters represent a critical class of molecules, often serving as key intermediates or final active pharmaceutical ingredients. The ability to effectively monitor their synthesis and purity is paramount. Thin-Layer Chromatography (TLC) stands as a rapid, cost-effective, and indispensable tool for this purpose. However, the visualization of these often-colorless compounds on a TLC plate is a crucial step that dictates the quality of the obtained results. This guide provides an in-depth comparison of various TLC visualization methods for sulfamoylbenzoate esters, offering experimental data and field-proven insights to aid researchers in selecting the optimal technique for their specific needs.
The Importance of Method Selection
The choice of a visualization method is not trivial; it directly impacts the sensitivity, specificity, and reliability of the TLC analysis. An ideal method should not only reveal the presence of the target compound but also provide a clear distinction from starting materials, byproducts, and impurities. Sulfamoylbenzoate esters possess two key structural features that can be exploited for visualization: the aromatic benzene ring and the sulfamoyl and ester functional groups. This guide will explore both non-destructive and destructive methods that leverage these chemical properties.
Comparative Analysis of Visualization Techniques
The following table summarizes the key performance characteristics of the most common and effective TLC visualization methods for sulfamoylbenzoate esters.
| Visualization Method | Principle | Target Moiety | Sensitivity | Specificity | Ease of Use | Cost |
| UV Light (254 nm) | UV absorbance by conjugated systems | Aromatic Ring | Moderate | Low | Very Easy | Low |
| Potassium Permanganate (KMnO₄) Stain | Oxidation of functional groups | Aromatic Ring, Ester (with heating) | High | Low | Easy | Low |
| p-Anisaldehyde Stain | Formation of conjugated colored products | Varies, can react with nucleophiles | Moderate to High | Moderate | Moderate | Low |
| Iodine Vapor | Reversible complex formation | Aromatic Ring, Unsaturated Systems | Moderate | Low | Easy | Low |
| Bratton-Marshall Reagent | Diazotization and azo coupling | Primary Aromatic Amines (after hydrolysis of sulfonamide) | High | High | Difficult | Moderate |
In-Depth Methodologies and Mechanistic Insights
UV Light (254 nm): The Non-Destructive First Line of Approach
Ultraviolet (UV) visualization is the most common and straightforward initial method for detecting compounds on a TLC plate.[1][2] Most commercial TLC plates are impregnated with a fluorescent indicator, such as zinc sulfide, which emits a green glow under short-wave UV light (254 nm).[1][2] Compounds that absorb UV light at this wavelength, such as those containing aromatic rings or conjugated systems, will quench this fluorescence and appear as dark spots on the glowing background.[1][2][3][4]
Expertise & Experience: Given that sulfamoylbenzoate esters are inherently aromatic, UV visualization is an excellent, non-destructive first-pass analysis.[1] It allows for the quick assessment of reaction progress and crude purity without chemically altering the compounds, permitting subsequent analysis or recovery of the material if needed.
Experimental Protocol:
-
After developing and thoroughly drying the TLC plate, place it under a short-wave UV lamp (254 nm).
-
Observe the plate for dark spots against the green fluorescent background.
-
Carefully circle the observed spots with a pencil, as they will disappear once the UV light is removed.[2][4]
Caption: Workflow for UV Visualization of a TLC Plate.
Potassium Permanganate (KMnO₄) Stain: The Universal Oxidative Indicator
The potassium permanganate stain is a highly effective, destructive visualization method that relies on the strong oxidizing power of the permanganate ion (MnO₄⁻).[1][5] This deep purple reagent reacts with a wide range of organic functional groups that are susceptible to oxidation, including alkenes, alkynes, alcohols, aldehydes, and aromatic rings.[1][5] Upon reaction, the purple permanganate is reduced to manganese dioxide (MnO₂), a brown precipitate, resulting in yellow-brown spots on a pink or purple background.[6]
Expertise & Experience: For sulfamoylbenzoate esters, the aromatic ring is a primary target for oxidation by KMnO₄, especially with heating. This makes the permanganate stain a very sensitive and reliable method for their detection. It is considered a universal stain by many chemists due to its broad reactivity.[1]
Experimental Protocol:
Reagent Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[7]
-
After UV visualization, dip the dried TLC plate into the permanganate stain solution for a few seconds using forceps.
-
Remove the plate and wipe the excess reagent from the back with a paper towel.
-
Gently warm the plate with a heat gun. The spots will appear as yellow to brown areas against a purple background. Be cautious not to overheat, as this can char the plate and obscure the results.
Caption: Workflow for Potassium Permanganate Staining.
p-Anisaldehyde Stain: For Potential Chromatic Differentiation
The p-anisaldehyde stain is a versatile reagent that can produce a range of colors for different compounds, aiding in their differentiation.[8] The reaction mechanism, which occurs under acidic conditions and with heating, often involves the formation of highly conjugated, and therefore colored, products through reactions like aldol condensations or acetalizations.[1][9] While some sources suggest it is not ideal for esters and aromatics, others have found it to be a useful general-purpose stain.[1][9]
Expertise & Experience: The utility of the p-anisaldehyde stain for sulfamoylbenzoate esters lies in its potential to produce different colors for the ester, its corresponding carboxylic acid (if hydrolysis occurs), and other related impurities. This can be particularly advantageous in complex reaction mixtures.
Experimental Protocol:
Reagent Preparation: A common preparation involves mixing 9.2 mL of p-anisaldehyde with 3.75 mL of glacial acetic acid, then diluting this mixture into 338 mL of 95% ethanol, followed by the careful addition of 12.5 mL of concentrated sulfuric acid.[10]
-
Dip the dried TLC plate into the p-anisaldehyde stain solution.
-
Remove the plate and wipe the back.
-
Heat the plate with a heat gun until colored spots develop against a light pink background. Note the different colors that may appear for different spots.
Caption: Workflow for Iodine Vapor Visualization.
Bratton-Marshall Reagent: A Highly Specific Method for Sulfonamides
For a more specific detection of the sulfonamide moiety, the Bratton-Marshall reaction can be adapted for TLC. This method typically involves the hydrolysis of the sulfonamide to the corresponding primary aromatic amine, followed by diazotization with sodium nitrite in an acidic solution, and finally coupling with a compound like 1-naphthol to form a brightly colored azo dye.
Expertise & Experience: This is a more complex, multi-step procedure but offers high specificity for sulfonamides. [11]It is particularly useful when trying to confirm the presence of a sulfonamide-containing compound in a mixture where other visualization methods may not be sufficiently selective.
Experimental Protocol:
Reagent Preparation:
-
Spray solution I: Freshly prepared 1% sodium nitrite in 1 M hydrochloric acid. [11]* Spray solution II: Freshly prepared 0.2% 1-naphthol in 1 M potassium hydroxide. [11]
-
If the sulfonamide nitrogen is not primary, the plate may first need to be treated to hydrolyze the sulfonamide.
-
Spray the plate with solution I.
-
After 1 minute, spray the plate with solution II.
-
Dry the chromatogram at 60°C to develop the colored spots.
Conclusion and Recommendations
The selection of an appropriate TLC visualization method is a critical decision in the analysis of sulfamoylbenzoate esters. For routine monitoring of reaction progress and a quick assessment of purity, UV visualization (254 nm) is the recommended initial step due to its non-destructive nature and ease of use. For more sensitive and general detection, the potassium permanganate stain is an excellent and reliable choice. When differentiation between closely related compounds is necessary, the p-anisaldehyde stain may offer valuable chromatic clues. Iodine vapor provides a simple and semi-destructive alternative for general visualization. For highly specific confirmation of the sulfonamide group, the Bratton-Marshall reagent is a powerful, albeit more complex, option. By understanding the principles and practical considerations of each method, researchers can confidently select the most suitable technique to achieve accurate and reliable TLC analysis of sulfamoylbenzoate esters.
References
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
Oreate AI Blog. (2026, January 15). Unlocking the Secrets of Anisaldehyde Staining in TLC. [Link]
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Scribd. TLC Stains. [Link]
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American Laboratory. (2011, April 4). A UV Shadowing Technique Using a CCD Imaging System. [Link]
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BYJU'S. (2019, December 10). Ninhydrin test. [Link]
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ResearchGate. TLC of Sulfonamides | Request PDF. [Link]
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Missouri S&T Chemistry Department. Mechanism of the ninhydrin reaction. [Link]
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University of Rochester. Magic Formulas: TLC Stains. [Link]
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WordPress.com. (2006, September 27). TLC Staining solutions | Org Prep Daily. [Link]
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Wikipedia. Ninhydrin. [Link]
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The Sarpong Group. Dyeing Reagents for Thin-Layer and Paper Chromatography. [Link]
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Taylor & Francis. Ninhydrin – Knowledge and References. [Link]
-
Chemistry LibreTexts. (2022, August 16). 2.1.4F: Visualizing TLC Plates. [Link]
-
Cronicon. (2015, March 30). Modified Ninhydrin Reagent for the Detection of Amino Acids on TLC Paper. [Link]
-
Chemistry Stack Exchange. (2017, April 17). How to prepare and store anisaldehyde tlc staining solution? What will be the color of this solution? What is its shelf life?. [Link]
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Science Gateway. Detetion of DNA in PAGE --- UV shadowing. [Link]
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Unknown. TLC stains. [Link]
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Unknown. TLC Stains. [Link]
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Wikipedia. Thin-layer chromatography. [Link]
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Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. [Link]
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ResearchGate. UV-shadowing. A PAGE separation of two transcription mixtures is shown.... [Link]
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Harper College. The KMnO4 Test - Functional Groups. [Link]
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The Veterinary Quarterly. (1984). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. [Link]
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OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. [Link]
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Labster. TLC Visualization Methods - Theory pages. [Link]
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EPFL. TLC Visualization Reagents. [Link]
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Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]
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YouTube. (2021, August 23). Visualizing a TLC plate. [Link]
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SWGDrug. Thin Layer Chromatography (TLC) System Descriptions and Visualizations. [Link]
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Safety Operating Guide
Methyl 3-methyl-4-sulfamoylbenzoate proper disposal procedures
This guide outlines the critical operational procedures for the safe disposal of Methyl 3-methyl-4-sulfamoylbenzoate (CAS: 882980-76-9 / Related: 22808-73-7).
As a Senior Application Scientist, I must emphasize that while this specific compound may not appear on federal "P" or "U" lists (RCRA), its chemical class (sulfonamide derivative) mandates strict incineration protocols .[1] Improper disposal of sulfonamides contributes to environmental persistence and potential antibiotic resistance reservoirs. Treat this material as bioactive hazardous waste .
PART 1: Chemical Hazard Profile & Assessment
Before initiating disposal, you must characterize the waste stream.[1] This compound is typically a solid intermediate used in medicinal chemistry.
| Parameter | Data / Characteristic | Operational Implication |
| Chemical Structure | Benzoic acid derivative with a sulfonamide group.[2][3][4][5] | Bioactive Potential: Treat as a potential sensitizer and environmental pollutant.[1] |
| Physical State | White to off-white solid (crystalline powder).[6] | Dust Hazard: Use HEPA filtration or fume hood during transfer to waste containers.[1] |
| GHS Hazards | Warning H315 (Skin Irritation) H319 (Eye Irritation) H335 (Respiratory Irritation) | PPE Requirement: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] N95/P100 respirator if outside a hood.[1] |
| Reactivity | Stable; incompatible with strong oxidizing agents.[7] | Segregation: Do NOT co-mingle with Nitric Acid, Peroxides, or Permanganates in waste streams.[1] |
| RCRA Status | Non-Listed (Not a P or U waste). However, often managed as "Non-RCRA Regulated Hazardous Waste" by EH&S.[1] | Disposal Path: High-temperature incineration is required.[8] Do not landfill.[1] |
PART 2: Pre-Disposal Segregation & Packaging
Effective disposal starts at the bench. You must segregate this waste based on its physical state and solvent content.[1]
Solid Waste (Pure Compound & Contaminated Debris)[1]
-
Container: Wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.
-
Labeling: Must read "Hazardous Waste - Solid" .[1]
-
Constituents: List "this compound" explicitly. Do not use abbreviations like "MMSB".
-
Debris: Contaminated weigh boats, spatulas, and paper towels must go into this container, not general trash.[1]
Liquid Waste (Mother Liquors / Reaction Mixtures)[1]
-
Context: This compound is often dissolved in organic solvents (Methanol, Ethyl Acetate, DCM).[1]
-
Container: Safety waste jug (HDPE or Stainless Steel depending on solvent).
-
Segregation:
-
Critical Check: Ensure the pH is neutral (6-8).[1] If the reaction involved acid chlorides or bases, quench and neutralize before adding to the waste carboy to prevent exothermic pressurization.[1]
PART 3: Disposal Workflow & Decision Matrix
The following logic ensures the material is routed to the correct destruction facility.
Figure 1: Decision matrix for segregating this compound waste streams based on physical state and solvent composition.
PART 4: Detailed Protocol (Step-by-Step)
Protocol A: Handling Solid Spills or Excess Powder
Objective: Containment and isolation of dry powder to prevent inhalation and surface contamination.[1]
-
PPE Verification: Don Nitrile gloves (double gloving recommended), safety glasses, and lab coat.[1] If handling >10g outside a fume hood, wear an N95 respirator.[1]
-
Containment: Gently cover the spill with a damp paper towel to prevent dust generation.[1]
-
Collection:
-
Decontamination: Wipe the surface with a soap/water solution followed by 70% Ethanol.[1] Dispose of these wipes in the same solid waste container.
-
Closure: Cap the container tightly immediately after addition.
Protocol B: Managing Liquid Waste Streams
Objective: Preventing solvent incompatibility and ensuring safe transport.
-
Characterization: Determine the primary solvent.[1]
-
Example: If the compound was used in a coupling reaction with DCM, it belongs in the Halogenated stream.[1]
-
-
Quenching (Crucial):
-
If the waste solution contains unreacted thionyl chloride or active esters (common in benzoate synthesis), quench with water/bicarbonate slowly in a hood before bottling.[1]
-
Warning: Never put reactive intermediates directly into a waste drum; this causes pressure buildup and potential explosions.[1]
-
-
Transfer: Use a funnel to pour the solution into the carboy. Fill only to 90% capacity to allow for thermal expansion.[1]
-
Labeling: Update the waste tag with "this compound" and the approximate concentration (e.g., "<1%").
PART 5: Regulatory & Compliance Framework
While this specific chemical is not a "Listed Waste" (F, K, P, or U lists) under the Resource Conservation and Recovery Act (RCRA), it must be managed under the "Cradle-to-Grave" principle.[1]
-
Generator Status: You are the "Generator."[1] You are responsible for the waste until it is destroyed.[1]
-
Waste Coding (US EPA):
-
Destruction Method: The only scientifically sound disposal method for sulfonamide-class molecules is High-Temperature Incineration .[1] This ensures the thermal breakdown of the sulfamoyl moiety (
) into basic oxides ( ), which are scrubbed by the facility, preventing bioactive release into water tables.[1]
PART 6: Emergency Procedures
| Scenario | Immediate Action |
| Skin Contact | Wash with soap and water for 15 minutes. Remove contaminated clothing.[1][6][7] |
| Eye Contact | Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[1][5][6][7] |
| Inhalation | Move to fresh air.[1][7] If breathing is difficult, seek medical attention (sulfonamide sensitivity).[1] |
| Large Spill (>100g) | Evacuate the area. Contact EH&S or Emergency Response. Do not attempt cleanup without SCBA.[1] |
References
-
United States Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282." EPA.gov. [Link][1]
-
Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets (SDS)." OSHA.gov. [Link][1]
-
PubChem. "this compound Compound Summary." National Library of Medicine. [Link][1]
-
Prudent Practices in the Laboratory. "Handling and Disposal of Chemicals." National Academies Press. [Link][1]
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- 7. synquestlabs.com [synquestlabs.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal Protective Equipment (PPE) & Handling Guide: Methyl 3-methyl-4-sulfamoylbenzoate
Executive Safety Assessment
To the Researcher: Treat Methyl 3-methyl-4-sulfamoylbenzoate not merely as a generic organic intermediate, but as a potential sensitizer . While standard Safety Data Sheets (SDS) often classify it as an Irritant (H315, H319, H335), the presence of the sulfamoyl moiety (-SO₂NH₂) introduces a risk of sulfonamide hypersensitivity (sulfa allergy).[1]
Furthermore, the methyl ester functionality increases lipophilicity compared to the free acid, potentially enhancing dermal absorption. Therefore, the primary safety objective is Zero Skin Contact and Zero Inhalation of dust.
Hazard Profile Summary
| Hazard Category | GHS Classification (Typical) | Critical Risk Factor |
| Respiratory | STOT SE 3 (H335) | Fine dust generation during weighing/transfer.[1] |
| Dermal | Skin Irrit. 2 (H315) | Potential for allergic dermatitis (Sensitization).[1] |
| Ocular | Eye Irrit.[2][3][4][5] 2A (H319) | Mechanical abrasion and chemical irritation.[1] |
| Reactivity | Stable | Hydrolysis releases Methanol and Benzoic acid derivative.[1] |
PPE Selection Matrix
This matrix moves beyond generic recommendations, tailoring protection to the state of the matter.
Table 1: Task-Based PPE Requirements
| Protective Layer | Solid Handling (Weighing, Transfer) | Solution Handling (Synthesis, Extraction) | Rationale |
| Respiratory | N95 or P100 (if outside hood); Fume Hood (Preferred) | Fume Hood (Mandatory) | Solids generate invisible aerosols.[1] Solutions carry solvent vapor risks. |
| Hand Protection | Double Nitrile (4 mil minimum) | Laminate / Barrier (if using DCM/THF); Nitrile (if aqueous/alcohol) | Nitrile is excellent for dry solids.[1] In solution, the solvent dictates permeation time. |
| Eye Protection | Chemical Splash Goggles | Safety Glasses with side shields | Goggles seal against airborne dust.[1][6] Glasses suffice for low-splash liquid work.[1] |
| Body Protection | Lab Coat (Cotton/Poly) + Tyvek Sleeves | Lab Coat + Chemical Apron | Tyvek sleeves bridge the gap between glove and coat, preventing wrist exposure.[1] |
Operational Protocols: The "Zero-Contact" Workflow[1]
A. The Weighing Protocol (High Risk)
The moment of highest exposure risk is transferring the dry solid from the stock container to the balance. Static electricity can cause "fly-away" powder.
-
Engineering Control: Operate inside a certified chemical fume hood or a powder containment balance enclosure.
-
Static Mitigation: Use an ionizing bar or anti-static gun if available. If not, wipe the spatula with an anti-static cloth before use.
-
The "Sleeve-Tuck":
-
Don the first pair of nitrile gloves.
-
Put on Tyvek wrist sleeves (or lab coat).[1]
-
Don the second pair of nitrile gloves over the sleeve cuff.
-
Why? This creates a shingle effect, ensuring dust falls away from the skin, not into the glove.
-
B. Solubilization & Synthesis
Once dissolved, the permeation risk shifts from the solute to the solvent carrier.
-
Hydrolysis Warning: Avoid prolonged exposure to strong acids/bases or moisture, as the methyl ester will hydrolyze, releasing Methanol (toxic) and the free sulfamoylbenzoic acid.[1]
-
Solvent Compatibility: If dissolving in Dichloromethane (DCM) , standard nitrile gloves degrade in <5 minutes.[1] Use Silver Shield (Laminate) gloves or change nitrile gloves immediately upon splash contact.[1]
Visualizing the Safety Logic
The following diagrams illustrate the decision-making process for PPE and the immediate response workflow for spills.
Diagram 1: PPE Decision Logic
Caption: Decision tree for selecting glove material and respiratory protection based on physical state and solvent carrier.[1]
Diagram 2: Spill Response Protocol
Caption: Step-by-step spill response emphasizing dust suppression for solids.
Emergency & Disposal Logistics
Spill Cleanup (Specific to Solids)
Do not dry sweep. Dry sweeping creates an invisible cloud of sensitizing dust.[1]
-
Isolate: Evacuate non-essential personnel.
-
Dampen: Gently place paper towels soaked in water or a mild surfactant over the powder. This "caps" the dust.
-
Scoop: Wipe inward from the perimeter to the center.
-
Decontaminate: Wash the surface with a detergent solution (e.g., Alconox) to remove organic residues.[1]
Waste Disposal[1][7]
-
Classification: Hazardous Chemical Waste.
-
Stream: Solid organic waste (if powder) or Solvent waste (if dissolved).[1]
-
Destruction: Incineration is the preferred method to thermally destroy the sulfonamide ring structure.
-
Labeling: Clearly mark the waste tag with "Contains Sulfonamides - Potential Sensitizer."[1]
References
-
PubChem. (n.d.).[1] Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate (Compound Summary). National Library of Medicine. Retrieved October 26, 2025, from [Link](Note: Used as a structural analog for physicochemical properties).[1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Labels and Pictograms. United States Department of Labor. Retrieved October 26, 2025, from [Link][1]
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved October 26, 2025, from [Link][1]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
